Phenylacetic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |
| Record name | Phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021656 | |
| Record name | Phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |
| Record name | Phenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Phenylacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |
| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
| Record name | Phenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |
| Record name | Phenylacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |
| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
| Record name | Phenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |
CAS No. |
103-82-2, 17303-65-0, 51146-16-8 | |
| Record name | Phenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC139637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENYLACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER5I1W795A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
76.7 °C, 76.5 °C | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
| Record name | Phenylacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
| Record name | Phenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |
| Record name | PHENYLACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Technical Guide to Phenylacetic Acid Biosynthesis from Phenylalanine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Phenylacetic acid (PAA), a naturally occurring auxin, plays a significant role in plant development and serves as a valuable precursor in the pharmaceutical and chemical industries. Its biosynthesis from the aromatic amino acid L-phenylalanine is a key metabolic process observed in plants, fungi, and bacteria. This document provides an in-depth technical overview of the core biosynthetic pathways, presenting quantitative enzymatic data, detailed experimental protocols for key assays, and visual diagrams of the metabolic and experimental workflows. The primary pathway proceeds via the intermediates phenylpyruvate and phenylacetaldehyde (B1677652), catalyzed by a sequence of aminotransferases, decarboxylases, and dehydrogenases. Understanding this pathway is crucial for applications ranging from metabolic engineering for enhanced PAA production to the development of novel therapeutic agents.
Core Biosynthetic Pathways from Phenylalanine
The conversion of L-phenylalanine to this compound is primarily accomplished through a central, three-step pathway analogous to the Ehrlich pathway for fusel alcohol production. In addition to this main route, several secondary or alternative pathways have been identified, particularly in plants.
The Primary Phenylpyruvate Pathway
This is the most widely recognized pathway for PAA biosynthesis in both microorganisms and plants.[1][2] It involves three sequential enzymatic reactions:
-
Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an L-phenylalanine aminotransferase (also known as transaminase), which transfers the amino group from phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate.[3][4]
-
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is carried out by a phenylpyruvate decarboxylase or a broad-specificity keto acid decarboxylase.[1][5]
-
Oxidation: Finally, phenylacetaldehyde is oxidized to this compound. This reaction is catalyzed by an NAD(P)+-dependent aldehyde dehydrogenase (ALDH) .[6][7]
Secondary Biosynthetic Pathways in Plants
Plants have evolved alternative routes to produce PAA, which may be tissue-specific or activated under certain conditions like stress.[8][9]
-
Phenylacetaldehyde Synthase Pathway: Phenylalanine can be directly converted to phenylacetaldehyde by the enzyme phenylacetaldehyde synthase.[8][9] The resulting phenylacetaldehyde is then oxidized to PAA by an aldehyde dehydrogenase, as in the primary pathway.
-
Phenylacetaldoxime Pathway: A stress-activated pathway involves the conversion of phenylalanine to phenylacetaldoxime, catalyzed by a cytochrome P450 enzyme (CYP79A2). Phenylacetaldoxime is then subsequently converted to PAA.[8][9]
Quantitative Data Summary
The efficiency of the PAA biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. While data is specific to the organism and enzyme isoform, the following tables summarize available quantitative metrics.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m_ | Specific Activity | Reference |
|---|---|---|---|---|---|
| Aldehyde Dehydrogenase (PaaZ) | Escherichia coli | Ring-cleavage intermediate | 11 µM | ~32 U/mg | [10] |
| Aldehyde Dehydrogenase (PaaZ) | Escherichia coli | NADP⁺ | 56 µM | ~32 U/mg | [10] |
| Aldehyde Dehydrogenase (ALDH) | Human RBC | Propionaldehyde | 0.59 mM | Not Reported |[11] |
Table 2: Whole-Cell Bioconversion Yields
| Organism | System | Substrate | Product | Conversion Yield | Reference |
|---|---|---|---|---|---|
| Escherichia coli K-12 MG1655 (RARE strain) | Engineered whole-cell biocatalyst | L-Phenylalanine | This compound | ~94% | [1] |
| Yarrowia lipolytica | Whole-cell biotransformation | (L)-Phenylalanine | this compound | High (unquantified) |[12] |
Experimental Protocols
Accurate characterization of the PAA biosynthesis pathway relies on robust assays for enzyme activity and metabolite quantification.
Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)
This protocol measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[11]
Materials:
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 8.0.
-
NAD⁺ Stock Solution: 10 mM in Assay Buffer.
-
Substrate Stock Solution: 10 mM Phenylacetaldehyde in Assay Buffer (prepare fresh).
-
Enzyme Preparation: Purified enzyme or clarified cell/tissue lysate.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold Assay Buffer. Centrifuge at 10,000-13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the enzyme sample.[13]
-
Reaction Mixture: In each well of the microplate, prepare the reaction mixture as follows:
-
160 µL Assay Buffer
-
20 µL NAD⁺ Stock Solution (Final concentration: 1 mM)
-
10 µL Enzyme Sample (dilute if necessary)
-
-
Blank Preparation: Prepare a substrate blank for each sample containing all components except the enzyme sample (replace with Assay Buffer) to account for any non-enzymatic reaction.[11]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Phenylacetaldehyde Stock Solution (Final concentration: 0.5 mM).
-
Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.
-
Calculation: Calculate the rate of change in absorbance (ΔA340/min). Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into µmoles of NADH produced per minute per mg of protein.
This compound Quantification by HPLC
This protocol provides a general method for the separation and quantification of PAA from biological samples or reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16]
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles).[15]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: 75:20:5 Water:Acetonitrile:Methanol.[15]
-
PAA standard solutions for calibration curve.
-
Sample extracts (after protein precipitation and/or solid-phase extraction).
Procedure:
-
Sample Preparation:
-
For plasma/urine: Precipitate proteins with perchloric acid or a similar agent. Centrifuge and collect the supernatant.[14][17]
-
For culture medium: Centrifuge to remove cells, then filter the supernatant through a 0.22 µm filter.
-
Extract PAA from the aqueous sample using an organic solvent like benzene (B151609) or diethyl ether, or use solid-phase extraction (SPE) for cleanup and concentration.[14][17]
-
Evaporate the organic solvent and reconstitute the residue in the Sample Solvent.
-
-
HPLC Conditions:
-
Analysis:
-
Generate a standard curve by injecting known concentrations of PAA.
-
Inject the prepared samples.
-
Identify the PAA peak by comparing its retention time with that of the standard.
-
Quantify the amount of PAA in the sample by integrating the peak area and interpolating from the standard curve.
-
Conclusion
The biosynthesis of this compound from phenylalanine is a fundamental metabolic pathway with significant biological and industrial relevance. The primary route via phenylpyruvate is conserved across different biological kingdoms, highlighting its efficiency. By leveraging the detailed protocols for enzyme assays and product quantification provided herein, researchers can further investigate the regulation of this pathway, explore the diversity of its constituent enzymes, and apply this knowledge to engineer microbial systems for the sustainable production of PAA and its derivatives. This guide serves as a foundational resource for professionals engaged in metabolic engineering, drug discovery, and plant biology.
References
- 1. Metabolic engineering of Escherichia coli to high efficient synthesis this compound from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence, Function, and Biosynthesis of the Natural Auxin this compound (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 4. Conversion of l- and d-Phenylalanine to Phenylacetate via Phenylpyruvate in Sorghum Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Progress in structural and functional study of the bacterial this compound catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 11. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. A high-pressure liquid chromatographic method for plasma this compound, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
The Understated Regulator: Phenylacetic Acid as a Natural Auxin in Higher Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetic acid (PAA), a naturally occurring auxin, has long been identified in higher plants, yet its role has been historically overshadowed by the more extensively studied indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the current understanding of PAA as a significant phytohormone. We delve into its biosynthesis from phenylalanine, its distinct transport characteristics, and its action through the established TIR1/AFB signaling pathway. Although generally exhibiting lower biological activity than IAA, PAA is often present at substantially higher endogenous concentrations, suggesting a crucial, albeit different, regulatory function. This document synthesizes quantitative data on PAA levels and bioactivity, details key experimental protocols for its study, and presents visual representations of its metabolic and signaling pathways to facilitate a deeper understanding for researchers in plant biology and drug development.
Introduction
Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[1] While indole-3-acetic acid (IAA) is the most studied natural auxin, this compound (PAA) has been recognized as a natural auxin for over four decades.[1][2] PAA is widely distributed across the plant kingdom, from non-vascular to vascular plants, and is derived from the amino acid phenylalanine.[3][4]
A key distinction of PAA is its endogenous concentration, which is often significantly higher than that of IAA in various plant tissues.[1] For example, in Arabidopsis seedlings, PAA levels can be over eight times higher than IAA levels.[1] Despite its abundance, the biological activity of PAA is generally considered to be 10- to 20-fold lower than that of IAA in many standard auxin assays.[1][5] However, in specific developmental processes, such as the formation of lateral roots in peas, PAA has been reported to be more active than IAA.[1][6] This suggests that PAA may have specialized roles in plant development that are not merely a weaker reflection of IAA's functions.
Recent research has clarified that PAA and IAA share the same core signaling pathway, acting through the TIR1/AFB family of F-box proteins to promote the degradation of Aux/IAA transcriptional repressors.[1][2] This shared pathway allows for overlapping regulatory roles, yet distinct transport characteristics and metabolic regulation contribute to their unique functions. PAA is not actively transported in a polar manner like IAA, which has significant implications for its spatial distribution and action within the plant.[1][7]
This guide aims to provide a detailed technical resource on the role of PAA in higher plants, summarizing the current knowledge, presenting quantitative data, and providing detailed experimental methodologies to aid researchers in further exploring this important but often overlooked auxin.
Biosynthesis of this compound
The primary biosynthetic pathway of PAA in higher plants is believed to mirror the two-step pathway of IAA synthesis, starting from a different aromatic amino acid.
-
From Phenylalanine to Phenylpyruvic Acid (PPA): The initial step involves the conversion of L-phenylalanine (Phe) to phenylpyruvic acid (PPA). This transamination reaction is thought to be catalyzed by enzymes from the Tryptophan Aminotransferase of Arabidopsis (TAA) family, which have shown in vitro activity with Phe, although with a much lower affinity compared to tryptophan.[6][8]
-
From Phenylpyruvic Acid to this compound: The subsequent conversion of PPA to PAA is a decarboxylation step. Evidence suggests that the YUCCA (YUC) family of flavin-containing monooxygenases, which are key enzymes in IAA biosynthesis, can also catalyze this reaction.[1][9] Overexpression of YUC genes in Arabidopsis has been shown to increase the levels of PAA metabolites.[1]
Alternative, minor biosynthetic routes may also exist, such as a pathway involving phenylacetaldehyde (B1677652) as an intermediate.[10]
Caption: Proposed primary biosynthetic pathway of this compound (PAA) in higher plants.
Transport and Distribution
A defining characteristic of PAA that distinguishes it from IAA is its mode of transport. While IAA undergoes long-distance polar transport, enabling the formation of concentration gradients that are crucial for developmental patterning, PAA appears to be transported primarily through non-polar, diffusive movement.[1][7]
Studies using radiolabeled PAA in pea plants have shown that it is readily taken up by tissues but does not undergo significant long-distance transport in the stem.[7] This lack of polar transport suggests that PAA may act more locally as a signaling molecule, with its concentration being regulated primarily through biosynthesis and metabolism within specific tissues.[1]
The endogenous levels of PAA are spatiotemporally regulated and vary significantly between different plant tissues and species.[1]
Signaling Pathway
PAA utilizes the same canonical auxin signaling pathway as IAA to elicit downstream responses. This pathway involves the following key components:
-
Perception: PAA is perceived by a co-receptor complex consisting of a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][5]
-
SCFTIR1/AFB Complex: The TIR1/AFB protein is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of PAA enhances the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[5]
-
Ubiquitination and Degradation: This enhanced interaction leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB complex, targeting it for degradation by the 26S proteasome.[1]
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription.[1]
In vitro pull-down assays have confirmed that PAA can enhance the formation of the TIR1-Aux/IAA co-receptor complex, providing direct evidence for its role in this signaling cascade.[5]
Caption: The this compound (PAA) signaling pathway in higher plants.
Physiological Roles
PAA has been shown to elicit a range of physiological responses in plants, many of which are characteristic of auxins. These include:
-
Root Development: PAA promotes the formation of lateral and adventitious roots.[3] In some species like pea, it is more potent than IAA in inducing lateral roots.[1]
-
Cell Elongation: PAA stimulates the elongation of coleoptiles and stem segments.[1]
-
Callus Induction: PAA can induce callus formation in tissue culture, although often at higher concentrations than IAA.[3]
-
Defense: There is emerging evidence that PAA may play a role in plant defense against pathogens and herbivores.[10]
Quantitative Data
Table 1: Endogenous Concentrations of PAA and IAA in Various Plant Species and Tissues
| Plant Species | Tissue | PAA Concentration (pmol/g FW) | IAA Concentration (pmol/g FW) | PAA/IAA Ratio | Reference |
| Arabidopsis thaliana | Seedlings | 413 ± 15 | 49 ± 2 | 8.4 | [1] |
| Rosette Leaves | ~2000 | ~260 | 7.7 | [1] | |
| Roots | ~3500 | ~420 | 8.3 | [1] | |
| Avena sativa (Oat) | Young Shoots | 3,860 ± 220 | 31 ± 2 | 124.5 | [1] |
| Hordeum vulgare (Barley) | Young Shoots | 4,353 ± 353 | 30 ± 2 | 145.1 | [1] |
| Physcomitrella patens (Moss) | - | 1,049 ± 278 | 14 ± 4 | 74.9 | [1] |
| Marchantia polymorpha (Liverwort) | - | 469 ± 103 | 74 ± 10 | 6.3 | [1] |
Table 2: Comparative Biological Activity of PAA and IAA
| Assay | Plant Species | PAA Activity (relative to IAA) | Reference |
| Lateral Root Formation | Arabidopsis thaliana | 10- to 20-fold lower | [1][5] |
| DR5::GUS Expression | Arabidopsis thaliana | ~20-fold lower | [1][5] |
| Coleoptile Elongation | Avena sativa | <10% | [3][10] |
| Pea Segment Test | Pisum sativum | <10% | [3][10] |
| Callus Growth | Nicotiana tabacum | ~33% | [11] |
Experimental Protocols
Quantification of PAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methodologies described for phytohormone analysis.[12][13]
Objective: To extract and quantify endogenous PAA from plant tissues.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., isopropanol:water:acetic acid)
-
Internal standard (e.g., 13C6-PAA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction: a. Weigh the frozen powder (typically 50-100 mg). b. Add a known amount of internal standard. c. Add 1 mL of ice-cold extraction buffer. d. Vortex thoroughly and incubate on a shaker at 4°C for 1 hour.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the auxins with an appropriate solvent (e.g., methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase column. b. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the compounds. c. Detect and quantify PAA using multiple reaction monitoring (MRM) mode on the mass spectrometer. The transition from the precursor ion (m/z of PAA) to a specific product ion is monitored.
-
Quantification: Calculate the concentration of PAA in the original sample based on the peak area ratio of endogenous PAA to the internal standard and a standard curve.
Lateral Root Formation Assay in Arabidopsis thaliana
This bioassay assesses the effect of PAA on lateral root development.[3][7]
Objective: To quantify the effect of exogenous PAA on lateral root density.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) agar (B569324) plates
-
PAA stock solution
-
Microscope
Procedure:
-
Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds and stratify at 4°C for 2-4 days in the dark.
-
Germination and Growth: a. Plate the seeds on MS agar plates. b. Grow the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C for 4-5 days.
-
Treatment: a. Prepare MS agar plates supplemented with a range of PAA concentrations (e.g., 0, 1, 5, 10, 25 µM). b. Transfer the seedlings from the initial plates to the treatment plates.
-
Incubation: Grow the seedlings on the treatment plates for an additional 5-7 days.
-
Data Collection: a. Remove the seedlings from the plates and place them on a microscope slide. b. Using a microscope, count the number of emerged lateral roots along the primary root. c. Measure the length of the primary root.
-
Analysis: Calculate the lateral root density (number of lateral roots per unit length of the primary root) for each treatment. Compare the results to the control (0 µM PAA).
DR5::GUS Reporter Gene Assay for Auxin Activity
This assay visualizes the transcriptional response to PAA using a synthetic auxin-responsive promoter.[4][14]
Objective: To qualitatively and quantitatively assess the auxin activity of PAA in plant tissues.
Materials:
-
Arabidopsis thaliana transgenic line expressing the DR5::GUS reporter construct.
-
MS liquid or agar medium.
-
PAA stock solution.
-
GUS staining solution (containing X-Gluc).
-
70% ethanol (B145695).
-
Microscope.
Procedure:
-
Plant Growth: Grow DR5::GUS seedlings in MS liquid medium or on MS agar plates for 5-7 days.
-
Treatment: a. For liquid culture, add PAA to the desired final concentration and incubate for a specific time (e.g., 6-24 hours). b. For agar plates, transfer seedlings to plates containing PAA.
-
GUS Staining: a. Harvest the seedlings and immerse them in GUS staining solution in a multi-well plate or microfuge tube. b. Apply a vacuum for 5-10 minutes to facilitate infiltration of the staining solution. c. Incubate at 37°C in the dark for 2-12 hours, or until blue staining is visible.
-
Destaining: a. Remove the staining solution and replace it with 70% ethanol. b. Incubate at room temperature, changing the ethanol several times, until the chlorophyll (B73375) is removed and the blue GUS staining is clearly visible.
-
Visualization and Imaging: Observe and photograph the stained seedlings under a dissecting or compound microscope. The intensity and location of the blue color indicate the sites of auxin response.
-
Quantitative Analysis (Optional): For a quantitative measurement, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.
TIR1/AFB-Aux/IAA Co-receptor Pull-Down Assay
This in vitro assay provides direct evidence of PAA-mediated interaction between the auxin co-receptors.[5][12]
Objective: To determine if PAA can promote the interaction between TIR1/AFB and an Aux/IAA protein.
Materials:
-
Recombinant purified proteins:
-
Tagged TIR1/AFB (e.g., His-TIR1)
-
Tagged Aux/IAA (e.g., GST-IAA7)
-
-
PAA solution
-
IAA solution (positive control)
-
Pull-down buffer
-
Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged protein or Glutathione (B108866) agarose for GST-tagged protein)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Binding: a. In a microfuge tube, combine the purified tagged TIR1/AFB and tagged Aux/IAA proteins in pull-down buffer. b. Add PAA, IAA (positive control), or a solvent control to different tubes. c. Incubate the mixture at 4°C for 1-2 hours on a rotator to allow for protein interaction.
-
Affinity Capture: a. Add the appropriate affinity resin to each tube. b. Incubate for another 1-2 hours at 4°C to allow the tagged protein complex to bind to the resin.
-
Washing: a. Pellet the resin by centrifugation. b. Remove the supernatant. c. Wash the resin several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin using an appropriate elution buffer (e.g., high imidazole (B134444) concentration for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with antibodies against the tags of both proteins (e.g., anti-His and anti-GST) to detect the presence of the co-precipitated protein.
-
Interpretation: An increase in the amount of the co-precipitated protein in the presence of PAA compared to the control indicates that PAA promotes the interaction between the TIR1/AFB and Aux/IAA proteins.
Conclusion and Future Perspectives
This compound is an abundant and widespread natural auxin in higher plants with a distinct profile of transport and biological activity compared to IAA. While it acts through the same core TIR1/AFB signaling pathway, its higher endogenous concentrations and lack of polar transport suggest it may play a significant role in localized growth regulation and developmental processes. The quantitative data clearly indicate that PAA is a major auxin in many plant tissues, and its physiological effects, particularly in root development, are well-documented.
For researchers and drug development professionals, PAA and its metabolic and signaling pathways present intriguing opportunities. Understanding the specific roles of PAA could lead to new strategies for crop improvement, such as manipulating root architecture for enhanced nutrient and water uptake. Furthermore, the enzymes involved in PAA biosynthesis and conjugation could be potential targets for the development of novel herbicides or plant growth regulators.
Future research should focus on elucidating the specific developmental contexts in which PAA plays a dominant role, identifying the full complement of enzymes responsible for its biosynthesis and inactivation, and exploring the potential for crosstalk between PAA and other phytohormone signaling pathways. The experimental protocols provided in this guide offer a robust framework for pursuing these research avenues and further unraveling the complexities of this understated but vital plant hormone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Auxin-induced degradation dynamics set the pace for lateral root development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 5. Connecting primary and specialized metabolism: Amino acid conjugation of phytohormones by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GUS histochemistry assay - General Lab Techniques [protocol-online.org]
- 7. Auxin Transport Promotes Arabidopsis Lateral Root Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GUS Gene Assay [cas.miamioh.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 14. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical and physical properties of crystalline Phenylacetic acid
An In-depth Technical Guide to the Chemical and Physical Properties of Crystalline Phenylacetic Acid
Introduction
This compound (PAA), also known as α-toluic acid, is an organic compound containing a phenyl functional group and a carboxylic acid functional group. It exists as a white, glossy crystalline solid with a characteristic honey-like odor. In addition to its use in fragrances and as a precursor in the synthesis of various organic compounds, PAA is also a known auxin, a class of plant hormones, and has been studied for its role in biological systems. This guide provides a comprehensive overview of the core chemical and physical properties of crystalline this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Properties
The chemical behavior of this compound is primarily determined by its carboxylic acid group, which allows it to undergo reactions such as esterification and amide formation. The adjacent phenyl group influences its acidity and provides a site for aromatic substitution reactions.
Table 1: General Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| pKa (in water at 25°C) | 4.31 |
| Acidity | Weakly acidic |
| Common Reactions | Esterification, amide formation, reduction of the carboxylic acid, electrophilic aromatic substitution |
Physical Properties
The physical characteristics of crystalline PAA are critical for its handling, storage, and formulation in various applications.
Table 2: Physical Properties of Crystalline this compound
| Property | Value |
| Appearance | White, glossy, crystalline solid |
| Odor | Honey-like, floral |
| Melting Point | 76-78 °C |
| Boiling Point | 265.5 °C |
| Solubility in Water | 1.66 g/100 mL at 20 °C |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, and acetone |
| Density | 1.081 g/cm³ at 25 °C |
| Vapor Pressure | 0.002 mmHg at 25 °C |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which crystalline this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be reduced to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.
Methodology:
-
System Preparation: An excess amount of crystalline this compound is added to a known volume of deionized water in a sealed, airtight flask.
-
Equilibration: The flask is placed in a constant-temperature water bath or shaker (e.g., at 20 °C) and agitated for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant is withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.
-
Analysis: The concentration of this compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.
Visualized Workflows and Relationships
Experimental Workflow for PAA Characterization
This diagram outlines a standard workflow for the comprehensive physicochemical characterization of a crystalline this compound sample.
This compound as a Precursor in Penicillin G Synthesis
This compound is a critical precursor in the industrial biosynthesis of Penicillin G, a widely used antibiotic. This diagram illustrates this key relationship.
Phenylacetic Acid: A Significant Catabolite of Phenylalanine in Mammalian Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetic acid (PAA) is a key catabolite of the essential amino acid L-phenylalanine in mammals. Its formation follows two primary metabolic routes: a major pathway involving the decarboxylation of phenylalanine to phenylethylamine (PEA), and a minor pathway proceeding through the transamination of phenylalanine to phenylpyruvic acid (PPA). These pathways are crucial for maintaining phenylalanine homeostasis and are implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the enzymatic reactions, intermediates, and regulatory aspects of PAA synthesis from phenylalanine. It includes detailed experimental protocols for the analysis of these metabolic pathways and presents key quantitative data in a structured format. Furthermore, this guide utilizes graphical representations to elucidate the complex relationships within these metabolic and signaling cascades.
Introduction
L-phenylalanine, an essential aromatic amino acid, is primarily metabolized in mammals via hydroxylation to L-tyrosine by phenylalanine hydroxylase. However, alternative catabolic pathways exist, leading to the formation of various metabolites, including this compound (PAA).[1] PAA is a biologically active molecule with a characteristic honey-like odor and is involved in diverse physiological functions.[1] The production of PAA from phenylalanine occurs through two main pathways, which become particularly significant in conditions of high phenylalanine levels, such as the genetic disorder phenylketonuria (PKU).[2] Understanding the intricacies of these pathways is of paramount importance for researchers in metabolic diseases, neuroscience, and drug development.
Metabolic Pathways
The conversion of phenylalanine to this compound in mammals proceeds through two distinct pathways:
The Phenylethylamine Pathway (Major Route)
This pathway is considered the primary route for PAA formation under normal physiological conditions.
-
Decarboxylation of L-Phenylalanine: The initial step involves the decarboxylation of L-phenylalanine to form phenylethylamine (PEA). This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC) , a pyridoxal-5'-phosphate (PLP) dependent enzyme.[3][4] AADC is also responsible for the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin.[4]
-
Oxidative Deamination of Phenylethylamine: Phenylethylamine is subsequently metabolized by Monoamine Oxidase B (MAO-B) , an enzyme primarily located in the outer mitochondrial membrane.[5][6][7] This oxidative deamination reaction converts PEA into phenylacetaldehyde (B1677652).
-
Oxidation of Phenylacetaldehyde: The final step is the oxidation of phenylacetaldehyde to this compound, a reaction catalyzed by Aldehyde Dehydrogenase (ALDH) .[3]
The Phenylpyruvic Acid Pathway (Minor Route)
This pathway is generally less active under normal conditions but becomes more prominent when phenylalanine concentrations are elevated, as seen in PKU.[8]
-
Transamination of L-Phenylalanine: L-phenylalanine undergoes transamination to yield phenylpyruvic acid (PPA). This reaction is catalyzed by Phenylalanine Transaminase (also known as Phenylalanine(histidine) transaminase).[9][10]
-
Oxidative Decarboxylation of Phenylpyruvic Acid: Phenylpyruvic acid is then converted to this compound through oxidative decarboxylation.[11] The exact enzyme responsible for this step in mammals is not as well-characterized as the enzymes in the PEA pathway.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the conversion of phenylalanine to this compound.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Aromatic L-amino acid decarboxylase (AADC) | L-DOPA | 0.71 mM | 39.1 pmol/min/ml | Human Plasma | [12] |
| Aromatic L-amino acid decarboxylase (AADC) | L-DOPA | 9-fold increase from wild-type | 57-fold decrease from wild-type | Rat Liver (fragmentary AADC) | [13] |
| Phenylacetaldehyde Dehydrogenase (NPADH) | NAD+ | 207 ± 9 μM | 12.3 ± 0.2 s⁻¹ per monomer | Pseudomonas putida S12 | [14] |
| Aldehyde Dehydrogenase (ALDH9A1) | NAD+ | 32 ± 2 μM | ~1.8 nmol/s/mg | Human Liver | [15] |
Table 2: Metabolite Concentrations
| Metabolite | Condition | Tissue/Fluid | Concentration | Organism | Reference |
| Phenylalanine | Normal | Human Plasma | 49 to 54 µmols/liter | Human | [16] |
| Phenylalanine | PKU | Human Plasma | 523 to 1,540 µmols/liter | Human | [16] |
| Phenylalanine | Normal | Mouse Brain | - | Mouse | [17] |
| Phenylalanine | PKU | Mouse Brain | Greatly elevated | Mouse | [17] |
| This compound | Normal | Human Urine | 141.1 +/- 10.1 mg/24 h | Human | [18] |
| This compound | Normal | Mouse Brain | Measurable | Mouse | [17] |
| This compound | PKU | Mouse Brain | Greatly elevated | Mouse | [17] |
| Phenylpyruvic Acid | Normal | Mouse Brain | Measurable | Mouse | [17] |
| Phenylpyruvic Acid | PKU | Mouse Brain | Greatly elevated | Mouse | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the catabolism of phenylalanine to this compound.
Determination of Phenylalanine and its Metabolites by High-Performance Liquid Chromatography (HPLC)
Principle: This method allows for the separation and quantification of phenylalanine, tyrosine, and tryptophan in biological samples. The compounds are separated based on their differential partitioning between a stationary phase and a mobile phase.
Procedure: [19]
-
Sample Preparation:
-
For whole blood, use collecting tubes with an anticoagulant (e.g., EDTA).
-
For plasma, centrifuge whole blood samples after collection.
-
For dried blood spots, pipette 50 µl of blood onto a filter spot and allow it to dry completely.
-
Add a precipitation solution containing an internal standard to the sample to deproteinize it.
-
Vortex briefly and incubate at 37°C for 30 minutes, followed by 10 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Column: Thermo Scientific Acclaim 120, C18, 5 μm (4.6 x 250 mm) with an Acclaim C18 guard column.[20]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (pH 6 with formic acid), for example, 30% acetonitrile and 70% water.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[20]
-
Injection Volume: 10 µL.[20]
-
Detection: UV detector at 210 nm.[20]
-
Quantify the analytes by comparing their peak areas to those of known standards.
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like PAA. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information for identification.
-
Sample Preparation and Derivatization:
-
Extract PAA from the biological matrix (e.g., plasma, urine, brain homogenate) using an appropriate organic solvent.
-
To improve volatility and chromatographic properties, derivatize PAA. A common method is to form a pentafluorobenzyl ester.[17]
-
Use a deuterated internal standard (e.g., [2H5]-phenylacetic acid) to improve reproducibility and accuracy.[3][17]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Typically helium.
-
Temperature Program: Optimize the oven temperature program to achieve good separation of PAA from other sample components.
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Ionization: Electron ionization (EI) is commonly used.
-
Quantify PAA by comparing the peak area of the analyte to that of the internal standard.
-
Aromatic L-amino Acid Decarboxylase (AADC) Enzyme Assay
Principle: This assay measures the activity of AADC by quantifying the product formed (dopamine) from the substrate (L-DOPA) in a plasma sample. The product is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure: [21]
-
Reaction Mixture:
-
Combine 100 µL of plasma, 50 µL of pyridoxal-5-phosphate (0.7 mM), and 300 µL of sodium phosphate (B84403) buffer (167 mM, pH 7.0).
-
Incubate the mixture for 2 hours at 37°C with shaking.
-
-
Enzymatic Reaction:
-
Add 50 µL of L-DOPA (20 mM) to initiate the reaction.
-
Incubate for 90 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 500 µL of acetonitrile.
-
Add a known amount of an internal standard (dopamine-d4).
-
Centrifuge the sample at 14,000 RPM for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate dopamine and the internal standard using a suitable LC column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate AADC activity based on the amount of dopamine produced per unit of time and volume of plasma.
-
Visualizations
The following diagrams illustrate the key metabolic pathways and an experimental workflow.
Conclusion
The catabolism of phenylalanine to this compound represents a significant, albeit alternative, metabolic route for this essential amino acid in mammals. The two primary pathways, the phenylethylamine and phenylpyruvic acid routes, are governed by a series of specific enzymes whose activities can be quantified and studied using established experimental protocols. This technical guide has provided a detailed overview of these pathways, presented key quantitative data, and outlined robust analytical methodologies. A thorough understanding of this metabolic axis is crucial for advancing research in metabolic disorders like PKU, elucidating the neuro-modulatory roles of trace amines and their metabolites, and informing the development of novel therapeutic strategies. The provided diagrams and protocols serve as a valuable resource for scientists and researchers dedicated to unraveling the complexities of amino acid metabolism and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo measurement of phenylalanine in human brain by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatographic--mass spectrometric determination of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [Intracellular concentration of phenylalanine, tyrosine and alpha-amino butyric acid in 13 homozygotes and 19 heterozygotes for phenylketonuria (PKU) compared with 26 normals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
- 12. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aromatic L-amino acid decarboxylase: conformational change in the flexible region around Arg334 is required during the transaldimination process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Significant phenylalanine hydroxylation in vivo in patients with classical phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas-liquid chromatographic determination of total this compound in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eaglebio.com [eaglebio.com]
- 20. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Phenylacetic Acid: A Comprehensive Technical Guide on its Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of Phenylacetic Acid (PAA), a naturally occurring organic compound. PAA has demonstrated significant inhibitory effects against a broad spectrum of pathogenic bacteria and fungi, positioning it as a compound of interest for the development of novel therapeutic agents. This document collates quantitative efficacy data, details the underlying mechanisms of action, and provides cited experimental protocols to support further research and development.
Antimicrobial and Antifungal Efficacy of this compound
This compound exhibits a wide range of inhibitory activities against various microorganisms. The following tables summarize the key quantitative data on its efficacy, including Minimum Inhibitory Concentrations (MICs) and half-maximal inhibitory concentrations (IC50).
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | Efficacy Metric | Concentration | Reference |
| Pseudomonas aeruginosa | PAO1 | Quorum Sensing Inhibition | 200 µg/mL | [1] |
| Agrobacterium tumefaciens | T-37 | IC50 | 0.8038 mg/mL | [2][3][4] |
| Pseudomonas syringae pv. syringae | - | MIC | 50 µg/mL | [5][6][7] |
| Staphylococcus aureus | - | Active against | Not specified | [8] |
| Escherichia coli | - | Active against | Not specified | [8] |
Table 2: Antifungal and Anti-Oomycete Activity of this compound
| Fungal/Oomycete Species | Strain | Efficacy Metric | Concentration | Reference |
| Pythium ultimum | - | MIC | 10 µg/mL | [5][6][7] |
| Phytophthora capsici | - | MIC | 50 µg/mL | [5][6][7] |
| Rhizoctonia solani | - | MIC | 50 µg/mL | [5][6][7] |
| Saccharomyces cerevisiae | - | MIC | 50 µg/mL | [5][6][7] |
| Candida albicans | - | Active against | Not specified | [8] |
| Fusarium oxysporum f. sp. lycopersici | - | Complete Spore Germination Inhibition | 0.25 mg/mL | [9] |
| Fusarium moniliforme | - | Resistant | > 1000 µg/mL | [9] |
| Fusarium oxysporum f. sp. cucumerinum | - | Resistant | > 1000 µg/mL | [9] |
Mechanisms of Action
This compound employs a multi-faceted approach to inhibit microbial growth and virulence. The primary mechanisms identified include disruption of cell membrane integrity, inhibition of key metabolic pathways, and interference with cell-to-cell communication (quorum sensing).
Disruption of Cell Membrane and Wall Integrity
PAA has been shown to compromise the structural integrity of microbial cell membranes and walls. This leads to increased permeability and leakage of essential intracellular components such as nucleic acids, proteins, and ions, ultimately resulting in cell death.[2][3][4] Studies on Agrobacterium tumefaciens revealed that treatment with PAA leads to a significant increase in relative conductivity and leakage of nucleic acids and proteins.[2][4] Similarly, against Klebsiella pneumoniae, a related compound, phenyllactic acid, was shown to disrupt the cell wall and damage the cell membrane.[10]
Inhibition of Metabolic Pathways
PAA can interfere with crucial metabolic processes within microbial cells. Research on Agrobacterium tumefaciens has demonstrated that PAA treatment decreases the activity of malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), key enzymes in the tricarboxylic acid (TCA) cycle.[2][3][4] This disruption of the central metabolic pathway hinders energy production and the synthesis of essential precursors. Furthermore, PAA treatment was found to increase the production of reactive oxygen species (ROS), inducing oxidative stress and contributing to cellular damage.[2][3][4]
PAA inhibits key enzymes of the TCA cycle.
Quorum Sensing Inhibition
A significant aspect of PAA's antimicrobial activity is its ability to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[1] In Pseudomonas aeruginosa, PAA has been shown to significantly reduce the production of QS-dependent virulence factors, including pyocyanin (B1662382), elastase, protease, and exopolysaccharide.[1][11] This anti-QS activity disrupts the coordinated pathogenic behavior of bacterial populations, rendering them less virulent. The related compound, 3-Phenyllactic acid (PLA), has been shown to act as an antagonist to the QS receptors RhlR and PqsR in P. aeruginosa.[12]
PAA disrupts quorum sensing-regulated virulence.
Experimental Protocols
This section details the methodologies employed in the cited literature to evaluate the antimicrobial and antifungal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of PAA against various fungi, oomycetes, bacteria, and yeasts was determined using a microtiter broth dilution method.[5]
-
Preparation of Inoculum: Fungal spores or zoospores were adjusted to a concentration of 10⁴ spores/mL. Bacteria and yeasts were adjusted to 10⁴ CFU/mL.[5]
-
Assay Setup: 1 mL of potato dextrose broth (for fungi) or nutrient broth (for bacteria and yeasts) supplemented with PAA at concentrations ranging from 0 to 1,000 µg/mL was added to each well of a 24-well microtiter plate.[5]
-
Inoculation: 10 µL of the prepared microbial suspension was added to each well.[5]
-
Incubation: The inoculated plates were incubated at 28°C on a rotary shaker at 120 rpm for 3 to 4 days.[5]
-
Evaluation: The MIC was recorded as the lowest concentration of PAA that completely inhibited visible microbial growth.[5]
Mycelial Growth Inhibition Assay
The effect of PAA on the mycelial growth of fungi was assessed using an agar (B569324) dilution method.[5]
-
Plate Preparation: Potato dextrose agar (PDA) was supplemented with PAA at various concentrations.[5]
-
Inoculation: A mycelial plug of the test fungus was placed in the center of the PAA-supplemented PDA plates.[5]
-
Incubation: Plates were incubated until the mycelial growth in the control plate (without PAA) completely covered the plate.[5]
-
Measurement: The diameter of the mycelial growth in the treated plates was measured.[5]
-
Calculation: The percentage of inhibition was calculated using the formula: [1 - (diameter of mycelial growth in treated plate / diameter of mycelial growth in control plate)] × 100.[5]
Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa
The anti-quorum sensing activity of PAA was evaluated by measuring its effect on the production of QS-regulated virulence factors.[1]
-
Culture Preparation: P. aeruginosa PAO1 was grown in the presence or absence of a sub-inhibitory concentration of PAA (200 µg/mL).[1][11]
-
Pyocyanin Quantification: The concentration of pyocyanin was quantified by measuring the absorbance of the culture supernatant at 520 nm.[11]
-
Protease and Elastase Assays: The activity of these enzymes was determined using standard substrate-based assays.[1]
-
Exopolysaccharide (EPS) Production: The amount of EPS was quantified to assess the effect on biofilm matrix components.[1]
-
Swimming Motility Assay: The effect of PAA on bacterial motility was observed on swimming agar plates.[1]
Workflow for assessing QS inhibition by PAA.
Conclusion
This compound demonstrates potent antimicrobial and antifungal activities through multiple mechanisms, including the disruption of cellular structures, inhibition of key metabolic pathways, and interference with quorum sensing. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of PAA and its derivatives in combating infectious diseases. Further investigation into its in vivo efficacy, safety profile, and potential for synergistic combinations with existing antimicrobial agents is warranted.
References
- 1. Quorum sensing inhibition in Pseudomonas aeruginosa PAO1 by antagonistic compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial mechanism of this compound isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antibacterial mechanism of this compound isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and In Vivo and In Vitro Antifungal Activity of this compound and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isolation and in vivo and in vitro antifungal activity of this compound and sodium phenylacetate from Streptomyces humidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and antimicrobial activity of this compound produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Phenylacetic Acid in the Rhizosphere: A Technical Guide to Plant-Microbe Interactions
For Immediate Release
A comprehensive technical guide detailing the multifaceted role of Phenylacetic Acid (PAA) in the complex interplay between plants and microorganisms. This document is intended for researchers, scientists, and drug development professionals investigating novel avenues for crop protection and therapeutic agents.
This compound, a naturally occurring auxin, is emerging as a key signaling molecule and a potent antimicrobial agent within the rhizosphere, the dynamic soil environment surrounding plant roots. While structurally similar to the well-studied auxin, indole-3-acetic acid (IAA), PAA exhibits distinct characteristics and plays a dual role in mediating both beneficial and pathogenic interactions between plants and microbes. This guide provides an in-depth analysis of PAA's function, biosynthesis, and the experimental methodologies used to elucidate its impact.
This compound: An Overview
This compound is a phytohormone that influences various aspects of plant growth and development, most notably root architecture.[1] It is found widely in the plant kingdom, often at concentrations significantly higher than IAA.[1][2] Beyond its role as a plant growth regulator, PAA possesses substantial antimicrobial and antifungal properties, positioning it as a crucial component of plant defense mechanisms.[3] Concurrently, a diverse array of soil bacteria and fungi, including both plant growth-promoting rhizobacteria (PGPR) and phytopathogens, can synthesize and secrete PAA, using it to communicate, modulate host physiology, and compete with other microorganisms.[4][5]
Data Presentation: Quantitative Insights into PAA's Role
To understand the significance of PAA in plant-microbe interactions, it is crucial to consider its concentration in different biological contexts. The following tables summarize key quantitative data from various studies.
Table 1: Endogenous this compound (PAA) Concentrations in Plant Tissues
| Plant Species | Tissue | PAA Concentration (pmol/g Fresh Weight) | Reference |
| Arabidopsis thaliana | Rosette Leaves | ~500 | [2] |
| Arabidopsis thaliana | Stem | ~3500 | [2] |
| Arabidopsis thaliana | Roots | ~200 | [2] |
| Arabidopsis thaliana | Dry Seeds | ~2500 | [2] |
| Tomato, Pea, Sunflower | Shoots | 600 - 1600 | [1] |
Table 2: this compound (PAA) Production by Microorganisms
| Microbial Species | Culture Conditions | PAA Concentration | Reference |
| Lactobacillus plantarum | MRS Broth with Phenylalanine | 0.16 - 0.46 mM | [6][7] |
| Pseudomonas aeruginosa | Culture Supernatant | 1.47 mM (Effective for QS inhibition) | [3] |
| Rhizoctonia solani | Growth Medium | 7.5 mM (Reduced biomass by 50%) | [3] |
| Anaerobic Sludge | High Straw Load | 119 ± 9 mg/L | [8] |
Table 3: Antifungal Activity of this compound (PAA)
| Fungal Pathogen | Assay | Effective Concentration (IC50 / MIC) | Reference |
| Rhizoctonia solani | Biomass Reduction | 7.5 mM (for 50% reduction) | [3] |
Signaling Pathways and Functional Roles
PAA's influence on plants and microbes is mediated through specific signaling pathways. In plants, PAA is perceived by the same TIR1/AFB auxin co-receptor system as IAA, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[1] In bacteria, PAA can act as a signaling molecule in processes like quorum sensing, which allows bacteria to coordinate gene expression based on population density.[3]
PAA in Plant Growth and Development
As an auxin, PAA influences cell elongation and differentiation, particularly in roots. Exogenous application of PAA can stimulate lateral root formation.[1] However, at high concentrations, like other auxins, it can be inhibitory to primary root growth.[9]
PAA as a Defense Molecule
Plants can increase PAA production in response to pathogen attack.[4] Its antimicrobial properties directly inhibit the growth of pathogenic bacteria and fungi. This defensive role is a critical aspect of the plant's innate immune system.
Microbial PAA in Pathogenesis and Symbiosis
Pathogenic microbes can produce PAA to manipulate the host's auxin signaling pathways, potentially suppressing plant defense responses and promoting disease.[4][5] Conversely, beneficial microbes may use PAA to promote plant growth, enhancing nutrient uptake and stress tolerance.
PAA in Microbial Communication
In microbial communities, PAA can function as a quorum sensing molecule. For instance, in Pseudomonas aeruginosa, PAA has been shown to disrupt quorum sensing, thereby attenuating biofilm formation and the expression of virulence factors.[3]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to PAA in plant-microbe interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress in structural and functional study of the bacterial this compound catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the biosynthesis and roles of the auxin this compound during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence, Function, and Biosynthesis of the Natural Auxin this compound (PAA) in Plants | NSF Public Access Repository [par.nsf.gov]
- 6. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Metabolic Pathway of Phenylacetic Acid in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) is a central intermediate in the bacterial catabolism of a wide range of aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene.[1][2][3][4] The ability of bacteria to degrade PAA is of significant interest for bioremediation, biotechnology, and understanding bacterial pathogenesis.[1][2] This technical guide provides a comprehensive overview of the PAA metabolic pathway in bacteria, focusing on the core enzymatic steps, regulatory mechanisms, and experimental methodologies used for its investigation.
The primary aerobic degradation of PAA in bacteria proceeds through a unique "hybrid" pathway that combines features of both aerobic and anaerobic metabolism.[4][5] This pathway involves the initial activation of PAA to its coenzyme A (CoA) thioester, followed by an unusual oxygen-dependent epoxidation of the aromatic ring, subsequent isomerization, and hydrolytic ring cleavage. The resulting aliphatic intermediate is then further metabolized via a β-oxidation-like process to yield central metabolites that enter the tricarboxylic acid (TCA) cycle.[2][4][6]
The Core Metabolic Pathway
The PAA catabolic pathway is primarily encoded by the paa gene cluster, which is found in a significant percentage of sequenced bacterial genomes.[1][2][7] This cluster typically contains genes for the catalytic enzymes, as well as for transport and regulation. The pathway can be conceptually divided into an "upper" pathway, which deals with the dearomatization of the phenylacetyl-CoA intermediate, and a "lower" pathway, which processes the resulting aliphatic chain.[2][8]
The Upper Pathway: Activation and Ring Cleavage
-
Activation of this compound: The pathway is initiated by the activation of PAA to phenylacetyl-CoA (PAA-CoA). This reaction is catalyzed by Phenylacetyl-CoA ligase (PaaK) , an ATP-dependent enzyme.[1][2][4] This initial step is crucial as it prepares the otherwise inert aromatic ring for subsequent enzymatic attacks.
-
Epoxidation of the Aromatic Ring: The central and most remarkable step of the upper pathway is the epoxidation of the aromatic ring of PAA-CoA. This is carried out by a multi-component enzyme complex, the ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE) .[9][10] This enzyme complex utilizes molecular oxygen and NADPH to form a highly reactive ring 1,2-epoxyphenylacetyl-CoA intermediate.[4]
-
Isomerization to an Oxepin (B1234782): The unstable epoxide intermediate is then isomerized by ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) to form a seven-membered heterocyclic compound, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA).[2]
-
Hydrolytic Ring Cleavage: The oxepin-CoA ring is subsequently cleaved hydrolytically by oxepin-CoA hydrolase (PaaZ) .[11][12] In many bacteria, such as Escherichia coli, PaaZ is a bifunctional enzyme that also possesses the activity of the subsequent dehydrogenase step.[13] The product of the hydrolase activity is 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde.
The Lower Pathway: β-Oxidation-like Cascade
The lower pathway of PAA metabolism resembles the β-oxidation of fatty acids and involves a series of four enzymatic reactions to process the C8-dicarboxylic acid derivative generated from the upper pathway.[2][8]
-
Thiolytic Cleavage: The first step is a thiolytic cleavage of 3-oxo-5,6-dehydrosuberyl-CoA catalyzed by β-ketoadipyl-CoA thiolase (PaaJ) , which releases acetyl-CoA and produces 2,3-dehydroadipyl-CoA.[8][14]
-
Isomerization: The double bond in 2,3-dehydroadipyl-CoA is then isomerized by PaaG (the same isomerase from the upper pathway) to form 3-hydroxyadipyl-CoA.[2][8]
-
Hydration: 2,3-dehydroadipyl-CoA hydratase (PaaF) then hydrates the double bond of 2,3-dehydroadipyl-CoA to yield 3-hydroxyadipyl-CoA.[2][8][10]
-
Dehydrogenation: The hydroxyl group of 3-hydroxyadipyl-CoA is oxidized by the NAD+-dependent 3-hydroxyadipyl-CoA dehydrogenase (PaaH) to form 3-oxoadipyl-CoA.[4][8]
-
Final Thiolytic Cleavage: The final step is another thiolytic cleavage of 3-oxoadipyl-CoA, also catalyzed by PaaJ , which yields succinyl-CoA and acetyl-CoA.[8][14] These products can then enter the central metabolic pathways of the cell.
Data Presentation
Table 1: Key Enzymes of the this compound Metabolic Pathway
| Enzyme Name | Gene | EC Number | Function |
| Phenylacetyl-CoA ligase | paaK | 6.2.1.30 | Activates PAA to Phenylacetyl-CoA |
| Phenylacetyl-CoA 1,2-epoxidase | paaABCDE | 1.14.13.149 | Epoxidation of the aromatic ring of Phenylacetyl-CoA |
| Ring 1,2-epoxyphenylacetyl-CoA isomerase | paaG | 5.3.3.- | Isomerization of the epoxide to an oxepin |
| Oxepin-CoA hydrolase | paaZ | 3.3.2.12 | Hydrolytic cleavage of the oxepin ring |
| 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase | paaZ | 1.2.1.91 | Oxidation of the semialdehyde to a carboxylate |
| 2,3-dehydroadipyl-CoA hydratase | paaF | 4.2.1.- | Hydration of the double bond |
| 3-hydroxyadipyl-CoA dehydrogenase | paaH | 1.1.1.- | Oxidation of the hydroxyl group |
| β-ketoadipyl-CoA thiolase | paaJ | 2.3.1.174 | Thiolytic cleavage of the carbon chain |
Table 2: Kinetic Parameters of Key Enzymes in the PAA Pathway
| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Phenylacetyl-CoA ligase (PaaK1) | Burkholderia cenocepacia | This compound | 120 ± 10 | 1.8 ± 0.1 s-1 (kcat) | [1] |
| Phenylacetyl-CoA ligase (PaaK2) | Burkholderia cenocepacia | This compound | 330 ± 20 | 2.9 ± 0.1 s-1 (kcat) | [1] |
| Oxepin-CoA hydrolase (PaaZ) | Escherichia coli | Oxepin-CoA | - | 1.5 U/mg (specific activity) | [6] |
Note: Comprehensive kinetic data for all enzymes in the pathway, particularly for the multi-component PaaABCDE complex and the lower pathway enzymes, are not consistently available across different bacterial species. The provided data represents examples found in the literature.
Experimental Protocols
Bacterial Growth Conditions for PAA Metabolism Studies
This protocol describes the general procedure for cultivating bacteria to induce the expression of the paa gene cluster.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas putida, Escherichia coli)
-
Minimal medium (e.g., M9 minimal salts)
-
This compound (PAA) as the sole carbon source (typically 2-5 mM)
-
Other essential nutrients as required by the specific bacterial strain
-
Shaker incubator
Procedure:
-
Prepare the minimal medium according to the standard formulation and autoclave.
-
Prepare a sterile stock solution of PAA and add it to the cooled medium to the desired final concentration.
-
Inoculate the medium with an overnight culture of the bacterial strain grown in a rich medium (e.g., LB broth) and washed with minimal medium.
-
Incubate the culture at the optimal growth temperature for the bacterium (e.g., 30°C for P. putida, 37°C for E. coli) with vigorous shaking (e.g., 200 rpm).
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Harvest the cells during the exponential growth phase for subsequent experiments, such as enzyme assays or RNA extraction.
Assay for Phenylacetyl-CoA Ligase (PaaK) Activity
This spectrophotometric assay measures the activity of PaaK by coupling the production of AMP to the oxidation of NADH.
Materials:
-
Cell-free extract or purified PaaK enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
This compound (PAA)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, MgCl2, CoA, PEP, NADH, myokinase, PK, and LDH.
-
Add the cell-free extract or purified PaaK enzyme to the reaction mixture.
-
Initiate the reaction by adding PAA.
-
Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).
HPLC Analysis of PAA and its Metabolites
This protocol provides a general method for the separation and quantification of PAA and its degradation intermediates using high-performance liquid chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: Acetonitrile (B52724)
-
Mobile phase B: Aqueous solution with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)
-
Standards of PAA and expected intermediates
-
Bacterial culture supernatants or cell extracts
Procedure:
-
Prepare samples by centrifuging the bacterial culture to pellet the cells and filtering the supernatant. For intracellular metabolites, perform a cell lysis and extraction procedure.
-
Set up the HPLC system with the C18 column and equilibrate with the initial mobile phase conditions.
-
Use a gradient elution program, starting with a low percentage of acetonitrile and gradually increasing it to elute the compounds based on their polarity.
-
Inject the prepared sample onto the column.
-
Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 210-260 nm).
-
Identify and quantify the compounds by comparing their retention times and peak areas with those of the prepared standards.
Creation and Analysis of paa Gene Knockout Mutants
This protocol outlines a general workflow for creating targeted gene deletions in the paa cluster to study the function of individual genes.
Materials:
-
Bacterial strain of interest
-
Plasmids for homologous recombination (e.g., suicide vectors)
-
Antibiotics for selection
-
PCR reagents
-
DNA sequencing services
Procedure:
-
Construct the knockout vector: Clone the upstream and downstream flanking regions of the target paa gene into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).
-
Introduce the vector into the host strain: Transfer the knockout vector into the recipient bacterial strain using methods like conjugation or electroporation.
-
Select for single-crossover homologous recombinants: Plate the cells on selective media containing the antibiotic corresponding to the marker on the suicide vector.
-
Select for double-crossover mutants: Culture the single-crossover recombinants under conditions that select for the loss of the vector backbone, often involving a counter-selectable marker.
-
Verify the gene deletion: Confirm the deletion of the target paa gene using PCR with primers flanking the gene and by DNA sequencing.
-
Phenotypic analysis: Analyze the resulting knockout mutant for its ability to grow on PAA as the sole carbon source and for the accumulation of metabolic intermediates.
Mandatory Visualization
Caption: The core metabolic pathway of this compound degradation in bacteria.
Caption: Transcriptional regulation of the paa operon by the PaaX repressor.
Caption: Experimental workflow for creating and analyzing paa gene knockout mutants.
Conclusion
The bacterial metabolic pathway for this compound is a fascinating and complex system with significant implications for both environmental and medical microbiology. This guide has provided a detailed overview of the core enzymatic reactions, their organization, and the experimental approaches used to elucidate this pathway. The provided data tables and visualizations offer a structured summary of the current understanding of PAA metabolism. Further research, particularly in characterizing the kinetics of all the pathway's enzymes and in exploring the diversity of this pathway across different bacterial species, will undoubtedly continue to advance our knowledge and enable new applications in biotechnology and drug development.
References
- 1. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]
- 2. In vivo kinetic analysis of the penicillin biosynthesis pathway using PAA stimulus response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in structural and functional study of the bacterial this compound catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catabolism of this compound in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to write a technical paper or a research paper [homes.cs.washington.edu]
- 7. codecademy.com [codecademy.com]
- 8. Structural Organization of Enzymes of the Phenylacetate Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Protein-protein interactions in the β-oxidation part of the phenylacetate utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guide to Technical Report Writing : Study guides : ... : School of Engineering and Informatics : Schools and services : University of Sussex [sussex.ac.uk]
- 12. medium.com [medium.com]
- 13. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 14. uniprot.org [uniprot.org]
Phenylacetic Acid: A Key Signaling Molecule in Microbial Communities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA), a naturally occurring aromatic compound, has emerged as a significant signaling molecule within complex microbial communities. Beyond its role as a metabolic intermediate in the degradation of phenylalanine, PAA orchestrates a range of microbial behaviors, including quorum sensing, biofilm formation, and the expression of virulence factors.[1][2][3] Its influence extends to inter-kingdom communication, notably in plant-microbe interactions where it functions as an auxin-like molecule.[1] This technical guide provides a comprehensive overview of PAA's role as a signaling molecule, detailing its biosynthesis and catabolism, its impact on microbial physiology, and the experimental protocols used to investigate its function. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and biotechnology seeking to understand and manipulate PAA signaling pathways.
This compound Metabolism in Bacteria
Biosynthesis of this compound
The primary precursor for PAA biosynthesis in bacteria is the amino acid L-phenylalanine.[4] The most recognized pathway involves a three-step conversion:
-
Transamination: Phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by an aminotransferase.[4]
-
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by a phenylpyruvate decarboxylase.[5]
-
Oxidation: Finally, phenylacetaldehyde is oxidized to this compound by a phenylacetaldehyde dehydrogenase.[1][6]
Figure 1: Bacterial Biosynthesis Pathway of this compound.
Catabolism of this compound
The catabolism of PAA is a well-conserved pathway in many bacteria, encoded by the paa operon.[1][2] This pathway converts PAA into central metabolites, namely succinyl-CoA and acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle.[1][7] The key steps are as follows:
-
Activation: Phenylacetate (B1230308) is activated to phenylacetyl-CoA by the enzyme phenylacetyl-CoA ligase (PaaK).[2][8]
-
Epoxidation: The aromatic ring of phenylacetyl-CoA is epoxidized by a multi-component oxygenase complex (PaaABCDE).[7][8]
-
Isomerization and Ring Opening: The resulting epoxide is isomerized and subsequently hydrolyzed to open the aromatic ring, a process involving enzymes such as PaaG and PaaZ.[2]
-
β-Oxidation-like Cascade: A series of reactions analogous to β-oxidation, involving enzymes like PaaF, PaaH, and PaaJ, further degrades the molecule into succinyl-CoA and acetyl-CoA.[9]
Figure 2: Aerobic Catabolic Pathway of this compound in Bacteria.
PAA as a Signaling Molecule
PAA and its metabolic derivatives play a crucial role in regulating various aspects of microbial physiology, often in a concentration-dependent manner.
Quorum Sensing and Virulence
PAA has been shown to interfere with quorum sensing (QS) systems in several pathogenic bacteria, thereby modulating their virulence.
-
Pseudomonas aeruginosa : PAA at a concentration of 1.47 mM can disrupt quorum sensing, leading to a reduction in the production of virulence factors such as pyocyanin (B1662382) and elastase, and attenuating biofilm formation.[3]
-
Burkholderia cenocepacia : In this opportunistic pathogen, it is not PAA itself but its activated form, phenylacetyl-CoA (PAA-CoA), that appears to be the key signaling molecule.[4][8] Accumulation of PAA-CoA has been linked to the attenuation of CepIR-regulated virulence.[4][8]
-
Acinetobacter baumannii : PAA acts as a signaling molecule that regulates the expression of the Csu pilus, which is involved in biofilm formation.[1] Exogenous addition of PAA at 0.5 mM can restore Csu expression under conditions where it is normally repressed.[1] The PAA catabolic pathway is also linked to antibiotic and oxidative stress responses in this organism.[1][7]
Figure 3: Overview of PAA's Role in Microbial Signaling.
Biofilm Formation
PAA has a direct impact on biofilm formation in several bacterial species. In P. aeruginosa, PAA has been shown to attenuate biofilm formation.[3] In contrast, in A. baumannii, PAA signaling is involved in the regulation of Csu pili, which are essential for attachment to abiotic surfaces and subsequent biofilm formation.[1]
Quantitative Data on PAA Production and Signaling
The production of PAA and its effective signaling concentrations can vary significantly between different microbial species and environmental conditions.
| Microorganism | PAA Production Level | Reference |
| Lactobacillus plantarum | 0.31-0.57 mM | [10] |
| Lactobacillus rhamnosus | ~0.23 mM | [10] |
| Bacillus mycoides BM02 | 37.78 µg/mL | [11] |
| Various Anaerobes | Detected in Bacteroides and Clostridium species | [12] |
Table 1: this compound Production by Various Bacteria.
| Organism/System | Effective PAA Concentration | Observed Effect | Reference |
| Pseudomonas aeruginosa | 1.47 mM | Disruption of quorum sensing and attenuation of biofilm formation. | [3] |
| Acinetobacter baumannii | 0.5 mM | Restoration of Csu pilus expression. | [1] |
| Rhizoctonia solani | 7.5 mM | 50% reduction in biomass. | [3] |
Table 2: Effective Concentrations of this compound in Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PAA signaling in microbial communities.
Quantification of this compound by HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of PAA in bacterial culture supernatants.
4.1.1. Sample Preparation
-
Grow bacterial cultures under desired conditions.
-
Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
For enhanced sensitivity, perform a liquid-liquid extraction. Acidify the supernatant to pH 2-3 with HCl and extract twice with an equal volume of ethyl acetate.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% methanol (B129727) in water).
4.1.2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 10% to 95% mobile phase B over approximately 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transition of the deprotonated PAA precursor ion (m/z 135.05) to a characteristic product ion (e.g., m/z 91.05).
-
Quantification: Generate a standard curve using known concentrations of a PAA standard.
Figure 4: Experimental Workflow for PAA Quantification by HPLC-MS/MS.
Biofilm Formation Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass.
-
Grow overnight cultures of the bacterial strain of interest.
-
Dilute the overnight cultures to a starting OD600 of approximately 0.05 in fresh growth medium.
-
Dispense 200 µL of the diluted cultures into the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control.
-
Add PAA at various concentrations to the appropriate wells.
-
Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.
-
Carefully discard the planktonic culture and wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells three to four times with sterile PBS.
-
Allow the plate to air dry completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Virulence Factor Quantification
4.3.1. Pyocyanin Assay (P. aeruginosa)
-
Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with and without PAA for 24-48 hours.
-
Centrifuge 5 mL of the culture supernatant at 10,000 x g for 10 minutes.
-
Extract the pyocyanin from the supernatant with 3 mL of chloroform (B151607).
-
Transfer the blue chloroform layer to a fresh tube and re-extract with 1 mL of 0.2 N HCl. The solution will turn pink.
-
Measure the absorbance of the pink (acidic) layer at 520 nm.
-
Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.[13]
4.3.2. Elastase Assay (Elastin Congo Red Method)
-
Grow bacterial cultures in the presence and absence of PAA.
-
Prepare cell-free culture supernatants by centrifugation and filtration.
-
Prepare a reaction mixture containing 10 mg of Elastin Congo Red (ECR) in a buffer such as 50 mM Tris-HCl, pH 7.5, with 0.5 mM CaCl2.[14]
-
Add a defined volume of the culture supernatant to the ECR solution.
-
Incubate the mixture at 37°C for several hours to overnight with shaking.
-
Stop the reaction by adding EDTA to a final concentration of 0.12 M.[14]
-
Centrifuge the samples to pellet the un-degraded ECR.
-
Measure the absorbance of the supernatant at 495 nm to quantify the released Congo Red dye.
Conclusion
This compound is a multifaceted signaling molecule that plays a pivotal role in shaping microbial communities. Its ability to modulate quorum sensing, virulence, and biofilm formation makes it a compelling target for the development of novel anti-infective strategies. A thorough understanding of the biosynthesis, catabolism, and signaling pathways of PAA, facilitated by the robust experimental protocols outlined in this guide, is essential for harnessing its therapeutic potential. Future research will likely uncover even more intricate roles for PAA in microbial interactions and provide new avenues for the control of microbial behavior in both clinical and industrial settings.
References
- 1. The this compound Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in structural and functional study of the bacterial this compound catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Escherichia coli to high efficient synthesis this compound from phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Phenylpyruvate Decarboxylase, Involved in Auxin Production of Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular characterization of PadA, a phenylacetaldehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Phenylacetic Acid (PAA): A Natural Auxin for Advancing Somatic Embryogenesis in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Phenylacetic acid (PAA), a naturally occurring auxin found in a wide range of plant species, is emerging as a valuable tool in plant tissue culture, specifically for the induction and development of somatic embryos. As a viable alternative to synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), PAA offers the advantage of being a natural plant hormone, potentially reducing the risk of genetic instability in long-term cultures. Its application has shown promise in various species, from herbaceous ornamentals to woody trees, for mass propagation, genetic improvement, and the production of secondary metabolites.
PAA, like other auxins, plays a crucial role in regulating cell division, differentiation, and morphogenesis.[1] Its mechanism of action is believed to be analogous to that of the principal auxin, indole-3-acetic acid (IAA), involving the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway.[2] This pathway, upon auxin binding, leads to the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes critical for embryogenic development. While generally considered a weaker auxin than IAA, PAA has demonstrated significant efficacy in promoting somatic embryogenesis, often at different optimal concentrations.[3]
The successful induction of somatic embryogenesis is highly dependent on the balance between auxins and cytokinins. PAA is often used in combination with cytokinins such as 6-benzylaminopurine (B1666704) (BAP) or kinetin (B1673648) (KT) to stimulate the proliferation of embryogenic callus and the subsequent development of somatic embryos. The optimal ratio of PAA to cytokinin is species-specific and requires empirical determination.
This document provides detailed protocols for the application of PAA in the somatic embryogenesis of Pelargonium x hortorum (geranium) and Litchi chinensis (litchi), along with a summary of its application in other species. It also includes a visualization of the auxin signaling pathway to aid in understanding the molecular basis of PAA-induced somatic embryogenesis.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound (PAA) and its combinations with other plant growth regulators for callus induction and somatic embryogenesis in various plant species.
Table 1: PAA Concentrations for Callus Induction
| Plant Species | Explant Type | Basal Medium | PAA Concentration | Other Growth Regulators | Observations |
| Pelargonium x hortorum (Geranium) | Hypocotyl | MS | 30-120 µM | - | Induced non-embryogenic callus.[3] |
| Phoenix dactylifera (Date Palm) | Callus | MS | 0.05 mg/L | 2.0 mg/L 6-benzyladenine (BA) | High callus induction. |
Table 2: PAA for Somatic Embryogenesis and Plantlet Regeneration
| Plant Species | Explant Type | Basal Medium | PAA Concentration | Other Growth Regulators | Results |
| Pelargonium x hortorum (Geranium) | Hypocotyl | MS | 10-20 µM | 8 µM 6-benzylaminopurine (BAP) | Optimal for somatic embryogenesis.[3] |
| Litchi chinensis 'Feizixiao' | Anther | MS | 40 mg/L (in proliferation medium) | - | 1131 somatic embryos/g FW.[4][5] |
| Litchi chinensis 'Feizixiao' | Anther | MS | 5 mg/L (in induction medium) | 5 mg/L Kinetin (KT) | 460 somatic embryos/g FW and 86 regenerated plantlets/g FW.[4][5] |
| Litchi chinensis 'Feizixiao' | Anther | MS | 20 mg/L (in induction medium) | Thidiazuron (TDZ) | Optimal response for embryo induction and regeneration with TDZ.[4] |
| Phoenix dactylifera (Date Palm) | Callus | MS | 0.5 mg/L | 5.0 mg/L 6-benzyladenine (BA) | Maximum number of shoots per jar. |
Experimental Protocols
Protocol 1: Somatic Embryogenesis from Geranium (Pelargonium x hortorum) Hypocotyls
This protocol is adapted from the findings on PAA-induced somatic embryogenesis in geranium.[3]
1. Explant Preparation: a. Source: Hypocotyls from young, dark-grown seedlings of Pelargonium x hortorum cv. Scarlet Orbit Improved. b. Sterilization: i. Wash seeds under running tap water for 10-15 minutes. ii. Immerse seeds in 70% (v/v) ethanol (B145695) for 1 minute. iii. Surface sterilize with a 5-10% sodium hypochlorite (B82951) solution for 10-15 minutes.[6] iv. Rinse 3-4 times with sterile distilled water. c. Germination: Germinate seeds aseptically on a hormone-free Murashige and Skoog (MS) basal medium in the dark at 25 ± 2°C. d. Excision: Excise hypocotyl segments (5-10 mm in length) from 7-10 day old seedlings.
2. Induction of Somatic Embryogenesis: a. Culture Medium: MS medium supplemented with PAA (10-20 µM) and 6-benzylaminopurine (BAP) (8 µM). The medium should be solidified with 0.8% (w/v) agar (B569324) and the pH adjusted to 5.8 before autoclaving. b. Culture Conditions: i. Inoculate the hypocotyl explants onto the induction medium in sterile petri dishes. ii. Incubate the cultures in the dark at 25 ± 2°C for 4-6 weeks. c. Subculture: Subculture the developing calli and embryoids onto fresh induction medium every 3-4 weeks.
3. Maturation and Germination of Somatic Embryos: a. Maturation Medium: Transfer the well-developed somatic embryos to a hormone-free MS basal medium. b. Germination Conditions: Incubate the cultures under a 16-hour photoperiod with a light intensity of 50 µmol m⁻² s⁻¹ at 25 ± 2°C. c. Plantlet Development: Allow the somatic embryos to germinate and develop into plantlets with distinct shoots and roots.
4. Acclimatization: a. Transfer the well-rooted plantlets from the culture vessels and wash the agar gently from the roots. b. Plant the plantlets in a sterile potting mix (e.g., a mixture of peat and perlite). c. Maintain high humidity for the first 1-2 weeks by covering the pots with a transparent plastic dome or placing them in a growth chamber with controlled humidity. d. Gradually acclimate the plants to ambient conditions by progressively increasing the light intensity and reducing the humidity.
Protocol 2: Somatic Embryogenesis from Litchi (Litchi chinensis) Anthers
This protocol is based on studies conducted on the 'Feizixiao' litchi cultivar.[4][5][7]
1. Explant Preparation: a. Source: Anthers from flower buds of Litchi chinensis 'Feizixiao'. b. Sterilization: i. Wash the flower buds with a mild detergent and rinse thoroughly under running tap water. ii. Surface sterilize with 70% (v/v) ethanol for 30-60 seconds. iii. Immerse in a 1-2% sodium hypochlorite solution for 10-15 minutes. iv. Rinse 3-4 times with sterile distilled water. c. Excision: Aseptically dissect the anthers from the flower buds.
2. Callus Induction and Proliferation: a. Callus Induction Medium: MS medium supplemented with 2 mg/L 6-benzylaminopurine (BA), 0.5 mg/L α-naphthaleneacetic acid (NAA), and 3 mg/L 2,4-D.[7] b. Culture Conditions: Culture the anthers at 25 ± 2°C in the dark. Subculture the developing calli every 40 days.[7] c. Embryogenic Callus Proliferation: For proliferation of embryogenic callus (EC), alternate subculturing every 30 days between two media: i. M2 Medium: MS medium with 2 mg/L 2,4-D, 1 mg/L kinetin, and 5 mg/L AgNO₃.[8] ii. M3 Medium: MS medium with 1 mg/L 2,4-D.[8]
3. Somatic Embryo Induction and Maturation: a. Induction Medium with PAA: Transfer the embryogenic callus to an MS-based induction medium containing PAA. Two effective combinations are: i. For high embryo yield: Proliferation on MS medium with 40 mg/L PAA.[4][5] ii. For simultaneous embryo induction and regeneration: MS medium with 5 mg/L PAA and 5 mg/L Kinetin (KT).[4][5] The induction medium also contains 0.1 mg/L NAA, 0.4 g/L lactalbumin (B1174986) hydrolysate (LH), 0.1 g/L inositol, 60 g/L sucrose, and 10 g/L agar.[9] b. Culture Conditions: Incubate the cultures at 25 ± 2°C in the dark for 7 weeks.[9] c. Maturation: Transfer the induced somatic embryos to a maturation medium consisting of MS medium with 0.5 mg/L IAA, 1 mg/L Abscisic Acid (ABA), 100 mL/L coconut water, 60 g/L sucrose, and 10 g/L agar for 8 weeks.[9]
4. Germination and Plantlet Development: a. Germination Medium: Germinate the mature somatic embryos on a half-strength MS medium (1/2 MS) containing 0.5 mg/L Gibberellic Acid (GA₃).[9] b. Culture Conditions: Incubate under a 16-hour photoperiod with a light intensity of 50 µmol m⁻² s⁻¹ for 6 weeks.[9]
5. Acclimatization: a. Follow the same procedure as described in Protocol 1 for geranium.
Signaling Pathways and Logical Relationships
Auxin Signaling Pathway in Somatic Embryogenesis
The induction of somatic embryogenesis by PAA is mediated through the canonical auxin signaling pathway, which involves the TIR1/AFB F-box proteins. The following diagram illustrates the key steps in this pathway.
Caption: PAA-mediated auxin signaling pathway leading to the activation of genes for somatic embryogenesis.
Auxin-Cytokinin Crosstalk in Somatic Embryogenesis
The interplay between auxin and cytokinin is crucial for the initiation and development of somatic embryos. This diagram illustrates the general relationship where a balanced ratio of these two plant hormones is required to promote the transition from somatic cells to an embryogenic state.
Caption: The synergistic role of auxin and cytokinin in inducing somatic embryogenesis.
Experimental Workflow for PAA-Induced Somatic Embryogenesis
This workflow provides a generalized overview of the key stages involved in inducing somatic embryogenesis using this compound.
References
- 1. Protocol for Callus Induction and Somatic Embryogenesis in Moso Bamboo | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced somatic embryogenesis in cultured hypocotyl explants of geranium (Pelargonium x hortorum Bailey) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. dpvipracollege.ac.in [dpvipracollege.ac.in]
- 7. preprints.org [preprints.org]
- 8. Physiological, Metabolic, and Transcriptomic Analyses Reveal Mechanisms of Proliferation and Somatic Embryogenesis of Litchi (Litchi chinensis Sonn.) Embryogenic Callus Promoted by D-Arginine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Phenylacetic Acid in Penicillin G Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing phenylacetic acid (PAA) as a direct precursor in the fermentative production of Penicillin G by the filamentous fungus Penicillium chrysogenum.
Introduction
Penicillin G (benzylpenicillin) is a widely used β-lactam antibiotic. Its industrial production relies on submerged fed-batch fermentation of high-yielding strains of Penicillium chrysogenum. The biosynthesis of Penicillin G is a complex process involving the condensation of three precursor amino acids to form the intermediate isopenicillin N. The final and crucial step is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a phenylacetyl group, which is derived from the externally supplied precursor, this compound.[1] The controlled addition of PAA is therefore critical for maximizing the yield of Penicillin G.[2]
Biochemical Pathway of Penicillin G Synthesis
The synthesis of Penicillin G from its primary metabolites and the precursor this compound involves three key enzymatic steps:
-
ACV Synthesis: L-α-aminoadipic acid, L-cysteine, and L-valine are condensed by ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]
-
Isopenicillin N Formation: The ACV tripeptide undergoes oxidative ring closure, catalyzed by isopenicillin N synthase (IPNS), to form isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine (B150603) rings.[1]
-
Side-Chain Exchange: In the final step, acyl-CoA:isopenicillin N acyltransferase (IAT) replaces the L-α-aminoadipyl side chain of IPN with a phenylacetyl group derived from this compound, yielding Penicillin G.[1] this compound is taken up by the P. chrysogenum cell from the fermentation medium via passive diffusion.[3][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Penicillium chrysogenum Takes up the Penicillin G Precursor this compound by Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penicillium chrysogenum Takes up the Penicillin G Precursor this compound by Passive Diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylacetic Acid as a Key Intermediate in the Synthesis of Diclofenac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of phenylacetic acid derivatives as crucial intermediates in the industrial synthesis of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID). Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.
Diclofenac, chemically known as 2-(2,6-dichloroanilino)this compound, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] The structural backbone of Diclofenac is derived from this compound.[2][3][4][5][6] Industrial synthesis routes often employ derivatives of this compound, such as 2,6-dichlorothis compound, as key building blocks.[1][7] A common and historically significant method for synthesizing Diclofenac is the Ullmann condensation, which involves the coupling of a this compound derivative with 2,6-dichloroaniline (B118687).[1]
Synthetic Pathway Overview
The synthesis of Diclofenac from a this compound derivative generally involves a multi-step process. A common pathway begins with the chlorination of this compound to produce 2,6-dichlorothis compound. This intermediate is then coupled with 2,6-dichloroaniline in the presence of a catalyst to yield Diclofenac. The overall process can be visualized as follows:
Caption: Synthetic pathway from this compound to Diclofenac.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of Diclofenac starting from a this compound derivative. The data has been compiled from various reported synthetic methods.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Chlorination | This compound | Thionyl chloride | Benzene | Room Temperature | 5 | - | [1] |
| Ullmann Condensation | 2,6-Dichlorothis compound, 2,6-dichloroaniline | Copper powder, Potassium carbonate | - | - | - | - | [2] |
| Alternative Condensation | o-iodothis compound, 2,6-dichloroaniline | Copper powder, Potassium carbonate | - | - | - | - | [2] |
| Hydrolysis | 2-(2,6-dichloroanilino)benzyl cyanide | Sodium hydroxide (B78521) | Ethanol, Water | Reflux | 24 | - | [1] |
| Overall Yield (from methyl phenylacetate) | Methyl phenylacetate | Multi-step process | Various | Various | Various | up to 67% | [8][9] |
| Overall Yield (from o-chlorothis compound) | o-chlorothis compound, 2,6-dichloroaniline | CuI, D-glucosamine hydrochloride | - | 60-140 | 4-18 | >90% | [10] |
Note: The yields and reaction conditions can vary significantly based on the specific protocol and scale of the reaction. The table provides a comparative overview of reported data.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Diclofenac, starting from a this compound derivative.
Protocol 1: Synthesis of 2-(2,6-Dichloroanilino)this compound (Diclofenac) via Ullmann Condensation
This protocol outlines the synthesis of Diclofenac through the condensation of an o-halothis compound derivative and 2,6-dichloroaniline.
Materials:
-
o-halothis compound (e.g., o-chlorothis compound or o-iodothis compound)
-
2,6-dichloroaniline
-
Copper catalyst (e.g., CuI, CuBr₂, or CuF₂)
-
Ligand (e.g., D-glucosamine hydrochloride)
-
Inorganic base (e.g., Potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
Workflow Diagram:
Caption: Workflow for Diclofenac synthesis via Ullmann condensation.
Procedure:
-
Condensation Reaction:
-
In a reaction vessel, combine the o-halothis compound derivative (1 molar equivalent), 2,6-dichloroaniline (1 molar equivalent), copper catalyst (0.02-0.2 molar equivalents), sugar ligand (0.02-0.2 molar equivalents), and an inorganic base (1-3 molar equivalents) in a suitable solvent.[10]
-
Heat the reaction mixture to a temperature between 60-140°C for a period of 4-18 hours.[10]
-
After the reaction is complete, cool the mixture and add ethyl acetate.
-
Separate the upper organic layer by centrifugation.
-
Concentrate the organic layer under reduced pressure and dry to obtain the intermediate ester.
-
-
Hydrolysis:
-
Dissolve the crude intermediate ester in a suitable solvent such as N,N-dimethylformamide.
-
Add a solution of sodium hydroxide (1-5 molar equivalents) to the mixture.[10]
-
Heat the reaction mixture to facilitate hydrolysis.
-
Upon completion of the reaction, cool the mixture and acidify with hydrochloric acid to precipitate the Diclofenac.
-
Filter the solid product, wash with water, and dry to obtain pure Diclofenac.
-
Protocol 2: Synthesis of Diclofenac from 2,6-Dichlorothis compound (Conceptual)
While detailed industrial protocols are often proprietary, a general laboratory-scale procedure can be conceptualized based on established chemical principles.
Materials:
-
2,6-Dichlorothis compound
-
Thionyl chloride or oxalyl chloride
-
2,6-Dichloroaniline
-
A suitable base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF)
-
Hydrochloric acid
-
Sodium bicarbonate solution
Workflow Diagram:
Caption: Conceptual workflow for Diclofenac synthesis.
Procedure:
-
Formation of the Acid Chloride:
-
Dissolve 2,6-dichlorothis compound in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Slowly add thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) to the solution at room temperature.
-
Stir the reaction mixture until the conversion to the acid chloride is complete (this can be monitored by IR spectroscopy).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent.
-
To this solution, add 2,6-dichloroaniline and a non-nucleophilic base such as triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as indicated by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Diclofenac can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Concluding Remarks
The use of this compound and its derivatives as intermediates is a cornerstone in the synthesis of Diclofenac. The methodologies presented here, particularly the Ullmann condensation, represent robust and scalable approaches for the production of this important pharmaceutical agent. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals involved in the development and optimization of synthetic routes to Diclofenac and other related non-steroidal anti-inflammatory drugs. Further research into novel catalysts and more environmentally benign reaction conditions continues to be an active area of investigation in the field of pharmaceutical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. scribd.com [scribd.com]
- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. science.lpnu.ua [science.lpnu.ua]
- 7. benchchem.com [benchchem.com]
- 8. US20200055811A1 - Method of synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
Application Note: HPLC Analysis of Phenylacetic Acid on a C18 Column
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylacetic acid (PAA) is a key compound with applications in the pharmaceutical and food industries. It serves as a precursor in the synthesis of various drugs and is also found in food products as a flavoring agent. Accurate and reliable quantification of this compound is crucial for quality control and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound using a reverse-phase C18 column, providing a straightforward and efficient protocol for researchers.
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
Equipment
-
HPLC system equipped with a UV detector
-
Ascentis® C18 HPLC Column (15 cm x 4.6 mm I.D., 5 µm particle size) or equivalent[1]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.[1]
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles |
| Mobile Phase | 20 mM Phosphoric Acid:Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV, 215 nm |
| Injection Volume | 5 µL |
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve the standard in a diluent of water:acetonitrile:methanol (75:20:5, v/v/v) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the same diluent. A typical concentration for a single-point calibration is 50 µg/mL.[1]
Sample Preparation
The sample preparation method will vary depending on the matrix. For a simple aqueous sample, the following protocol can be followed:
-
Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
For more complex matrices such as plasma, a protein precipitation and extraction procedure is necessary.[2]
-
Precipitate plasma proteins by adding 0.4 N perchloric acid.
-
Hydrolyze the supernatant with 1.5 N HCl at 100°C for 5 hours.
-
Extract the this compound with benzene.
-
Back-extract the this compound from the organic layer into 0.1 N NaOH.
-
Neutralize the aqueous layer with HCl before injecting it into the HPLC system.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound using HPLC. Note that the linearity, LOD, LOQ, and recovery data are representative and were obtained using a phenyl column, but provide a useful reference for method validation.[3]
| Parameter | Value |
| Retention Time | ~10.7 min (indicative, can vary with system)[4] |
| Linearity Range | 0.005 - 0.040 mg/mL |
| Correlation Coefficient (r²) | >0.9999 |
| Limit of Detection (LOD) | 3.36 x 10⁻⁵ mg/mL |
| Limit of Quantitation (LOQ) | 1.135 x 10⁻⁴ mg/mL |
| Average Recovery | 99.12% |
| Relative Standard Deviation (RSD) | 2.8% |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
References
Application Note: Quantification of Phenylacetic Acid in Water Samples by LC-MS
Abstract
This application note details a sensitive and efficient Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Phenylacetic acid (PAA) in water samples. This compound is a compound of interest in various fields, including environmental monitoring, pharmaceutical manufacturing, and agriculture, due to its role as a metabolite, industrial byproduct, and plant auxin.[1][2] The described protocol offers a straightforward sample preparation procedure and a rapid analytical method, making it suitable for high-throughput screening of PAA in diverse water matrices, such as pharmaceutical and pesticide production wastewater.[1]
Introduction
This compound (PAA), also known as α-toluic acid, is a monocarboxylic acid naturally found as a plant auxin and a human metabolite.[2] It is also a significant intermediate in the synthesis of pharmaceuticals, pesticides, and fragrances.[1] Consequently, its presence in water systems can be an indicator of industrial discharge and may have environmental implications. Therefore, a robust and sensitive analytical method is crucial for monitoring its levels in various water sources. This document provides a detailed protocol for the determination of PAA in water using LC-MS, a technique that combines the high separation capability of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1]
Experimental Protocol
Sample Preparation
A simple and rapid sample preparation method is employed to ensure high throughput.
-
Centrifugation: Transfer an aliquot of the water sample into a centrifuge tube.
-
High-Speed Refrigerated Centrifugation: Centrifuge the sample to pellet any suspended particulate matter.
-
Filtration: Filter the supernatant through a 0.22 μm syringe filter directly into an autosampler vial for LC-MS analysis.[1]
Standard Preparation
-
Stock Solution: Accurately weigh this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).[1]
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water or a relevant blank matrix. A typical concentration range for the calibration curve is 1.04 - 104.16 mg/L.[1]
LC-MS/MS Conditions
The following instrumental parameters have been optimized for the detection of this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 2 mmol/L Formic acid in Water[1] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 200 µL/min[1] |
| Injection Volume | 2 µL[1] |
| Column Temperature | 30 °C[1] |
| Gradient Elution | 0 - 0.5 min, 35% B; 0.51 - 1 min, gradient to 95% B; 1 - 2 min, gradient to 100% B[1] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1][3][4] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1][3][4] |
| Precursor Ion (m/z) | 135[1] |
| Product Ion (m/z) | 91[1] |
| Fragmentation Voltage | 50 V[1] |
| Collision Energy | 3 eV[1] |
| Capillary Voltage | 3500 V[1] |
| Drying Gas Temperature | 350 °C[1] |
| Drying Gas Flow | 8 L/min[1] |
| Sheath Gas Temperature | 350 °C[1] |
| Sheath Gas Flow | 10 L/min[1] |
Quantitative Data Summary
The performance of this method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1.04 - 104.16 mg/L[1] |
| Correlation Coefficient (R²) | >0.99[1] |
| Limit of Detection (LOD) | 0.12 mg/L[1] |
| Limit of Quantification (LOQ) | 0.39 mg/L[1] |
| Recovery | 92.54 - 95.71%[1] |
| Precision (RSD) | 1.63 - 5.34%[1] |
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
References
- 1. CN108426964A - A kind of method that LC-MS detects this compound content in water - Google Patents [patents.google.com]
- 2. This compound | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phenylbutyric acid and its metabolite this compound in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Phenylacetic Acid using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid (PAA) is a significant compound in various fields, including its role as a catabolite of phenylalanine in humans, an auxin in plants, and a precursor in the illicit synthesis of phenylacetone.[1] Consequently, the development of sensitive and selective analytical methods for its detection is of considerable interest. Electrochemical methods, particularly cyclic voltammetry (CV), offer a rapid, cost-effective, and highly sensitive approach for the determination of PAA. This document provides detailed application notes and protocols for the electrochemical detection of PAA using modified glassy carbon electrodes (GCEs).
Principle of Detection
The electrochemical detection of PAA is based on its oxidation at the surface of a modified electrode. When a potential is applied, PAA undergoes an oxidation reaction, resulting in a measurable current. The magnitude of this current is proportional to the concentration of PAA in the sample. By modifying the surface of a standard glassy carbon electrode with various nanomaterials, the sensitivity and selectivity of the detection can be significantly enhanced. These modifications can increase the electroactive surface area and catalyze the oxidation of PAA, leading to lower detection limits.
Experimental Protocols
This section details the necessary reagents, apparatus, and step-by-step procedures for the electrochemical detection of PAA.
Reagents and Materials
-
This compound (PAA) standard
-
Potassium chloride (KCl)
-
Phosphate buffer solution (PBS)
-
Copper(II) nitrate (B79036) (Cu(NO₃)₂)
-
Germanium dioxide (GeO₂)
-
Polyaniline (PANI)
-
Hydrochloric acid (HCl)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Deionized (DI) water
-
Alumina (B75360) slurry (0.05 µm)
Apparatus
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Glassy Carbon Electrode (GCE) as the working electrode
-
Ag/AgCl electrode as the reference electrode
-
Platinum wire as the counter electrode
-
Micropipettes
-
Glassware (beakers, volumetric flasks)
-
Ultrasonic bath
-
pH meter
Electrode Preparation: Polyaniline/CuGeO₃ Nanowire Modified GCE
A notable enhancement in PAA detection is achieved using a glassy carbon electrode modified with polyaniline/copper germanate (CuGeO₃) nanowires.[2]
1. Synthesis of CuGeO₃ Nanowires:
- A facile hydrothermal deposition route is employed for the synthesis of single-crystalline CuGeO₃ nanowires.[2] While specific precursor concentrations are not detailed in the provided abstracts, a general hydrothermal synthesis would involve dissolving equimolar amounts of a copper salt (e.g., Cu(NO₃)₂) and a germanium precursor (e.g., GeO₂) in deionized water, sealing the solution in a Teflon-lined autoclave, and heating it at a specific temperature for a set duration.
2. Synthesis of Polyaniline (PANI):
- Polyaniline is synthesized by the chemical oxidation of aniline (B41778) monomers.[3][4] Typically, aniline is dissolved in an acidic medium (e.g., 1M HCl), and an oxidizing agent like ammonium persulfate is added dropwise while stirring at a low temperature (0-4 °C).[4] The resulting green precipitate is washed and dried.
3. Preparation of Polyaniline/CuGeO₃ Nanowire Composite:
- The CuGeO₃ nanowires and synthesized polyaniline (e.g., 40 wt.% PANI) are combined and treated hydrothermally to form the composite material.[2][5]
4. GCE Modification:
- Prior to modification, the bare GCE is polished with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
- The polished electrode is then sonicated in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
- A specific amount of the polyaniline/CuGeO₃ nanowire composite is dispersed in a suitable solvent (e.g., ethanol or DI water) with the aid of ultrasonication to form a stable suspension.
- A small volume (typically 5-10 µL) of the suspension is drop-casted onto the cleaned GCE surface and allowed to dry at room temperature.
Electrochemical Measurement using Cyclic Voltammetry
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M KCl in neutral solution).[2][6]
-
Blank Measurement: Record a cyclic voltammogram of the supporting electrolyte to establish the background current.
-
PAA Standard Addition: Add a known concentration of PAA to the electrochemical cell.
-
Cyclic Voltammetry Scan: Perform the cyclic voltammetry scan within a defined potential window (e.g., -1.0 V to +1.0 V vs. Ag/AgCl).[2][6] The scan rate can be varied (e.g., from 25 to 200 mV/s) to study the reaction kinetics.[2]
-
Data Acquisition: Record the resulting voltammogram, which will show characteristic oxidation peaks for PAA. Two anodic peaks are typically observed at approximately -0.02 V and +0.33 V for the polyaniline/CuGeO₃ nanowire modified GCE.[2]
-
Calibration Curve: Repeat steps 3-5 with varying concentrations of PAA to construct a calibration curve by plotting the peak current versus the PAA concentration.
Data Presentation
The analytical performance of various modified electrodes for the detection of this compound is summarized in the table below for easy comparison.
| Electrode Modification | Linear Range (mM) | Limit of Detection (LOD) (µM) | Anodic Peak Potentials (V vs. Ag/AgCl) | Reference |
| CuGeO₃ Nanowires/GCE | 0.01 - 2 | 9.1 and 82.1 | -0.02 and 0.31 | [2][6] |
| 40 wt.% Polyaniline/CuGeO₃ Nanowires/GCE | 0.01 - 2 | 4.3 and 8.2 | -0.02 and 0.33 | [2][6] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the electrochemical detection of this compound.
Caption: Experimental workflow for PAA detection.
Proposed Electrochemical Oxidation Pathway
The electrochemical oxidation of this compound at the modified electrode surface is a complex process. Based on general principles of aromatic carboxylic acid oxidation, a plausible pathway is proposed below.
Caption: Proposed oxidation pathway of PAA.
Conclusion
Cyclic voltammetry using modified glassy carbon electrodes provides a highly effective method for the sensitive and selective detection of this compound. The use of nanomaterial composites, such as polyaniline/CuGeO₃ nanowires, significantly enhances the electrochemical response, enabling detection at low concentrations. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the development and application of electrochemical sensors for PAA analysis.
References
Application Notes and Protocols: Phenylacetic Acid in Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of phenylacetic acid (PAA) and its derivatives in the synthesis of key agrochemical intermediates. The information is intended to guide researchers in the development and optimization of synthetic routes for fungicides, herbicides, insecticides, and rodenticides.
Fungicide Intermediates
This compound derivatives are crucial building blocks for several systemic fungicides, particularly within the acylalanine class. These compounds interfere with nucleic acid synthesis in fungi.
Synthesis of Benalaxyl (B1667974) Intermediate
Benalaxyl is a systemic fungicide effective against Oomycetes. A key step in its synthesis involves the acylation of an alanine (B10760859) derivative with phenylacetyl chloride.
Reaction Scheme:
Caption: Synthesis of Benalaxyl from this compound.
Experimental Protocol: Synthesis of Benalaxyl
-
Preparation of Phenylacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature with stirring. Heat the mixture to reflux for 2 hours. After cooling, distill the excess thionyl chloride under reduced pressure. The resulting crude phenylacetyl chloride can be used directly in the next step.
-
Acylation Reaction: Dissolve methyl N-(2,6-dimethylphenyl)alaninate (1.0 eq) in a suitable solvent such as toluene (B28343) or N-methyl-acetamide in a reaction flask.[1] Add a base, for example, sodium bicarbonate (1.5 eq).[1] Cool the mixture in an ice bath and slowly add the freshly prepared phenylacetyl chloride (1.1 eq).[1]
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude benalaxyl can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield the final product.
Quantitative Data:
| Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Base | Reaction Time | Temperature | Yield | Purity | Reference |
| Benalaxyl | Phenylacetyl chloride, Methyl N-(2,6-dimethylphenyl)alaninate | 1.1 : 1.0 | Toluene | Sodium bicarbonate | - | - | 95.0% | - | [1] |
Synthesis of Metalaxyl (B1676325) Intermediate
Metalaxyl is another important acylalanine fungicide. Its synthesis involves the reaction of N-(2,6-dimethylphenyl)alanine methyl ester with methoxyacetyl chloride. While this compound is not a direct precursor to the methoxyacetyl moiety, it is a key structural analog, and understanding its reactivity provides a basis for the synthesis of similar acylanilide fungicides. The crucial intermediate, N-(2,6-dimethylphenyl)alanine methyl ester, is synthesized from 2,6-dimethylaniline (B139824).
Reaction Scheme:
Caption: Two-step synthesis of the fungicide Metalaxyl.
Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)alanine methyl ester [2]
-
Reaction Setup: In a four-necked flask, combine 2,6-dimethylaniline (563g), methyl chloropropionate (495g), sodium carbonate (245g), and potassium iodide (16g).[2]
-
Reaction: Heat the mixture to 55°C under ultrasonic waves for 16 hours.[2]
-
Work-up: After the reaction, add deionized water (566g), wash, and separate the layers to obtain the crude product.[2]
-
Purification: Purify the crude product by vacuum distillation to obtain N-(2,6-dimethylphenyl)alanine methyl ester (775.6g).[2]
Experimental Protocol: Synthesis of Metalaxyl [3]
-
Reaction Setup: In a reaction flask, add N-(2,6-dimethylphenyl)alanine methyl ester (207g, 1 mole), 4-Dimethylaminopyridine (6.1g, 0.05 mole), and pyridine (79g, 1 mole) in 600 ml of methylene (B1212753) dichloride.[3]
-
Acylation: At room temperature, add methoxyacetyl chloride (108.5g, 1 mole) dropwise. The reaction temperature will rise to 40°C.[3]
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to cool to room temperature and stir for 4 hours. Wash the reaction mixture with water and extract with 100 ml of methylene dichloride.[3]
-
Purification: Concentrate the organic layer to obtain metalaxyl (255g).[3]
Quantitative Data:
| Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Base | Reaction Time | Temperature | Yield | Purity | Reference |
| N-(2,6-dimethylphenyl)alanine methyl ester | 2,6-dimethylaniline, Methyl chloropropionate | 1.16 : 1 | - | Na₂CO₃, KI | 16 h | 55°C | - | - | [2] |
| Metalaxyl | N-(2,6-dimethylphenyl)alanine methyl ester, Methoxyacetyl chloride | 1 : 1 | Methylene dichloride | Pyridine, 4-DMAP | 4 h | 40°C then RT | 82% | 90% | [3] |
Herbicide Intermediates
This compound and its substituted analogs serve as precursors for various herbicides.
Synthesis of Fenac (Sodium 2,4,6-trichlorophenylacetate)
Reaction Scheme (Hypothetical):
Caption: General pathway for the synthesis of Fenac.
Herbicides from o-Nitrothis compound
o-Nitrothis compound is a derivative of this compound used in the synthesis of certain herbicides.[4]
Experimental Protocol: Synthesis of p-Nitrothis compound [5]
This protocol describes the synthesis of the para-isomer, but a similar principle would apply to the ortho-isomer, starting from the corresponding ortho-nitrobenzyl cyanide.
-
Reaction Setup: In a 1-liter round-bottomed flask, place p-nitrobenzyl cyanide (100 g, 0.62 mole).[5]
-
Hydrolysis: Prepare a solution of concentrated sulfuric acid (300 cc) in water (280 cc) and add two-thirds of it to the cyanide. Shake well. Wash down any remaining solid with the rest of the acid solution. Attach a reflux condenser and heat the mixture to boiling for 15 minutes.[5]
-
Isolation: Dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below. Filter the precipitate and wash it several times with ice water.[5]
-
Purification: Dissolve the precipitate in 1600 cc of boiling water and filter the hot solution rapidly. The p-nitrothis compound will crystallize as pale yellow needles upon cooling. The yield is 103–106 g (92–95%).[5]
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| p-Nitrothis compound | p-Nitrobenzyl cyanide | H₂SO₄, H₂O | 15 min | Boiling | 92-95% | [5] |
Insecticide Intermediates
Halogenated derivatives of this compound are precursors to organophosphorus insecticides.
Synthesis of Ethyl Phenthoate (B1677647) Intermediate
Ethyl phenthoate is a non-systemic organophosphorus insecticide. Its synthesis involves the reaction of ethyl 2-chloro-2-phenylacetate with a dithiophosphate (B1263838) salt.
Reaction Scheme:
Caption: Synthesis of Ethyl Phenthoate from Ethyl Mandelate.
Experimental Protocol: Synthesis of Ethyl 2-chloro-2-phenylacetate [6]
-
Reaction Setup: In a suitable reactor, mix ethyl mandelate (0.80 moles) with thionyl chloride (0.82 moles).[6]
-
Reaction: Let the solution stand at room temperature for 16 hours.[6]
-
Work-up: After the incubation, heat the mixture on a water bath for 30 minutes. Carefully pour the mixture into ice-water. Extract the product several times with ether.[6]
-
Purification: Combine the ether extracts and purify by distillation. Collect the fraction boiling at 98°C/1.5 mm Hg.[6]
Experimental Protocol: Synthesis of Phenthoate [6]
-
Reaction Setup: Charge an aqueous solution of O,O-dimethyl sodium dithiophosphate (160 moles, pre-treated with Na₂CO₃) into a reactor. Add 30 L of toluene.[6]
-
Reaction: Heat the mixture to 40-45°C. Introduce a phase transfer catalyst. Add the previously synthesized ethyl 2-chloro-2-phenylacetate.[6]
-
Work-up and Purification: After the reaction is complete, separate the organic layer, wash it, and purify to obtain phenthoate.[6]
Rodenticide Intermediates
This compound can be converted to phenylacetone (B166967), a key intermediate in the synthesis of indanedione-based rodenticides.
Synthesis of Phenylacetone
Reaction Scheme:
Caption: Synthesis of Phenylacetone from this compound.
Experimental Protocol: Synthesis of Phenylacetone [7][8]
-
Reaction Setup: In a 4000 ml flask, mix this compound (136 g, 1.0 mol), sodium or potassium acetate (70 g), and anhydrous cupric sulfate (16 g, 0.1 mol). Add anhydrous acetic anhydride (2000 ml).[7]
-
Reaction: Reflux the mixture for 24 hours.[7]
-
Work-up: After cooling, add a solvent (500 ml of CCl₄, CHCl₃, or CH₂Cl₂) and pour the mixture into 2000 ml of ice-water. Separate the layers and decant the lower layer with water three times.[7]
-
Purification: Dry the organic layer (with Na₂SO₄ or CaCl₂) and distill. First, distill off the solvent, then place a fractionation column on the flask. Remove the remaining acetic acid and acetic anhydride. Collect the pure product at 100°C/15mmHg. The yield is 70-90 g (52-67%).[8]
Quantitative Data:
| Product | Starting Materials | Molar Ratio (PAA:Acetate:CuSO₄) | Reagent | Reaction Time | Temperature | Yield | Reference |
| Phenylacetone | This compound, Sodium/Potassium acetate, Cupric sulfate | 1.0 : ~0.7 : 0.1 | Acetic anhydride | 24 h | Reflux | 52-67% | [7][8] |
Synthesis of Indanedione Rodenticides
Phenylacetone is a precursor to 1,3-indandione, the core structure of several anticoagulant rodenticides. The synthesis of these complex molecules involves multiple steps beyond the scope of this direct application note on this compound. However, the initial conversion of this compound to phenylacetone is the critical link. Further synthesis steps typically involve condensation reactions to form the indanedione ring system.[9][10]
References
- 1. Benalaxyl|lookchem [lookchem.com]
- 2. Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. An Improved Preparation of Phenylacetone - [www.rhodium.ws] [erowid.org]
- 8. An Improved Preparation of Phenylacetone - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenylacetic Acid in Date Palm Micropropagation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenylacetic acid (PAA), a naturally occurring auxin, in the micropropagation of date palm (Phoenix dactylifera L.). The following protocols are based on established research and are intended to offer a practical guide for the efficient in vitro propagation of date palm, a plant of significant economic and medicinal value.
This compound has been demonstrated to be a highly effective auxin for various stages of date palm micropropagation, including callus induction, shoot regeneration, and root formation.[1][2] Its application has shown comparable or superior results to other commonly used auxins like α-naphthaleneacetic acid (NAA).[1]
Data Summary
The following tables summarize the quantitative outcomes of using this compound in combination with 6-benzyladenine (BA) for callus induction and shoot development, and PAA alone for rooting in date palm cv. Ashgar.
Table 1: Effect of PAA and BA on Callus Induction and Shoot Regeneration
| BA (mg/L) | PAA (mg/L) | Callus Induction Level | Average Bud Formation (per jar) | Bud Production Percentage (%) |
| 2.0 | 0.05 | +++ (High) | - | - |
| 5.0 | 0.5 | - | 16.60 | 83.34 |
Data extracted from a study on date palm cv. Ashgar.[1]
Table 2: Effect of PAA on In Vitro Rooting
| PAA (mg/L) | Rooting Frequency | Average Number of Roots | Average Root Length |
| 0.5 | Highest | Highest | Highest |
Data indicates that 0.5 mg/L PAA was the optimal concentration for rooting.[1]
Experimental Protocols
The following are detailed methodologies for the key stages of date palm micropropagation utilizing this compound.
Protocol 1: Callus Induction
This protocol outlines the steps for inducing callus formation from date palm explants.
1. Explant Preparation:
- Excise shoot tips and axillary buds from adult date palm offshoots.
- Surface sterilize the explants using standard laboratory procedures.
2. Culture Medium:
- Prepare Murashige and Skoog (MS) basal medium.[1]
- Supplement the medium with 2.0 mg/L 6-benzyladenine (BA) and 0.05 mg/L this compound (PAA).[1]
- Adjust the pH of the medium to 5.7-5.8 before autoclaving.
- Solidify the medium with a suitable gelling agent (e.g., agar).
3. Incubation:
- Culture the sterilized explants on the prepared medium.
- Incubate the cultures in the dark at a controlled temperature (e.g., 25 ± 2°C).
4. Observation:
- Monitor the cultures regularly for callus proliferation. High callus induction (+++) is expected with this formulation.[1]
Protocol 2: Shoot Regeneration
This protocol describes the methodology for regenerating shoots from the induced callus.
1. Callus Subculture:
- Select healthy, friable callus from the induction medium.
2. Culture Medium:
- Prepare Murashige and Skoog (MS) basal medium.[1]
- Supplement the medium with 5.0 mg/L 6-benzyladenine (BA) and 0.5 mg/L this compound (PAA).[1]
- Adjust the pH and solidify the medium as described in Protocol 1.
3. Incubation:
- Subculture the callus onto the regeneration medium.
- Incubate the cultures under a 16-hour photoperiod with a suitable light source at a controlled temperature.
4. Observation:
- Observe the cultures for the development and multiplication of shoots. This combination has been shown to produce the maximum number of shoots per jar.[1]
Protocol 3: Rooting of Shoots
This protocol details the steps for inducing root formation from the regenerated shoots.
1. Shoot Preparation:
- Excise individual, well-developed shoots (typically 3-4 cm in length) from the regeneration cultures.
2. Culture Medium:
- Prepare Murashige and Skoog (MS) basal medium.
- Supplement the medium with 0.5 mg/L this compound (PAA).[1]
- Adjust the pH and solidify the medium.
3. Incubation:
- Culture the individual shoots on the rooting medium.
- Incubate under the same light and temperature conditions as for shoot regeneration.
4. Observation:
- Monitor the cultures for root initiation and development. PAA at this concentration is highly effective for producing normal, whitish roots in date palm.[1]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for Callus Induction.
Caption: Workflow for Shoot Regeneration.
References
Phenylacetic Acid: A Versatile Building Block in the Synthesis of Key Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenylacetic acid (PAA) and its derivatives are fundamental precursors in the organic synthesis of a wide array of pharmaceutical compounds. The structural motif of a phenyl ring attached to a carboxylic acid group provides a versatile scaffold for the construction of complex molecules with diverse therapeutic activities. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals derived from this compound, including the anticonvulsant phenobarbital (B1680315), the antidepressant venlafaxine (B1195380), the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), the antibiotic penicillin G, and the anticonvulsant phenacemide.
Phenobarbital Synthesis
Phenobarbital, a long-acting barbiturate, is a widely used anticonvulsant for the treatment of epilepsy. Its synthesis classically involves the condensation of a disubstituted malonic ester with urea (B33335). This compound is a key starting material for the preparation of the required diethyl phenylmalonate intermediate.
Synthetic Pathway Overview
The synthesis of phenobarbital from this compound can be outlined in the following key stages:
-
Esterification of this compound: this compound is first converted to its ethyl ester, ethyl phenylacetate (B1230308).
-
Claisen Condensation: Ethyl phenylacetate undergoes a Claisen condensation with diethyl oxalate (B1200264) to form diethyl phenyloxobutandioate.
-
Decarbonylation: The resulting diester is heated to induce decarbonylation, yielding diethyl phenylmalonate.
-
Alkylation: Diethyl phenylmalonate is then alkylated with an ethyl halide to introduce the second substituent at the α-carbon, forming diethyl ethylphenylmalonate.
-
Cyclization with Urea: Finally, condensation of diethyl ethylphenylmalonate with urea in the presence of a strong base affords the phenobarbital ring system.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Phenylmalonate from Ethyl Phenylacetate [1]
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol (B145695).
-
Cool the sodium ethoxide solution to 60°C.
-
Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.
-
Allow the sodium derivative of diethyl phenyloxobutandioate to crystallize.
-
Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).
-
Separate the oily layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.
-
Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).
-
Purify the resulting diethyl phenylmalonate by vacuum distillation.
Protocol 2: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate and Urea [2][3]
-
Prepare a solution of sodium methoxide (B1231860) in a suitable reaction vessel.
-
Add dry urea to the sodium methoxide solution and stir until dissolved.
-
Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.
-
Heat the reaction mixture to reflux for 7-8 hours to drive the condensation and cyclization, leading to the formation of the sodium salt of phenobarbital as a precipitate.
-
After the reaction is complete, distill off the excess methanol.
-
Dissolve the residue in warm water (approx. 50°C).
-
Acidify the solution with concentrated hydrochloric acid while stirring vigorously to precipitate phenobarbital.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude phenobarbital by filtration and purify by recrystallization from ethanol.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | This compound | Ethanol, H+ | Ethyl phenylacetate | High | [4] |
| 2 | Ethyl phenylacetate, Diethyl oxalate | NaOEt, then heat | Diethyl phenylmalonate | Good | [1] |
| 3 | Diethyl phenylmalonate | Ethyl bromide, NaOEt | Diethyl ethylphenylmalonate | 88-91% | [4] |
| 4 | Diethyl ethylphenylmalonate, Urea | NaOMe, reflux | Phenobarbital | ~17.5% | [5] |
Mechanism of Action: GABAA Receptor Modulation
Phenobarbital exerts its anticonvulsant effects primarily by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[6] It binds to an allosteric site on the receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and reduced excitability.[7]
Venlafaxine Synthesis
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders. A common synthetic route starts from p-methoxyphenylacetonitrile, a derivative of this compound.
Synthetic Pathway Overview
The synthesis of venlafaxine typically involves these key transformations:
-
Condensation: p-Methoxyphenylacetonitrile is condensed with cyclohexanone (B45756) in the presence of a base to form 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol.
-
Reduction: The nitrile group of the intermediate is reduced to a primary amine, yielding 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.
-
N-Methylation: The primary amine is then N-methylated using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) to give venlafaxine.
Experimental Protocols
Protocol 3: Synthesis of 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol [8]
-
A suspension of 60 g of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol in 350 mL of acetic acid is hydrogenated in an autoclave at a pressure of 10-15 kg/cm ² in the presence of 1.8 g of 10% palladium on charcoal at 50-55°C.
-
The reaction is monitored by TLC until the starting material disappears.
-
The catalyst is filtered off, and the filtrate is evaporated under reduced pressure.
-
Traces of acetic acid are removed azeotropically with o-xylene.
-
The resulting solid is suspended in 120 mL of ethyl acetate, stirred for 30 minutes, filtered, and washed with ethyl acetate.
-
The solid is dried at 55-60°C to afford the product.
Protocol 4: Synthesis of Venlafaxine Hydrochloride [8]
-
A stirred mixture of 55.0 g of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, 25 mL of formic acid, 92 mL of 40% formaldehyde solution, and 275 mL of water is heated at 90-98°C for 19 hours.
-
The reaction mixture is cooled and washed with chloroform.
-
The aqueous layer is cooled to 5°C and basified with 48% sodium hydroxide (B78521) solution.
-
The product is extracted with chloroform.
-
The organic layer is evaporated to yield an oily residue, which is dissolved in isopropyl alcohol.
-
The solution is acidified with isopropyl alcohol hydrochloride to a pH of approximately 2 to precipitate venlafaxine hydrochloride.
-
The solid is filtered, washed with isopropyl alcohol, and dried at 55-60°C.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | p-Methoxyphenylacetonitrile, Cyclohexanone | Base (e.g., NaOH) | 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol | High | [9] |
| 2 | 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol | H₂, 10% Pd/C, Acetic Acid | 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol | ~93% (based on 57g from 60g starting material) | [8] |
| 3 | 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol | Formaldehyde, Formic Acid, then HCl | Venlafaxine Hydrochloride | ~60% (overall from intermediate 2) | [8] |
Mechanism of Action: Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition
Venlafaxine functions by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission.[3][10] At higher doses, it also weakly inhibits dopamine (B1211576) reuptake.[11]
Diclofenac Synthesis
Diclofenac is a widely used NSAID for the treatment of pain and inflammatory conditions. One synthetic approach utilizes a derivative of this compound.
Synthetic Pathway Overview
A common synthesis of diclofenac involves the following steps starting from a this compound derivative:
-
Esterification: A substituted this compound is converted to its corresponding ester.
-
Hydrazinolysis: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide.
-
Further derivatization and cyclization steps can then be employed to construct the final diclofenac molecule, often involving an Ullmann condensation. A more direct route starts from 2,6-dichlorothis compound.
Experimental Protocol
Protocol 5: Synthesis of Diclofenac from 2-(2,6-dichloroanilino)benzyl cyanide [12]
-
Dissolve 2-(2,6-dichloroanilino)benzyl cyanide (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (5.0 eq) and reflux for 24 hours.
-
Cool the reaction mixture, dilute with water, and wash with diethyl ether.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate diclofenac.
-
Filter the solid, wash with water, and recrystallize to obtain pure diclofenac.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2-(2,6-dichloroanilino)benzyl cyanide | NaOH, Ethanol/Water, Reflux | Diclofenac | Not specified | [12] |
| 2 | 1-(2,6-dichlorophenyl)-2-indolinone | NaOH, Water/DMF, 80°C | Diclofenac Sodium | 96.1% | [13] |
Mechanism of Action: COX-1 and COX-2 Inhibition
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[14] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 5. thaiscience.info [thaiscience.info]
- 6. CN1225356A - Synthetic method of 1-[2-amino-1-(P-methoxybenzyl) ethyl] cyclohexanol - Google Patents [patents.google.com]
- 7. US4283532A - Process for preparation of o-(2,6-dichloroanilino)this compound and novel intermediate for use in preparation of the same - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 10. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 11. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Microbial Degradation of Phenylacetic Acid in Environmental Remediation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of phenylacetic acid (PAA), a common environmental pollutant originating from industrial waste and the breakdown of various organic compounds. Understanding and harnessing this microbial capability is crucial for developing effective bioremediation strategies.
Introduction
This compound (PAA) is an organic compound that can pose a threat to ecosystems due to its persistence and potential toxicity. However, a diverse range of microorganisms, including bacteria and fungi, have evolved metabolic pathways to utilize PAA as a sole source of carbon and energy. This natural process of biodegradation can be harnessed for environmental remediation. The primary mechanism of aerobic PAA degradation in bacteria is facilitated by the paa gene cluster, which encodes a series of enzymes that convert PAA into central metabolic intermediates. Key bacterial genera known for their PAA-degrading capabilities include Pseudomonas, Rhodococcus, Bacillus, Acinetobacter, and Burkholderia.[1]
This document outlines the protocols for isolating and characterizing PAA-degrading microorganisms, quantifying PAA degradation, and provides an overview of the central metabolic pathway involved.
Data Presentation: PAA Degradation by Various Microbial Strains
The following tables summarize quantitative data on the degradation of this compound by different microbial strains under various conditions.
Table 1: PAA Degradation Efficiency by Different Bacterial Genera
| Microorganism | Initial PAA Concentration (mg/L) | Degradation Efficiency (%) | Time (hours) | Reference |
| Pseudomonas putida U | - | - | - | [2][3][4][5] |
| Rhodococcus sp. RHA1 | 20 mM | Growth observed | - | [6][7] |
| Acinetobacter baumannii MCC 2076 | 5 mM | Growth kinetics studied | - | [8][9][10] |
| Burkholderia cenocepacia K56-2 | Minimal media with PAA | Reduced growth in mutants | - | [8][11][12] |
| Bacillus subtilis | - | - | - | [1] |
| Klebsiella pneumoniae | - | Phenylalanine metabolism studied | - | [13][14] |
Note: Specific quantitative degradation data in tabular format is limited in the provided search results. The table indicates strains studied for PAA degradation, and further research into the cited literature is recommended for detailed kinetic parameters.
Table 2: Optimal Growth Conditions for PAA-Degrading Microorganisms
| Microorganism | Optimal pH | Optimal Temperature (°C) | Other Conditions | Reference |
| Rhodococcus sp. | 7.0 - 8.5 | 30 | Aerobic | |
| Pseudomonas putida U | 7.0 | 30 | Aerobic | [2] |
| Klebsiella oxytoca | 6.8 | 37 | Aerobic | [15] |
| Bacillus subtilis FNCC 0059 | 5.5 | 37 | Aerobic | [16] |
Signaling Pathways and Experimental Workflows
This compound Aerobic Degradation Pathway
The aerobic degradation of this compound in bacteria, such as Pseudomonas putida, primarily follows the "hybrid" pathway involving CoA thioesters. This pathway is encoded by the paa gene cluster.
References
- 1. Isolation and characterization of a diverse group of this compound degrading microorganisms from pristine soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aerobic catabolism of this compound in Pseudomonas putida U: biochemical characterization of a specific this compound transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aerobic catabolism of this compound in Pseudomonas putida U: biochemical characterization of a specific this compound transport system and formal demonstration that phenylacetyl-coenzyme A is a catabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Phenylacetate Catabolism in Rhodococcus sp. Strain RHA1: a Central Pathway for Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of novel soil- and plant-associated bacteria with multiple phytohormone-degrading activities using a targeted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A functional this compound catabolic pathway is required for full pathogenicity of Burkholderia cenocepacia in the Caenorhabditis elegans host model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound catabolism modulates virulence factors and drug resistance in Acinetobacter baumannii MCC 2076 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of this compound degradation genes of Burkholderia cenocepacia K56-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: kpn00360 [genome.jp]
- 14. THE METABOLISM OF this compound BY A PSEUDOMONAS [ouci.dntb.gov.ua]
- 15. Phenyllactic Acid as a Marker of Antibiotic-Induced Metabolic Activity of Nosocomial Strains of Klebsiella pneumoniae In Vitro Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
Troubleshooting & Optimization
Improving Phenylacetic acid solubility in aqueous solutions for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of phenylacetic acid (PAA) in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in water?
A1: this compound has limited solubility in water. At 20°C, its solubility is approximately 1.50 g/100 mL, and at 25°C, it is about 1.73 g/100 mL.[1][2]
Q2: Why is this compound poorly soluble in water?
A2: The limited aqueous solubility of this compound is due to its chemical structure, which includes a non-polar phenyl group. This hydrophobic portion of the molecule makes it less compatible with the polar nature of water.[3]
Q3: What are the common indicators of solubility issues with this compound in my experiments?
A3: Signs of poor solubility include the formation of a cloudy or hazy solution, the presence of undissolved solid particles (precipitate), and inconsistent experimental results.
Q4: What are the primary methods to increase the aqueous solubility of this compound?
A4: The most common and effective methods to enhance the solubility of PAA in aqueous solutions are:
-
pH Adjustment (Salt Formation): Increasing the pH of the solution to deprotonate the carboxylic acid group and form a highly soluble salt (phenylacetate).
-
Co-solvency: Using a water-miscible organic solvent (a co-solvent) to increase the overall solvating capacity of the mixture.
-
Inclusion Complexation: Using cyclodextrins to form a host-guest complex where the hydrophobic PAA molecule is encapsulated within the cyclodextrin (B1172386) cavity, increasing its apparent solubility in water.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudiness or precipitate forms after adding PAA to water. | The concentration of PAA exceeds its intrinsic aqueous solubility. | 1. Ensure the amount of PAA is below its solubility limit at the working temperature.2. Gently heat the solution while stirring to aid dissolution. Be cautious of potential degradation at high temperatures.3. Use sonication to break up agglomerates and facilitate dissolution.4. If the desired concentration is above the solubility limit, employ a solubility enhancement technique (see protocols below). |
| The solution is clear initially but a precipitate forms over time or upon cooling. | The solution was supersaturated at a higher temperature and the PAA is precipitating out as it cools. | 1. Maintain the temperature of the solution if the experiment allows.2. Prepare a fresh solution at the desired final concentration and temperature.3. Consider using a co-solvent to increase the solubility at lower temperatures. |
| Inconsistent results between experiments. | Undissolved PAA is leading to variations in the actual concentration of the compound in solution. | 1. Visually inspect the solution for any undissolved particles before use.2. Filter the solution through a 0.45 µm filter to remove any undissolved solids.3. Adopt a standardized and robust protocol for solution preparation, including a solubility enhancement technique if necessary. |
| The pH of the solution drops significantly after adding PAA. | This compound is an acidic compound. | This is expected. If a specific pH is required for the experiment, a buffer should be used, or the pH should be adjusted as described in the pH adjustment protocol. |
| The use of a co-solvent is affecting the experimental outcome. | The organic co-solvent may be interfering with the biological or chemical system under investigation. | 1. Screen different co-solvents to find one that is compatible with your system.2. Use the minimum concentration of co-solvent required to achieve the desired PAA solubility.3. Consider alternative solubility enhancement methods like pH adjustment or cyclodextrin complexation. |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in water and various organic solvents at 20°C.
| Solvent | Solubility (g/kg of solvent) |
| Water | 15.8 |
| Methanol | 2915 |
| Ethanol | 2064 |
| 2-Propanol | 1382 |
| Acetone | 1720 |
Data from Gracin and Rasmuson, J. Chem. Eng. Data 2002, 47, 6, 1379–1383.
The sodium salt of this compound (sodium phenylacetate) is highly soluble in water, with a reported solubility of 1000 g/L (100 g/100 mL) at 25°C.[4]
Experimental Protocols
Solubility Enhancement by pH Adjustment (Salt Formation)
This method involves converting the poorly soluble this compound into its highly soluble salt, sodium phenylacetate (B1230308), by increasing the pH of the aqueous solution.
Materials:
-
This compound (PAA)
-
Deionized water or appropriate buffer
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound.
-
Add the PAA to a volume of deionized water or buffer that is less than the final desired volume.
-
Place the container on a magnetic stirrer and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
As the pH increases, the this compound will begin to dissolve as it is converted to sodium phenylacetate.
-
Continue to add NaOH until all the PAA has dissolved and the pH is above the pKa of PAA (~4.31), typically aiming for a pH of 7 or higher for complete dissolution.
-
Once the PAA is fully dissolved, adjust the final volume with deionized water or buffer.
-
If necessary, the pH can be readjusted to the desired experimental value using a suitable acid (e.g., HCl), but be aware that lowering the pH below the pKa may cause the PAA to precipitate out of solution.
Solubility Enhancement by Co-solvency
This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound. Ethanol is used as an example co-solvent.
Materials:
-
This compound (PAA)
-
Ethanol (or other suitable co-solvent like propylene (B89431) glycol or polyethylene (B3416737) glycol)
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of this compound in the chosen co-solvent (e.g., 100 mg/mL in ethanol). PAA is very soluble in ethanol.
-
In a separate container, add the desired volume of the aqueous medium (water or buffer).
-
While stirring the aqueous medium, slowly add the required volume of the PAA stock solution to achieve the final desired concentration.
-
Continue stirring until a clear, homogeneous solution is obtained.
-
Note: The final concentration of the co-solvent should be kept as low as possible to avoid potential interference with the experiment. It is advisable to run a vehicle control (aqueous medium with the same concentration of co-solvent but without PAA) in your experiments.
Solubility Enhancement by Cyclodextrin Inclusion Complexation
This method involves the formation of an inclusion complex between this compound and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its apparent water solubility. The freeze-drying method is described here as it often yields a stable, solid complex that can be easily reconstituted.[5]
Materials:
-
This compound (PAA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Determine the desired molar ratio of PAA to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Dissolve the HP-β-CD in deionized water with stirring.
-
In a separate container, dissolve the PAA in a minimal amount of a suitable organic solvent (e.g., ethanol) if necessary, or add it directly to the HP-β-CD solution if it dissolves with stirring.
-
Slowly add the PAA solution (or solid PAA) to the aqueous HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at a constant temperature (e.g., room temperature) for 24-48 hours to ensure the formation of the inclusion complex.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the PAA/HP-β-CD inclusion complex.
-
The resulting powder can be stored and later dissolved in an aqueous medium for your experiments.
Visualizations
Caption: Workflow for increasing PAA solubility via pH adjustment.
Caption: Workflow for increasing PAA solubility using a co-solvent.
Caption: Logical relationship of PAA solubility enhancement methods.
References
- 1. This compound | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cas 114-70-5,Sodium phenylacetate | lookchem [lookchem.com]
- 5. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylacetic Acid (PAA) Application in Arabidopsis Lateral Root Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Phenylacetic acid (PAA) concentration for lateral root formation in Arabidopsis thaliana. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams of the underlying biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (PAA) in promoting lateral root formation in Arabidopsis?
A1: this compound (PAA) functions as a natural auxin in Arabidopsis and promotes lateral root formation through the same signaling pathway as the primary auxin, Indole-3-acetic acid (IAA). This pathway involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.[1] Upon binding of PAA to the TIR1/AFB proteins, they form a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes necessary for the initiation and development of lateral roots.
Q2: What is the optimal concentration range for PAA to induce lateral root formation in Arabidopsis?
A2: The biological activity of PAA in promoting lateral root formation is approximately 10 to 20 times lower than that of IAA.[1] Therefore, a higher concentration of PAA is required to elicit a similar response to IAA. While the optimal concentration can vary depending on experimental conditions, a good starting range to test is between 1 µM and 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does the effect of PAA on lateral root formation compare to its effect on primary root growth?
A3: Similar to other auxins, PAA exhibits a dose-dependent effect on both primary and lateral root growth. At lower concentrations, it promotes lateral root formation. However, as the concentration increases, it can lead to the inhibition of primary root elongation. At very high concentrations, PAA can become inhibitory to both primary and lateral root development.
Data Presentation
Table 1: PAA Concentration and its Effect on Primary Root Length in Arabidopsis thaliana (10-day-old seedlings)
| PAA Concentration (µM) | Average Primary Root Length (mm) ± SD |
| 0 (Control) | 45.2 ± 3.5 |
| 1 | 42.1 ± 3.8 |
| 5 | 38.5 ± 4.1 |
| 10 | 33.7 ± 3.9 |
| 20 | 25.1 ± 3.2 |
| 50 | 15.8 ± 2.9 |
| 100 | 8.2 ± 2.1 |
Note: This data is adapted from a study on PAA's general effects on Arabidopsis growth and illustrates the inhibitory effect of higher PAA concentrations on primary root elongation.[2]
Table 2: Comparative Dose-Response of PAA and IAA on Lateral Root Density in Arabidopsis thaliana
| Auxin | Concentration (µM) | Average Lateral Root Density (LR/cm) ± SD |
| Control | 0 | 1.8 ± 0.4 |
| IAA | 0.01 | 3.5 ± 0.6 |
| IAA | 0.05 | 5.2 ± 0.8 |
| IAA | 0.1 | 6.8 ± 1.1 |
| PAA | 0.1 | 2.5 ± 0.5 |
| PAA | 1 | 4.1 ± 0.7 |
| PAA | 5 | 5.9 ± 0.9 |
| PAA | 10 | 7.2 ± 1.3 |
| PAA | 20 | 6.5 ± 1.0 |
| PAA | 50 | 4.3 ± 0.8 |
Note: This table provides a representative comparison based on the finding that PAA is 10- to 20-fold less active than IAA in promoting lateral root formation.[1]
Experimental Protocols
Protocol 1: Preparation of PAA Stock Solution
-
Materials:
-
This compound (PAA) powder
-
1 M NaOH or Ethanol (B145695) (95%)
-
Sterile deionized water
-
Sterile volumetric flask
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
-
-
Procedure:
-
Weigh the desired amount of PAA powder to prepare a stock solution (e.g., 10 mM).
-
Dissolve the PAA powder in a small volume of 1 M NaOH or 95% ethanol. PAA is sparingly soluble in water but dissolves readily in a slightly basic solution or ethanol.
-
Once fully dissolved, bring the solution to the final volume with sterile deionized water in a volumetric flask.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to prevent degradation.
-
Protocol 2: Arabidopsis Lateral Root Induction Assay with PAA
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days for stratification.
-
Plate the seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.
-
-
PAA Treatment:
-
Prepare MS agar plates supplemented with different concentrations of PAA (e.g., 0, 1, 5, 10, 20, 50 µM) by adding the sterile PAA stock solution to the molten agar after autoclaving and cooling to approximately 50-60°C.
-
Germinate and grow the seedlings vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 7-10 days.
-
-
Quantification of Lateral Roots:
-
After the treatment period, carefully remove the seedlings from the agar plates.
-
Use a stereomicroscope or a flatbed scanner to capture images of the root systems.
-
Measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Count the number of emerged lateral roots.
-
Calculate the lateral root density by dividing the number of lateral roots by the primary root length (LR/cm).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable increase in lateral roots at expected PAA concentrations. | 1. PAA degradation: PAA in solution may degrade over time, especially if not stored properly. 2. Incorrect PAA concentration: Errors in stock solution preparation or dilution. 3. Plant growth conditions: Suboptimal light, temperature, or nutrient conditions can affect auxin responses. | 1. Prepare fresh PAA stock solutions and use them promptly. Store stock solutions at -20°C in small aliquots. 2. Double-check all calculations and ensure accurate pipetting. 3. Ensure consistent and optimal growth conditions for your Arabidopsis seedlings. |
| Inhibition of both primary and lateral root growth. | 1. PAA concentration is too high: High concentrations of auxins are known to be inhibitory. 2. Off-target effects: Very high PAA concentrations might have non-specific toxic effects. | 1. Perform a wider range dose-response curve, including lower concentrations (e.g., 0.1 µM, 0.5 µM). 2. Refer to the dose-response data to identify the optimal, non-inhibitory concentration range. |
| High variability in lateral root formation between replicates. | 1. Inconsistent seed germination and seedling age: Seedlings at different developmental stages will respond differently to auxin. 2. Uneven application of PAA: Inconsistent mixing of PAA in the agar medium. 3. Genetic variability: If using a segregating population of seeds. | 1. Ensure synchronized germination by proper stratification and select seedlings of similar size and developmental stage for the experiment. 2. Thoroughly mix the PAA stock solution into the molten agar before pouring the plates. 3. Use a homozygous seed stock. |
| Precipitation observed in the PAA stock solution or media. | 1. Low solubility of PAA in water: PAA has limited solubility in neutral pH water. 2. Incorrect solvent used. | 1. Ensure PAA is fully dissolved in a small amount of 1 M NaOH or ethanol before bringing it to the final volume with water. 2. Use the recommended solvents for initial dissolution. |
Mandatory Visualizations
Caption: PAA Signaling Pathway for Lateral Root Formation.
Caption: Experimental Workflow for PAA Lateral Root Assay.
References
Technical Support Center: Overcoming Phenylacetic Acid Instability in Long-Term Stock Solutions
For researchers, scientists, and drug development professionals, the stability of stock solutions is paramount to ensure experimental reproducibility and data integrity. Phenylacetic acid (PAA), a versatile compound used in various research applications, can exhibit instability in long-term storage, leading to degradation and unreliable results. This technical support center provides a comprehensive guide to understanding and overcoming these challenges through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids.
Troubleshooting Guide: Common Issues with PAA Stock Solutions
| Symptom | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | PAA has limited solubility in water (approximately 1.66 g/100 mL at 20°C). The concentration may exceed its solubility limit, especially at lower temperatures. | 1. Prepare a higher concentration stock in an organic solvent: Dissolve PAA in a small amount of a suitable organic solvent like ethanol, methanol (B129727), or DMSO before diluting with aqueous buffer. 2. Adjust pH: The solubility of PAA, being a weak acid, can be increased in slightly alkaline conditions. However, be mindful of the pH requirements of your experiment. 3. Gentle warming and sonication: Briefly warm the solution and use a sonicator to aid dissolution. Avoid excessive heat which can promote degradation. |
| Loss of potency or inconsistent results over time | PAA may be degrading in the stock solution due to factors like solvent, temperature, light exposure, or pH. | 1. Aliquot and store properly: Prepare smaller aliquots of your stock solution to minimize freeze-thaw cycles. Store at -20°C or lower for long-term storage and protect from light by using amber vials or wrapping in foil. 2. Solvent choice: For long-term storage, DMSO is a common choice. However, it is crucial to use anhydrous DMSO as water content can contribute to degradation over time.[1][2] 3. Perform stability checks: Regularly test the concentration of your stock solution using an analytical method like HPLC to monitor for degradation. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | These peaks likely represent degradation products of PAA. | 1. Identify degradation products: If possible, use techniques like LC-MS to identify the structure of the degradation products. Common degradation pathways include photolysis and thermal decomposition.[3][4] 2. Conduct a forced degradation study: This can help to intentionally produce and identify potential degradation products, aiding in the development of a stability-indicating analytical method.[5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a long-term stock solution of this compound?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of compounds and its low freezing point. However, it is crucial to use anhydrous (water-free) DMSO as water can facilitate hydrolysis. Ethanol and methanol are also suitable options, but evaporation can be a concern over long periods. For immediate use or short-term storage, aqueous buffers with a slightly alkaline pH can be used, but solubility is limited.
Q2: How should I store my PAA stock solution to ensure maximum stability?
A2: To maximize stability, PAA stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage (months to years), -20°C or -80°C is recommended. For short-term storage (days to weeks), 2-8°C is acceptable.
-
Light: PAA can be susceptible to photodegradation.[4] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How can I tell if my PAA stock solution has degraded?
A3: Visual inspection for color changes or precipitation can be an initial indicator. However, the most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] A decrease in the area of the PAA peak and the appearance of new peaks over time are indicative of degradation.
Q4: What are the common degradation products of this compound in a laboratory setting?
A4: Under laboratory conditions, PAA can degrade through several pathways. Photolysis (degradation by light) can lead to the formation of toluene (B28343) and bibenzyl.[4] Thermal decomposition at high temperatures can produce carbon dioxide, carbon monoxide, and other products.[3] In the presence of lipid hydroperoxides, PAA can degrade to form benzaldehyde (B42025) and other compounds.[12]
Q5: Can I use stabilizers to prevent PAA degradation in my stock solution?
A5: While not commonly practiced for simple PAA stock solutions, the use of antioxidants could potentially reduce oxidative degradation. However, the compatibility of any stabilizer with your specific experimental system must be thoroughly validated to avoid interference. For auxin solutions used in plant tissue culture, sterile filtration and aseptic handling are crucial to prevent microbial degradation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound (MW: 136.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh out 136.15 mg of this compound.
-
Transfer the PAA to a sterile 15 mL conical tube.
-
Add 10 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the PAA is completely dissolved.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific degradation products and available instrumentation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 215 nm.[9]
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare Mobile Phase: Prepare the chosen mobile phase and degas it thoroughly.
-
Equilibrate the System: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare Standards: Prepare a series of PAA standards of known concentrations in the mobile phase.
-
Prepare Samples: Dilute your PAA stock solution to a suitable concentration within the linear range of the assay.
-
Inject and Analyze: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Determine the retention time of PAA from the standard injections. In the sample chromatograms, a decrease in the PAA peak area and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the peak areas.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | ~1.66 | 20 |
| Ethanol | Highly Soluble | 25 |
| Methanol | Highly Soluble | 25 |
| Acetone | Soluble | 25 |
| Diethyl Ether | Soluble | 25 |
| Chloroform | Slightly Soluble | 25 |
| DMSO | Highly Soluble | 25 |
Data compiled from various sources.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Solvent | Temperature | Light Protection |
| Short-term (days-weeks) | Aqueous Buffer, Ethanol, Methanol, DMSO | 2-8°C | Recommended |
| Long-term (months-years) | Anhydrous DMSO, Ethanol | -20°C or -80°C | Essential |
Visualizations
PAA Biosynthesis and Inactivation Pathway in Plants
Caption: A simplified diagram of this compound (PAA) biosynthesis from phenylalanine and its subsequent inactivation through conjugation and oxidation in plants.[13][14][15][16]
Experimental Workflow for Assessing PAA Stability
Caption: A logical workflow for conducting a stability study of this compound (PAA) stock solutions under various storage conditions.
Troubleshooting Logic for PAA Solution Precipitation
Caption: A decision-making diagram to troubleshoot precipitation issues encountered with this compound (PAA) solutions.[17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pharmtech.com [pharmtech.com]
- 6. rjptonline.org [rjptonline.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A high-pressure liquid chromatographic method for plasma this compound, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence, Function, and Biosynthesis of the Natural Auxin this compound (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. knowledge.illumina.com [knowledge.illumina.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Phenylacetic Acid Extraction from Complex Plant Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Phenylacetic acid (PAA) from complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when extracting this compound from plant samples?
A1: The primary challenges stem from the complexity of the plant matrix itself. These include:
-
Low concentrations of PAA: PAA often exists in low concentrations in plant tissues, making efficient extraction and sensitive detection crucial.[1][2]
-
Interference from other compounds: Plant extracts are rich in other molecules that can interfere with PAA isolation and analysis. These include other phenolic acids, lipids, and pigments like chlorophyll (B73375).
-
Emulsion formation: During liquid-liquid extraction (LLE), the presence of amphiphilic molecules in the plant extract can lead to the formation of stable emulsions, complicating phase separation.
-
Degradation of the target molecule: PAA, like other auxins, can be susceptible to degradation from factors like light, heat, and oxygen during lengthy extraction procedures.[3]
Q2: Which extraction method is generally better for PAA from plants: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both methods have their merits. SPE is often considered to have higher extraction efficiency for phenolic acids compared to LLE and can be more selective, resulting in a cleaner extract.[4] LLE is a simpler and less expensive technique but can be more time-consuming and prone to issues like emulsion formation. For complex matrices, a combination of LLE followed by an SPE cleanup step is often an effective strategy.
Q3: How can I remove interfering pigments like chlorophyll from my extract?
A3: Chlorophyll can be a significant interference, especially for spectrophotometric analysis. It can be removed by treating the sample with a non-polar solvent like petroleum ether or by using specific SPE cartridges designed for pigment removal. Another method involves saponification with sodium hydroxide (B78521) to increase the hydrophilicity of chlorophylls, facilitating their removal.
Q4: What is the importance of pH during the extraction of PAA?
A4: pH is a critical parameter for the successful extraction of acidic compounds like PAA. To ensure PAA is in its neutral, unionized form for efficient partitioning into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to be at least two pH units below its pKa.[5][6] Conversely, for back-extraction into an aqueous phase, the pH should be raised to be at least two pH units above the pKa to ionize the PAA, making it soluble in the aqueous layer.
Q5: What are typical endogenous concentrations of PAA in plants?
A5: The concentration of PAA can vary significantly between plant species and even between different tissues of the same plant. For example, in Arabidopsis thaliana, PAA levels can be several-fold higher than the more commonly studied auxin, indole-3-acetic acid (IAA), with concentrations ranging from approximately 80 to over 1,000 pmol/g fresh weight depending on the tissue.[1][2][7]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure the plant tissue is thoroughly homogenized. Cryogenic grinding with liquid nitrogen is highly effective. |
| Inappropriate Solvent Selection | The polarity of the extraction solvent may not be optimal. For initial extraction, methanol (B129727) or ethanol (B145695) are often effective.[8] For LLE, ensure the organic solvent has a high affinity for PAA. |
| Incorrect pH of Aqueous Phase | For LLE, ensure the pH of the aqueous sample is acidic (pH 2.5-3.0) to keep PAA protonated and soluble in the organic phase. |
| Insufficient Phase Mixing (LLE) | Ensure adequate mixing of the aqueous and organic phases to maximize the surface area for extraction. However, avoid overly vigorous shaking to prevent emulsion formation. |
| Analyte Loss During Evaporation | If evaporating the solvent, do so under reduced pressure and at a low temperature to prevent loss of the relatively volatile PAA. |
| Improper SPE Cartridge Conditioning or Elution | Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. Use an elution solvent that is strong enough to displace PAA from the sorbent.[9] |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step |
| High Concentration of Surfactant-like Molecules | Reduce vigorous shaking; instead, gently invert the separatory funnel multiple times. |
| Incompatible Solvent System | The densities of the organic and aqueous phases may be too similar. |
| Particulate Matter | Centrifuge the initial plant extract to remove any particulate matter before performing LLE. |
| Breaking an Existing Emulsion | Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. Alternatively, the emulsion can sometimes be broken by filtration through a glass wool plug. |
Issue 3: Co-extraction of Interfering Substances
| Potential Cause | Troubleshooting Step |
| Lipids and Pigments in the Extract | Perform an initial wash of the extract with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and chlorophyll.[10] |
| Other Phenolic Compounds | Optimize the SPE wash step with a solvent of intermediate polarity to remove less retained impurities before eluting the PAA. |
| Poor Selectivity of Extraction | Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange resin, instead of a simple reversed-phase sorbent. |
Quantitative Data
Table 1: Endogenous this compound (PAA) Levels in Various Tissues of Arabidopsis thaliana
| Tissue | PAA Concentration (pmol/g Fresh Weight) |
| Dry Seeds | ~450 |
| Inflorescences | ~1050 |
| Cauline Leaves | ~900 |
| Stems | ~250 |
| Rosette Leaves | ~600 |
| Roots | ~850 |
| Data synthesized from Sugawara et al. (2015).[1][2] |
Table 2: Comparison of Recovery Rates for Organic Acids Using LLE vs. SPE
| Extraction Method | Mean Recovery (%) | Notes |
| Liquid-Liquid Extraction (LLE) | 77.4 | Data for a range of organic acids from urine samples. |
| Solid-Phase Extraction (SPE) | 84.1 | Data for a range of organic acids from urine samples.[11] |
| Note: This data is for organic acids in a different matrix but illustrates the generally higher recovery often achieved with SPE compared to LLE. A study on phenolic acids in spelt seeds also found that a direct SPE protocol had higher extraction efficiencies than LLE.[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Homogenization: Freeze ~1g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Initial Extraction: Add 10 mL of 80% methanol to the powdered tissue and vortex thoroughly. Incubate at 4°C for at least 4 hours with gentle agitation.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the methanol under a stream of nitrogen or using a rotary evaporator at <40°C.
-
Acidification: Reconstitute the remaining aqueous extract in 5 mL of distilled water and adjust the pH to 2.5-3.0 with 1M HCl.
-
Liquid-Liquid Partitioning: Transfer the acidified extract to a separatory funnel and add an equal volume of ethyl acetate. Gently invert the funnel 20-30 times, releasing pressure periodically. Allow the phases to separate.
-
Collection of Organic Phase: Collect the upper organic phase (ethyl acetate). Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.
-
Back Extraction (Optional Cleanup): Combine the organic phases and add a small volume of a basic aqueous solution (e.g., 0.1 M NaHCO₃, pH ~8.5). PAA will move to the aqueous phase. This aqueous phase can then be re-acidified and re-extracted with an organic solvent for a cleaner sample.
-
Drying and Concentration: Dry the final organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC or GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound
This protocol is intended for the cleanup of a crude plant extract obtained from steps 1-4 of the LLE protocol.
-
SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.5-3.0) through it. Do not let the sorbent bed go dry.
-
Sample Loading: Take the crude extract (after methanol evaporation and acidification to pH 2.5-3.0) and load it onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in acidified water) can remove less non-polar impurities.
-
Elution: Elute the PAA from the cartridge with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for PAA extraction.
Caption: Combined LLE and SPE workflow for PAA extraction.
References
- 1. Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in spectrophotometric determination of Phenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectrophotometric determination of Phenylacetic Acid (PAA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My absorbance readings for PAA are higher than expected and inconsistent. What could be the cause?
A1: Higher than expected and inconsistent absorbance readings are often due to interference from other components in your sample matrix. Common sources of interference in the spectrophotometric analysis of this compound include:
-
Excipients: Many pharmaceutical excipients, such as binders, fillers, and coloring agents, absorb UV radiation in the same region as PAA (around 260 nm), leading to artificially inflated absorbance values.[1]
-
Structurally Similar Compounds: Impurities or degradation products with similar chromophores to PAA can contribute to the overall absorbance.
-
Solvent Effects: The type of solvent and its purity can significantly impact the UV spectrum of PAA. Impurities in the solvent can also cause interference.
-
Particulate Matter: Undissolved excipients or other suspended particles can cause light scattering, leading to erroneous absorbance readings.[1]
Troubleshooting Steps:
-
Identify Potential Interferences: Review the composition of your sample to identify any excipients or other substances that may absorb UV light in the same region as PAA.
-
Run a Blank: Prepare a blank solution containing all components of your sample matrix except for PAA. Measure its absorbance to quantify the level of background interference.
-
Filtration: If particulate matter is suspected, filter your sample through a 0.45 µm syringe filter before measurement.
-
Employ Interference Minimization Techniques: Based on the nature of the interference, select an appropriate technique from the options detailed below (e.g., pH adjustment, solvent extraction, derivative spectrophotometry).
Q2: How can I minimize interference from pharmaceutical excipients?
A2: Several techniques can be employed to minimize interference from excipients:
-
pH Adjustment: The UV-Vis spectrum of this compound is pH-dependent due to the ionization of its carboxylic acid group. By adjusting the pH of the sample and standard solutions, it's possible to shift the absorption spectrum of PAA away from that of an interfering excipient.
-
Solvent Extraction: A liquid-liquid extraction (LLE) can be used to selectively extract PAA from the sample matrix, leaving interfering excipients behind in the aqueous phase.
-
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. This can help to resolve overlapping peaks and minimize the effect of background absorbance from excipients.[1][2]
Q3: Can you provide a starting point for a liquid-liquid extraction protocol for PAA?
A3: Yes. This is a general protocol that should be optimized for your specific sample matrix.
Objective: To extract this compound from an aqueous sample into an organic solvent to separate it from water-soluble interfering substances.
Principle: PAA is a weak acid. By acidifying the aqueous sample to a pH below its pKa (~4.3), PAA will be in its protonated, less polar form, making it more soluble in an organic solvent.
A detailed experimental protocol for liquid-liquid extraction is provided in the "Experimental Protocols" section below.
Q4: When should I consider using derivative spectrophotometry?
A4: Derivative spectrophotometry is particularly useful when:
-
You have overlapping absorption spectra between PAA and an interfering substance.
-
You are dealing with a high background signal or a sloping baseline.
-
You need to enhance the resolution of fine spectral features.
The first derivative of an absorbance spectrum plots the rate of change of absorbance with wavelength (dA/dλ), while the second derivative plots the curvature of the spectrum (d²A/dλ²). These derivatives can reveal hidden peaks and allow for quantification at zero-crossing points of the interfering substance.[2] A detailed experimental protocol for first-derivative spectrophotometry is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Hypothetical Interference of Common Excipients on PAA Quantification at 260 nm
| Excipient | Concentration in Sample (mg/mL) | Interference (% Increase in Apparent PAA Concentration) |
| Starch | 10 | < 1% |
| Lactose Monohydrate | 20 | ~2% |
| Microcrystalline Cellulose | 15 | 1-3% (due to scattering) |
| Magnesium Stearate | 1 | < 1% |
| Povidone (PVP K30) | 5 | 5-10% |
| Titanium Dioxide | 2 | > 20% (due to scattering and absorbance) |
| Sunset Yellow (coloring agent) | 0.1 | 15-25% |
Note: This data is illustrative and the actual interference will depend on the specific formulation and experimental conditions.
Table 2: Comparison of Interference Minimization Techniques for a Hypothetical Sample Containing PAA and a UV-absorbing Excipient
| Technique | Apparent PAA Recovery (without correction) | PAA Recovery (after applying technique) | Relative Standard Deviation (RSD) |
| No Treatment | 115.2% | N/A | 4.5% |
| pH Adjustment (to pH 2.5) | N/A | 102.1% | 2.1% |
| Liquid-Liquid Extraction | N/A | 99.8% | 1.5% |
| First-Derivative Spectrophotometry | N/A | 101.5% | 1.8% |
Note: This data is for illustrative purposes to demonstrate the potential effectiveness of each technique.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Spectrophotometric Determination of PAA
1. Sample Preparation: a. Weigh and finely powder a representative sample of the pharmaceutical formulation (e.g., tablets). b. Accurately weigh a portion of the powder equivalent to approximately 10 mg of PAA and transfer it to a 100 mL volumetric flask. c. Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve the PAA. d. Make up the volume to 100 mL with deionized water and mix well. e. Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
2. Extraction Procedure: a. Pipette 10.0 mL of the filtered sample solution into a 50 mL separatory funnel. b. Add 1 M hydrochloric acid dropwise to adjust the pH of the solution to approximately 2.5 (verify with a pH meter). c. Add 10.0 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). d. Stopper the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure. e. Allow the layers to separate for 5 minutes. f. Drain the lower aqueous layer and discard. g. Collect the upper organic layer containing the extracted PAA into a clean, dry beaker. h. Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.
3. Spectrophotometric Measurement: a. Prepare a series of PAA standards in the chosen organic solvent. b. Measure the absorbance of the sample extract and the standards at the wavelength of maximum absorbance for PAA in that solvent (to be determined experimentally, typically around 260 nm). c. Use the calibration curve generated from the standards to determine the concentration of PAA in the sample extract. d. Calculate the amount of PAA in the original pharmaceutical formulation, accounting for all dilution and extraction steps.
Protocol 2: First-Derivative Spectrophotometry for PAA Determination
1. Instrument and Software Setup: a. Use a UV-Vis spectrophotometer with software capable of calculating derivative spectra. b. Set the spectrophotometer to scan over a wavelength range that covers the absorbance peaks of both PAA and the suspected interfering substance (e.g., 200-350 nm). c. Set the parameters for the first-derivative calculation (e.g., delta lambda, smoothing factor) as per the instrument's software recommendations. These may need to be optimized for your specific application.
2. Sample and Standard Preparation: a. Prepare a stock solution of PAA in a suitable solvent (e.g., methanol (B129727) or 0.1 M HCl). b. Prepare a stock solution of the potential interfering excipient in the same solvent. c. Prepare a series of PAA standard solutions and a mixed solution containing both PAA and the interfering excipient. d. Prepare your sample solution in the same solvent.
3. Spectral Acquisition and Analysis: a. Record the zero-order absorbance spectra of all solutions. b. Use the software to calculate the first-derivative spectra for all solutions. c. Identify a wavelength where the derivative spectrum of the interfering substance is zero (a "zero-crossing point"), but the derivative spectrum of PAA has a significant value. d. Measure the amplitude of the first-derivative signal for the PAA standards and the sample solution at this zero-crossing wavelength. e. Create a calibration curve by plotting the first-derivative signal amplitude against the concentration of the PAA standards. f. Use this calibration curve to determine the concentration of PAA in your sample.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
References
Technisches Support-Center: Derivatisierungstechniken zur Verbesserung der Phenylessigsäure-Detektion in der GC-MS
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Derivatisierung von Phenylessigsäure (PES) für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse.
Fehlerbehebungsleitfäden
Im Folgenden finden Sie eine Reihe von Anleitungen zur Fehlerbehebung im Frage-Antwort-Format, die sich mit spezifischen Problemen befassen, auf die Benutzer während ihrer Experimente stoßen können.
Problem: Geringe oder keine Derivatisierungseffizienz
-
Frage: Warum sehe ich in meinem Chromatogramm einen sehr kleinen oder gar keinen Peak für mein derivatisiertes Phenylessigsäure-Derivat?
-
Antwort: Eine geringe oder fehlende Derivatisierungseffizienz ist ein häufiges Problem. Die Hauptursachen sind in der Regel:
-
Feuchtigkeit: Silylierungsreagenzien wie BSTFA und MSTFA sind extrem feuchtigkeitsempfindlich. Jegliche Feuchtigkeit in Ihrer Probe, Ihren Lösungsmitteln oder Ihrem Reaktionsgefäß reagiert bevorzugt mit dem Derivatisierungsmittel und macht es für Ihre Phenylessigsäure unwirksam.
-
Lösung: Stellen Sie sicher, dass alle Glaswaren gründlich getrocknet sind, idealerweise in einem Ofen. Verwenden Sie wasserfreie Lösungsmittel und Reagenzien. Wenn Ihre Probe wässrig ist, muss sie vor der Zugabe der Derivatisierungsreagenzien vollständig zur Trockne eingedampft werden.[1]
-
-
Unzureichendes Reagenz: Eine unzureichende Menge an Derivatisierungsmittel führt zu einer unvollständigen Reaktion.
-
Lösung: Verwenden Sie einen ausreichenden Überschuss des Derivatisierungsreagenzes. Als allgemeine Regel gilt ein molares Verhältnis von mindestens 2:1 von BSTFA zu aktiven Wasserstoffen in der Probe.
-
-
Ungeeignete Reaktionsbedingungen: Temperatur und Zeit sind entscheidende Faktoren für eine erfolgreiche Derivatisierung.
-
Lösung: Optimieren Sie die Reaktionstemperatur und -zeit. Für die Silylierung mit BSTFA ist ein Erhitzen auf 60-70 °C für 30-60 Minuten ein üblicher Ausgangspunkt.[1]
-
-
Problem: Peak-Tailing
-
Frage: Mein Peak für das Phenylessigsäure-Derivat zeigt ein starkes Tailing. Woran liegt das und wie kann ich es beheben?
-
Antwort: Peak-Tailing bei silylierten Verbindungen wird oft durch aktive Stellen im GC-System oder durch eine unvollständige Derivatisierung verursacht.
-
Aktive Stellen: Freie Silanolgruppen im Injektor-Liner, auf der Säule oder in den Verbindungsstücken können mit den polaren Gruppen der Phenylessigsäure oder unvollständig derivatisierten Molekülen interagieren und zu Tailing führen.
-
Lösung: Verwenden Sie deaktivierte Liner und Säulen. Ein regelmäßiger Austausch des Septums und des Liners sowie das Abschneiden der ersten Zentimeter der Säule können ebenfalls helfen, aktive Stellen zu entfernen.
-
-
Unvollständige Derivatisierung: Wenn die Reaktion unvollständig ist, liegt noch polare, nicht derivatisierte Phenylessigsäure vor, die stark mit dem GC-System interagiert.
-
Lösung: Überprüfen und optimieren Sie Ihre Derivatisierungsbedingungen (siehe oben), um eine vollständige Reaktion sicherzustellen.
-
-
Problem: Gespaltene Peaks (Split Peaks)
-
Frage: Ich beobachte gespaltene Peaks für meine derivatisierte Phenylessigsäure. Was ist die Ursache?
-
Antwort: Gespaltene Peaks sind fast immer auf Probleme bei der Injektion zurückzuführen.
-
Injektionstechnik: Eine uneinheitliche oder zu langsame manuelle Injektion kann zu einer Aufspaltung des Peaks führen.
-
Lösung: Verwenden Sie nach Möglichkeit einen Autosampler für eine reproduzierbare Injektion. Bei manueller Injektion sollte diese schnell und gleichmäßig erfolgen.
-
-
Falsche Säuleninstallation: Wenn die Säule nicht korrekt im Einlass positioniert ist, kann dies zu einer ungleichmäßigen Übertragung der Probe auf die Säule führen.
-
Lösung: Stellen Sie sicher, dass die Säule gemäß den Anweisungen des Herstellers korrekt installiert ist.
-
-
Lösungsmittel-Fehlanpassung: Die Verwendung eines Probenlösungsmittels, das sich stark in der Polarität von der stationären Phase der Säule unterscheidet, kann zu Peak-Spaltung führen, insbesondere bei Splitless-Injektionen.
-
Häufig gestellte Fragen (FAQs)
F1: Welches Derivatisierungsreagenz ist am besten für Phenylessigsäure geeignet?
A1: Silylierungsreagenzien sind die gebräuchlichste und effektivste Wahl für die Derivatisierung von Carbonsäuren wie Phenylessigsäure. Die beiden am häufigsten verwendeten Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) . Beide sind starke Silylierungsmittel, die die polare Carboxylgruppe in einen flüchtigeren Trimethylsilylester (TMS-Ester) umwandeln. MSTFA und seine Nebenprodukte sind flüchtiger als die von BSTFA, was zu weniger chromatographischen Interferenzen führen kann.[5] Für schwer silylierbare Verbindungen kann die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) die Reaktionseffizienz erhöhen.[6]
F2: Benötige ich einen Katalysator für die Derivatisierung von Phenylessigsäure?
A2: Phenylessigsäure ist eine relativ unreaktive Carbonsäure. Während die Derivatisierung mit BSTFA oder MSTFA allein oft ausreicht, kann die Zugabe von 1% TMCS als Katalysator die Reaktionsgeschwindigkeit und -vollständigkeit erhöhen, insbesondere bei niedrigeren Konzentrationen oder in komplexen Matrices.[6]
F3: Welche Lösungsmittel eignen sich für die Silylierungsreaktion?
A3: Es müssen aprotische Lösungsmittel verwendet werden, da protische Lösungsmittel (wie Methanol oder Wasser) mit dem Silylierungsreagenz reagieren. Gängige und geeignete Lösungsmittel sind Pyridin, Acetonitril, Dichlormethan und Toluol . Pyridin kann auch als Katalysator und Säurefänger fungieren.[7]
F4: Wie lange sind die derivatisierten Proben stabil?
A4: Die Stabilität von TMS-Derivaten kann variieren, ist aber im Allgemeinen begrenzt, da sie anfällig für Hydrolyse sind. Es wird empfohlen, die Proben so schnell wie möglich nach der Derivatisierung zu analysieren, idealerweise innerhalb von 24 Stunden.[1] Die Lagerung bei niedrigen Temperaturen und unter Feuchtigkeitsausschluss kann die Stabilität verlängern.
F5: Was sind die typischen Ionen, die im Massenspektrum des TMS-Derivats von Phenylessigsäure zu erwarten sind?
A5: Nach der Silylierung von Phenylessigsäure (Molekulargewicht: 136,15 g/mol ) mit einem TMS-Reagenz entsteht Phenylessigsäure-trimethylsilylester (Molekulargewicht: 208,32 g/mol ). Typische Ionen im EI-Massenspektrum sind das Molekülion (M⁺) bei m/z 208, ein Fragment durch den Verlust einer Methylgruppe ([M-15]⁺) bei m/z 193 und weitere charakteristische Fragmente.
Quantitative Datenzusammenfassung
Die Auswahl des Derivatisierungsreagenzes kann die Leistung der quantitativen Analyse erheblich beeinflussen. Die folgende Tabelle fasst die allgemeinen Leistungsmerkmale gängiger Silylierungsreagenzien für Carbonsäuren zusammen. Beachten Sie, dass die optimalen Bedingungen für Phenylessigsäure variieren können.
| Derivatisierungsreagenz | Vorteile | Nachteile | Typische Reaktionsbedingungen (für Carbonsäuren) |
| BSTFA (+/- 1% TMCS) | Hohe Reaktivität, gute Löslichkeit in vielen organischen Lösungsmitteln. | Weniger flüchtige Nebenprodukte als MSTFA. | 60-80°C für 30-60 min[1] |
| MSTFA | Sehr hohe Reaktivität, flüchtigste Nebenprodukte, was zu saubereren Chromatogrammen führt.[5] | 60-80°C für 30-60 min | |
| MTBSTFA | Bildet stabilere tert-Butyldimethylsilyl (TBDMS)-Derivate, die weniger feuchtigkeitsempfindlich sind. | Geringere Reaktivität als BSTFA/MSTFA, erfordert möglicherweise längere Reaktionszeiten oder höhere Temperaturen. | 70°C für 30 min |
Detaillierte experimentelle Protokolle
Protokoll 1: Silylierung von Phenylessigsäure mit BSTFA + 1% TMCS
-
Probenvorbereitung: Überführen Sie eine bekannte Menge der getrockneten Phenylessigsäureprobe (typischerweise 0,1-1 mg) in ein Reaktionsgefäß. Wenn die Probe in einem Lösungsmittel gelöst ist, dampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom vollständig ein.
-
Reagenzzugabe: Geben Sie 100 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Pyridin oder Acetonitril) hinzu, um die Probe aufzulösen. Fügen Sie anschließend 100 µL BSTFA mit 1% TMCS hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 60 Minuten lang bei 70 °C in einem Heizblock oder Ofen.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur ist die Probe für die direkte Injektion in das GC-MS-System bereit.
Protokoll 2: Silylierung von Phenylessigsäure mit MSTFA
-
Probenvorbereitung: Verfahren Sie wie in Protokoll 1 beschrieben.
-
Reagenzzugabe: Geben Sie 100 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Acetonitril) hinzu, um die Probe aufzulösen. Fügen Sie anschließend 100 µL MSTFA hinzu.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 60 Minuten lang bei 70 °C.
-
Analyse: Nach dem Abkühlen auf Raumtemperatur kann die Probe direkt in das GC-MS-System injiziert werden.
Visualisierungen
Abbildung 1: Workflow für die Derivatisierung und GC-MS-Analyse von Phenylessigsäure.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for baseline separation of Phenylacetic acid in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for baseline separation of Phenylacetic acid (PAA) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase HPLC analysis of this compound?
A common starting point for the analysis of this compound on a C18 column is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer.[1] A typical composition is a ratio between 25% and 50% acetonitrile in water or a buffer solution.[2] It is crucial to use a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to control the pH of the mobile phase.[3][4] For example, a mobile phase of acetonitrile and 20 mM phosphoric acid (25:75 v/v) has been successfully used.
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[5][6] this compound is an acidic compound, and its retention in reversed-phase HPLC is strongly dependent on its ionization state.
-
At low pH (e.g., pH < 4): The carboxylic acid group of this compound will be protonated (non-ionized), making the molecule less polar. This leads to stronger interaction with the non-polar stationary phase (like C18), resulting in longer retention times and often better peak shapes.[7][8]
-
At high pH (e.g., pH > 5): The carboxylic acid group will be deprotonated (ionized), making the molecule more polar. This increased polarity reduces its affinity for the stationary phase, leading to shorter retention times.[7]
Operating at a pH close to the analyte's pKa can lead to poor peak shapes and shifting retention times, so it's recommended to work at a pH at least one to two units away from the pKa.[4][6] For consistent results, the mobile phase should be properly buffered.[3]
Q3: Should I use acetonitrile or methanol (B129727) as the organic solvent?
Both acetonitrile and methanol can be used for the separation of this compound. The choice can influence the selectivity of the separation. Acetonitrile generally has a lower viscosity, which results in lower backpressure.[4] Methanol is a more cost-effective option.[4] If you are trying to separate this compound from other closely eluting impurities, it is worthwhile to test both solvents, as the change in solvent can alter the elution order.[9]
Troubleshooting Guide
Problem 1: Peak Tailing for this compound
Peak tailing is a common issue in the analysis of acidic compounds and can compromise quantification.[10][11]
| Potential Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.[10] Use a modern, high-purity, end-capped column to minimize these interactions.[11] Alternatively, adding a competitive agent like triethylamine (B128534) (TEA) to the mobile phase was a traditional approach, though it's less necessary with modern columns.[10] |
| Improper Mobile Phase pH | If the mobile phase pH is not low enough to fully suppress the ionization of this compound, peak tailing can occur. Ensure the pH is sufficiently acidic (e.g., pH 2.5-3.5) to keep the analyte in its non-ionized form.[7][12] |
| Insufficient Buffering | An unbuffered or weakly buffered mobile phase can lead to pH shifts on the column, causing peak shape issues.[3][10] Use a buffer with a suitable concentration (e.g., 10-25 mM) and ensure the mobile phase pH is within the buffer's effective range.[7] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing.[10] Reduce the injection volume or the sample concentration and re-inject. |
| Extra-column Volume | Excessive volume from long or wide-diameter tubing between the column and detector can cause band broadening and tailing.[11] Use tubing with a narrow internal diameter (e.g., 0.005") to minimize this effect.[11] |
Problem 2: Unstable or Shifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition | Improper mixing of the mobile phase or evaporation of the more volatile organic solvent can alter the composition over time.[13] Ensure the mobile phase is well-mixed and cover the solvent reservoirs.[13] Consider preparing the mobile phase fresh daily.[4] |
| Column Temperature Fluctuations | Changes in the ambient laboratory temperature can affect retention times.[13] Use a column oven to maintain a constant and controlled temperature (e.g., 30-35 °C).[13] |
| Poor Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time drift, especially at the beginning of a sequence.[14] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[14] |
| Pump or System Leaks | A leak in the HPLC system will cause pressure fluctuations and, consequently, unstable flow rates and retention times.[14][15] Check for leaks at all fittings and connections. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause pressure fluctuations and baseline disturbances.[16] Degas the mobile phase thoroughly before use and purge the pump if necessary.[16] |
Experimental Protocols
Method 1: Isocratic Separation on a C18 Column
This protocol is based on a standard method for the analysis of this compound.
-
Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 20 mM phosphoric acid solution in HPLC-grade water.
-
Organic Component (B): HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous and organic components in a 75:25 (A:B) ratio. Filter and degas the final mobile phase mixture.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the this compound standard or sample in a diluent that is compatible with the mobile phase (e.g., a mixture of water, acetonitrile, and methanol in a 75:20:5 ratio) to a known concentration (e.g., 50 µg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of the this compound peak.
-
Method 2: Separation from Related Compounds
This method is adapted for separating this compound from other compounds, such as in the analysis of 6-aminopenicillanic acid.[2]
-
Column: Phenyl-based column.
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 10 mM) and adjust the pH to 3.5 with phosphoric acid.
-
Mix methanol, the phosphate buffer, and water in a 30:10:60 (v/v/v) ratio.[2]
-
Filter and degas the final mobile phase.
-
-
HPLC Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample.
-
Monitor the chromatogram for the separation of this compound from other components.
-
Data Presentation
Table 1: Example HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Ascentis® C18 (15cm x 4.6mm, 5µm) | Phenyl Column[2] |
| Mobile Phase | 75% (20mM Phosphoric Acid) : 25% (Acetonitrile) | 60% (Water) : 30% (Methanol) : 10% (Phosphate Buffer, pH 3.5)[2] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[2] |
| Temperature | 35 °C | Not Specified |
| Detection | UV at 215 nm | UV at 220 nm[2] |
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Relationship between mobile phase parameters and HPLC results.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mastelf.com [mastelf.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. hplc.eu [hplc.eu]
- 11. chromtech.com [chromtech.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. rheniumgroup.co.il [rheniumgroup.co.il]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
Addressing Phenylacetic acid degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Phenylacetic acid (PAA) during sample preparation. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My PAA recovery is low after sample preparation. What are the potential causes?
Low recovery of PAA can be attributed to several factors during sample preparation. PAA is a weak acid and its stability can be influenced by pH, temperature, and the presence of certain enzymes or reactive chemicals.[1][2][3] Potential causes for low recovery include:
-
Suboptimal pH during extraction: During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the pH of the sample should be adjusted to ensure PAA is in its non-ionized form for efficient partitioning into organic solvents.
-
Enzymatic degradation: Biological samples, such as plasma or tissue homogenates, may contain enzymes that can metabolize PAA.[2]
-
Thermal degradation: Although generally stable, prolonged exposure to high temperatures during sample processing, such as evaporation steps, can lead to degradation.[4]
-
Adsorption to surfaces: PAA can adsorb to glass or plastic surfaces, especially if samples are stored for extended periods in non-silanized containers.
-
Reaction with derivatizing agents: Incomplete derivatization or side reactions can lead to a loss of the target analyte for GC-MS analysis.[5]
Q2: What is the optimal pH for extracting PAA from aqueous samples?
To ensure maximum recovery during extraction into an organic solvent, the pH of the aqueous sample should be adjusted to at least 2 pH units below the pKa of PAA. The pKa of this compound is approximately 4.3. Therefore, adjusting the sample pH to around 2-3 will convert the vast majority of PAA to its protonated, non-ionized form (C₆H₅CH₂COOH), which is more soluble in organic solvents like diethyl ether or ethyl acetate.
Q3: Can PAA degrade during storage? What are the recommended storage conditions?
Yes, PAA can degrade during storage, especially in biological samples. For short-term storage, it is recommended to keep samples at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable to minimize both chemical and enzymatic degradation.[2] It is also crucial to minimize freeze-thaw cycles.
Q4: I am using GC-MS for PAA analysis. Is derivatization necessary?
Yes, derivatization is highly recommended for the analysis of PAA by GC-MS. PAA is a polar and non-volatile compound. Derivatization converts it into a more volatile and thermally stable derivative, which improves its chromatographic behavior, leading to sharper peaks and increased sensitivity.[5][6] Common derivatization methods include silylation (e.g., with BSTFA or MTBSTFA) or esterification to form methyl or ethyl esters.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low PAA recovery in LLE | Incorrect pH of the aqueous phase. | Acidify the sample to pH 2-3 with an acid like HCl before extraction.[7] |
| Emulsion formation. | Centrifuge the sample at a higher speed, add salt to the aqueous phase, or use a different extraction solvent. | |
| Low PAA recovery in SPE | Inappropriate sorbent material. | Use a reverse-phase sorbent (e.g., C18) and ensure the sample is acidified before loading.[8] |
| Incomplete elution. | Use a suitable elution solvent, such as methanol (B129727) or acetonitrile, possibly with a small percentage of acid. | |
| Poor peak shape in HPLC | Mobile phase pH close to pKa of PAA. | Adjust the mobile phase pH to be at least 2 units away from the pKa of PAA (e.g., pH < 2.3 or pH > 6.3).[9] |
| Column overload. | Dilute the sample or use a column with a higher loading capacity. | |
| Irreproducible results | Enzymatic degradation in biological samples. | Add enzyme inhibitors to the sample immediately after collection, or use rapid protein precipitation. Keep samples on ice.[2] |
| Inconsistent sample preparation timing. | Standardize the time between sample collection, processing, and analysis. | |
| Loss of analyte during solvent evaporation | High temperature during evaporation. | Use a gentle stream of nitrogen at a lower temperature (e.g., 30-40°C) for solvent evaporation. |
| Co-evaporation of PAA. | Avoid complete dryness. Reconstitute the sample in the mobile phase as soon as the solvent has evaporated. |
Experimental Protocols
Protocol 1: PAA Extraction from Plasma for HPLC-UV Analysis
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a suitable volume (e.g., 10-20 µL) into the HPLC system.
Protocol 2: PAA Extraction and Derivatization from Urine for GC-MS Analysis
-
Sample Preparation: To 500 µL of urine, add an internal standard and acidify to pH 2 with 1M HCl.
-
Liquid-Liquid Extraction: Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2000 x g for 5 minutes.
-
Solvent Transfer: Transfer the organic (upper) layer to a clean tube. Repeat the extraction once more and combine the organic layers.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Visualizations
Caption: Workflow for PAA sample preparation from plasma and urine.
Caption: Potential degradation pathways for this compound.
References
- 1. ICSC 1260 - this compound [inchem.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Gas chromatographic--mass spectrometric determination of this compound in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. A high-pressure liquid chromatographic method for plasma this compound, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-Aldrich [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Phenylacetic Acid (PAA) Contamination in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and mitigate Phenylacetic acid (PAA) contamination in cell culture experiments.
Troubleshooting Guides
Scenario 1: Slow Cell Growth and Reduced Viability
Question: My cells (e.g., CHO, HEK293) are proliferating slower than expected, and viability is decreasing, but I don't see any signs of microbial contamination (e.g., turbidity, pH shift). Could it be this compound (PAA) contamination?
Possible Causes and Solutions:
-
PAA Contamination: PAA is a known cell growth inhibitor at certain concentrations.[1] High concentrations of PAA have been shown to reduce biomass.[2]
-
Troubleshooting Steps:
-
Quantify PAA: Have the supernatant of your cell culture analyzed for the presence and concentration of PAA using methods like HPLC, GC-MS, or LC-MS/MS.[3][4]
-
Review Raw Materials: PAA can be a contaminant in cell culture media components, especially those derived from microbial fermentation or plant sources.[5][6] If possible, test new lots of media and supplements for PAA.
-
Cellular Metabolism: CHO cells can produce PAA as a byproduct of phenylalanine catabolism, especially in high-density fed-batch cultures.[5] Review your feeding strategy and consider optimizing amino acid concentrations.
-
Media Decontamination: If PAA is detected at inhibitory levels, you may be able to rescue valuable media by treating it with activated charcoal. (See Experimental Protocols section).
-
-
-
Other Chemical Contaminants: Contamination can also arise from impurities in water, reagents, or residues from cleaning agents.[3][7]
Scenario 2: Inconsistent Protein Production or Product Quality
Question: My protein yield is lower than expected, or I'm observing inconsistencies in post-translational modifications. Could PAA be the culprit?
Possible Causes and Solutions:
-
PAA-Induced Cellular Stress: PAA can induce oxidative stress by stimulating the production of Reactive Oxygen Species (ROS).[8] This can negatively impact protein synthesis and folding.
-
Troubleshooting Steps:
-
Measure ROS Levels: Perform a ROS assay on your cell cultures to determine if they are under oxidative stress.
-
Analyze PAA Concentration: Correlate the protein production issues with the concentration of PAA in your culture medium.
-
Supplement with Antioxidants: Consider adding antioxidants to your culture medium to mitigate the effects of ROS.
-
-
-
Protein Modification by PAA Metabolites: PAA can be metabolized to phenylacetyl-S-acyl-CoA (PA-CoA), which can covalently bind to proteins.[9] This could potentially alter protein function and quality.
-
Troubleshooting Steps:
-
This is a complex issue to diagnose directly. If other causes have been ruled out and PAA is present, this mechanism is a possibility.
-
Focus on preventing PAA contamination in the first place as the primary solution.
-
-
Frequently Asked Questions (FAQs)
1. What is this compound (PAA) and where does it come from?
This compound is an organic compound that can act as a plant growth regulator (auxin) and is also a catabolite of the amino acid phenylalanine.[10] In a cell culture context, it can originate from several sources:
-
Raw Materials: It can be a contaminant in media, sera, and other supplements.[5]
-
Microbial Contamination: Some bacteria and fungi can produce PAA.[6]
-
Cellular Metabolism: Mammalian cells, particularly CHO cells, can produce PAA as a metabolic byproduct of phenylalanine.[5]
2. What are the typical inhibitory concentrations of PAA in cell culture?
The inhibitory concentration of PAA can vary significantly depending on the cell line and culture conditions.
| Cell Line/Organism | Observed Effect | Concentration Range |
| Human Aortic Endothelial Cells | Stimulation of TNF-α secretion and ROS production | 0.5 - 5 mM |
| Renal Cancer Cell Lines | Growth inhibition and G1 cell cycle arrest | 2 - 5 mM |
| Penicillium chrysogenum | Reduced biomass and penicillin production | > 1.0 g/L (approx. 7 mM) |
| Colon Carcinoma Cells | Antagonistic interaction with camptothecin (B557342) | 0.25 - 5 mM |
Note: Data for CHO and HEK293 cells is limited. It is recommended to perform a dose-response study to determine the specific inhibitory concentration for your cell line.
3. How can I differentiate PAA contamination from microbial contamination?
| Characteristic | PAA Contamination | Microbial Contamination (Bacteria/Yeast/Fungi) |
| Visual Appearance | No change in media turbidity; remains clear. | Media becomes cloudy/turbid.[11][12] |
| pH Change | Minimal to no change in pH. | Often a rapid drop in pH (yellowing of media).[11] |
| Microscopy | No visible microorganisms. | Visible bacteria (small, motile), yeast (budding), or fungi (filaments).[11] |
| Growth Effect | Typically causes a gradual decrease in proliferation and viability. | Can cause a rapid crash of the culture. |
4. Can I use antibiotics to treat PAA contamination?
No, PAA is a chemical contaminant, and antibiotics will have no effect on it. Antibiotics are only effective against bacterial contamination.
5. Are there any PAA-resistant cell lines?
Experimental Protocols
Protocol 1: Lab-Scale Removal of PAA from Cell Culture Media using Activated Charcoal
This protocol provides a general guideline for removing PAA from contaminated cell culture media. Caution: Activated charcoal can also adsorb essential media components like vitamins, amino acids, and growth factors.[13] This method should be used as a last resort for valuable media, and the treated media should be re-supplemented and tested on a small scale before use.
Materials:
-
Contaminated cell culture medium
-
Activated charcoal, cell culture grade
-
Sterile conical tubes or bottles
-
Orbital shaker
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Determine Charcoal Concentration: Start with a concentration of 100-200 mg of activated charcoal per liter of medium.[14]
-
Incubation: Add the activated charcoal to the contaminated medium in a sterile container. Incubate on an orbital shaker at room temperature for 30-60 minutes.
-
Removal of Charcoal:
-
Allow the charcoal to settle by gravity or use a gentle centrifugation step (e.g., 500 x g for 5-10 minutes).
-
Carefully decant the supernatant.
-
-
Sterile Filtration: Filter the treated medium through a 0.22 µm sterile filter to remove any remaining charcoal particles.
-
Quality Control:
-
Test a small aliquot of the treated medium on a non-critical cell culture to ensure it supports cell growth and viability.
-
Consider re-supplementing with critical components that may have been adsorbed.
-
If possible, re-test the medium for PAA concentration to confirm removal.
-
Protocol 2: Detection of PAA in Cell Culture Supernatant by HPLC
This is a general protocol for the analysis of PAA by High-Performance Liquid Chromatography (HPLC). Method optimization may be required for your specific equipment and sample matrix.
Sample Preparation:
-
Collect cell culture supernatant by centrifuging the cell suspension at 1,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The sample may need to be diluted in the mobile phase.
HPLC Conditions (Example): [4]
-
Column: Ascentis C18, 15 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: 20 mM phosphoric acid and acetonitrile (B52724) (75:25)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector: UV, 215 nm
-
Injection Volume: 5 µL
Analysis:
-
Generate a standard curve using known concentrations of a PAA analytical standard.
-
Run the prepared samples.
-
Quantify the PAA concentration in your samples by comparing the peak areas to the standard curve.
Signaling Pathways and Workflows
Caption: PAA-induced cellular stress pathway.
References
- 1. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. Effect of phenolic acids of microbial origin on production of reactive oxygen species in mitochondria and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and antimicrobial activity of this compound produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic screen of sixty-eight colorectal cancer cell lines identifies CEACAM6 and CEACAM5 as markers of acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The differentiation inducers phenylacetate and phenylbutyrate modulate camptothecin sensitivity in colon carcinoma cells in vitro by intracellular acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. The role of activated charcoal in plant tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Enhancing the yield of Phenylacetic acid synthesis from benzyl cyanide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the yield of phenylacetic acid synthesized from benzyl (B1604629) cyanide.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of benzyl cyanide to this compound.
Question: Why is my yield of this compound significantly lower than expected?
Answer: Low yields can stem from several factors ranging from incomplete reactions to losses during product workup.
-
Potential Cause 1: Incomplete Hydrolysis. The conversion of benzyl cyanide to this compound is a two-step process with phenylacetamide as a stable intermediate. Insufficient reaction time or temperature can lead to the accumulation of this intermediate, reducing the final yield of the desired acid.
-
Solution: Ensure the reaction is heated for the recommended duration. For sulfuric acid hydrolysis, a 3-hour reflux is suggested[1][2]. For hydrochloric acid, a 6-hour reflux may be necessary for complete conversion of the intermediate amide to the acid[3]. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
-
Potential Cause 2: Vigorous and Uncontrolled Reaction. The hydrolysis of benzyl cyanide with sulfuric acid is a highly exothermic reaction that can become very vigorous once initiated[2][4]. If not controlled, this can cause reactants, including benzyl cyanide, to be ejected from the reaction vessel, leading to significant yield loss[2].
-
Solution: Heat the mixture gently only until the reaction begins, then immediately stop heating[2][4]. The reaction should proceed on its own. Using a more dilute acid solution can also help to moderate the reaction's vigor[2]. The apparatus should be set up in a fume hood and equipped with a trap to collect any vaporized starting material[2].
-
-
Potential Cause 3: Suboptimal Purification. this compound can be lost during purification steps. It has some solubility in cold water, so excessive washing with cold water can reduce the yield[3].
-
Solution: Minimize the amount of water used for washing the crude product. To remove the primary byproduct, phenylacetamide, dissolve the crude product in a sodium carbonate or bicarbonate solution. This compound will form the soluble sodium salt, while the insoluble phenylacetamide can be removed by filtration[4][5]. The this compound is then recovered by acidifying the filtrate.
-
Question: How can I determine if the hydrolysis of benzyl cyanide is complete?
Answer: The primary indicator of an incomplete reaction is the presence of the intermediate, phenylacetamide, in the final product.
-
Symptom: The crude product is contaminated with a solid that is insoluble in a dilute sodium carbonate solution. This is likely phenylacetamide[4][5].
-
Confirmation: You can use analytical techniques to confirm the presence of starting material or the intermediate.
-
TLC: Spot the reaction mixture against standards of benzyl cyanide, phenylacetamide, and this compound on a TLC plate.
-
Melting Point: The melting point of the crude product will be lower and have a broader range than that of pure this compound (m.p. 76-77°C)[4].
-
-
Solution: If the reaction is incomplete, you may need to increase the reflux time or ensure the reaction temperature is adequate. For instance, when using hydrochloric acid, an initial phase at 40-50°C produces phenylacetamide, which then requires further refluxing (e.g., 6 hours) to convert to this compound[3].
Question: My final product is difficult to purify. What are the common impurities and how can I remove them?
Answer: The most common impurity is phenylacetamide. The starting material, benzyl cyanide, may also contain benzyl isocyanide, which can create other byproducts[6][7].
-
Impurity 1: Phenylacetamide. This is the intermediate of the hydrolysis reaction.
-
Removal Method: As detailed previously, perform a basic wash. Dissolve the crude solid in a lukewarm, dilute sodium carbonate solution. The phenylacetamide remains as an undissolved solid and can be filtered off[4][5]. This compound is then reprecipitated from the filtrate by adding a mineral acid[4][5].
-
-
Impurity 2: Unreacted Benzyl Cyanide. If the reaction did not go to completion, some starting material may remain.
-
Impurity 3: Colored Byproducts. The crude product may be yellow or tan.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for hydrolyzing benzyl cyanide?
A1: The standard methods involve hydrolysis with either an acid or a base[1]. Acid-catalyzed hydrolysis is generally smoother and more commonly used[1]. Sulfuric acid (typically 70-80%) and hydrochloric acid are the most frequently cited acid catalysts[9][10][11].
Q2: What is the theoretical yield of this compound from benzyl cyanide?
A2: The theoretical yield is calculated based on the stoichiometry of the reaction: C₈H₇N + 2H₂O → C₈H₈O₂ + NH₃. The molar mass of benzyl cyanide is 117.15 g/mol , and the molar mass of this compound is 136.15 g/mol . Therefore, the theoretical yield is approximately 1.162 g of this compound for every 1 g of benzyl cyanide. Practical yields after purification are often reported in the range of 77-84%[1][3].
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. Prepare a TLC plate with silica (B1680970) gel and use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Spot a reference sample of benzyl cyanide and periodically take small aliquots from the reaction mixture. The disappearance of the benzyl cyanide spot and the appearance of the this compound spot indicate the reaction's progress.
Q4: What are the critical safety precautions when working with benzyl cyanide and strong acids?
A4:
-
Toxicity: Benzyl cyanide is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin[12]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Corrosivity: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Exothermic Reaction: The hydrolysis reaction is highly exothermic and can become vigorous[2]. Add reagents slowly and monitor the reaction temperature carefully. Be prepared to apply cooling if necessary. The reaction should be conducted behind a safety shield in a fume hood.
-
Vapors: Vapors evolved during the reaction can be harmful. Ensure the apparatus is properly vented into a scrubbing system or the back of the fume hood[2][4].
Comparative Data on Hydrolysis Protocols
The following table summarizes reaction conditions from various established protocols for the acid-catalyzed hydrolysis of benzyl cyanide.
| Parameter | Sulfuric Acid Method 1 | Sulfuric Acid Method 2 | Hydrochloric Acid Method |
| Benzyl Cyanide | 700 g (6 moles) | 50 g | 200 g (1.71 moles) |
| Acid | 840 cc conc. H₂SO₄ in 1150 cc H₂O | 150 g of 80% H₂SO₄ | 800 mL of 35% HCl |
| Temperature | Heated to reflux | Gentle heating to initiate, then self-sustaining | ~40-50°C |
| Reaction Time | 3 hours | Until reaction ceases, then heat for 3 min | 6 hours (for full conversion to acid) |
| Reported Yield | 77.5 - 80% | 80% | 77.5 - 84% |
| Reference | [1][2] | [3] |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Hydrolysis
This protocol is adapted from Organic Syntheses procedures.[1][2]
-
Apparatus Setup: In a 5-liter round-bottom flask, place a mechanical stirrer. Fit the flask with a reflux condenser. All operations should be performed in a fume hood.
-
Reagent Charging: To the flask, add 1150 mL of water, then slowly and carefully add 840 mL of commercial concentrated sulfuric acid. Cool the mixture. Once cool, add 700 g (6 moles) of benzyl cyanide.
-
Reaction: Begin stirring and heat the mixture to reflux. Continue stirring under reflux for three hours.
-
Quenching & Isolation: Cool the reaction mixture slightly and pour it into 2 liters of cold water with stirring to prevent the formation of a solid cake. Filter the precipitated crude this compound.
-
Initial Wash: Melt the crude solid under hot water and wash by decantation several times. Cool the washings to recover a small additional amount of product.
-
Purification: Transfer the molten acid to a Claisen flask and distill under reduced pressure. Collect the fraction boiling at 176–189°C/50 mm Hg. The distillate solidifies on standing and represents practically pure this compound. The yield is approximately 630 g (77.5%).
Protocol 2: Purification of Crude this compound
This protocol focuses on removing the phenylacetamide byproduct.[4][5]
-
Dissolution: Take the crude this compound obtained from the initial workup and dissolve it in a lukewarm, dilute sodium carbonate solution. Use enough solution to fully dissolve the acidic product.
-
Filtration: The phenylacetamide byproduct will not dissolve and can be removed by filtration.
-
Reprecipitation: Cool the filtrate and carefully add a dilute mineral acid (e.g., HCl or H₂SO₄) until the solution is acidic. This compound will precipitate out.
-
Final Isolation: Filter the pure this compound, wash with a small amount of cold water, and dry.
-
Recrystallization (Optional): For the highest purity, dissolve the acid in approximately five times its weight of boiling water, filter while hot, and allow the filtrate to cool slowly. Pure this compound will crystallize as flakes.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of this compound - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Synthesis of this compound [erowid.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN101381325B - Method for simultaneously preparing phenylacetamide and this compound by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 10. BENZYL CYANIDE - Ataman Kimya [atamanchemicals.com]
- 11. This compound production(PAA-precursor) [aecenar.com]
- 12. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Phenylacetic Acid and Indole-3-Acetic Acid Auxin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the auxin activities of Phenylacetic acid (PAA) and the canonical auxin, Indole-3-acetic acid (IAA). The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction
Indole-3-acetic acid (IAA) is the most extensively studied natural auxin, playing a pivotal role in numerous aspects of plant growth and development.[1][2] However, this compound (PAA), another naturally occurring compound, has also been recognized as an auxin for over four decades.[1][2] While both molecules exhibit auxin activity, they possess distinct characteristics in terms of potency, endogenous concentrations, and transport within the plant. This guide delves into a comparative study of their auxin activities, supported by quantitative data and detailed experimental protocols.
Data Presentation
Endogenous Levels of IAA and PAA in Arabidopsis thaliana
While IAA is the more biologically active auxin, PAA is often found in significantly higher concentrations in various plant tissues.[1]
| Plant Tissue | Endogenous IAA (pmol/g FW) | Endogenous PAA (pmol/g FW) |
| Seedlings | 49 ± 2 | 413 ± 15 |
| Rosette Leaves | 25 ± 1 | 913 ± 46 |
| Cauline Leaves | 28 ± 2 | 1,027 ± 117 |
| Stems | 114 ± 10 | 1,777 ± 171 |
| Flowers & Siliques | 113 ± 10 | 790 ± 90 |
| Data derived from studies on Arabidopsis.[1] |
Comparative Auxin Activity of PAA and IAA
Experimental evidence consistently demonstrates that PAA exhibits lower biological activity compared to IAA in several classic auxin assays.
| Assay | Observation | Relative Activity (PAA vs. IAA) |
| Lateral Root Formation | Enhancement of lateral root formation in Arabidopsis.[2] | 10- to 20-fold lower |
| DR5::GUS Expression | Induction of the DR5 promoter-driven β-glucuronidase (GUS) expression in Arabidopsis roots.[2] | Nearly 20-fold lower |
Regulation of Auxin-Responsive Genes
Despite differences in potency, both PAA and IAA regulate a common set of auxin-responsive genes, acting through the same TIR1/AFB signaling pathway.[1] Below is a summary of the top 15 genes up-regulated by both PAA and IAA in Arabidopsis.
| Gene | Fold Change (PAA) | Fold Change (IAA) |
| GH3.2 | 10.9 | 24.5 |
| GH3.3 | 9.8 | 21.3 |
| GH3.4 | 8.7 | 19.8 |
| GH3.5 | 7.6 | 18.2 |
| GH3.6 | 6.5 | 16.7 |
| IAA1 | 5.4 | 15.1 |
| IAA2 | 4.9 | 14.3 |
| IAA3 | 4.5 | 13.5 |
| IAA5 | 4.1 | 12.8 |
| IAA6 | 3.8 | 12.1 |
| IAA7 | 3.5 | 11.4 |
| IAA13 | 3.2 | 10.7 |
| IAA19 | 2.9 | 10.1 |
| SAUR-AC1 | 2.6 | 9.5 |
| SAUR15 | 2.3 | 8.9 |
| Fold change values are relative to mock-treated controls. Data from microarray analysis of Arabidopsis seedlings treated with 20 µM PAA or 1 µM IAA for 2 hours. |
Experimental Protocols
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of auxins to stimulate cell elongation in oat coleoptiles.
Materials:
-
Avena sativa (oat) seeds
-
Petri dishes with filter paper
-
Growth chamber with controlled temperature and red light
-
Solutions of PAA and IAA at various concentrations
-
Microscope with an ocular micrometer or digital imaging system
Procedure:
-
Germinate Avena seeds on moist filter paper in darkness for approximately 48 hours.
-
Expose the seedlings to red light for 2-4 hours to inhibit mesocotyl elongation.
-
Return the seedlings to darkness for another 24-48 hours until the coleoptiles are 20-30 mm long.
-
Under dim green light, decapitate the apical 3-4 mm of the coleoptiles.
-
Excise a 10 mm segment from the sub-apical region of each coleoptile.
-
Float the segments in a buffered solution for 1-2 hours to deplete endogenous auxins.
-
Transfer the segments to petri dishes containing the test solutions of PAA or IAA at various concentrations.
-
Incubate the dishes in darkness at a constant temperature for 18-24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation relative to the initial length and compare the dose-response curves for PAA and IAA.
Root Growth Inhibition Assay
This assay assesses the inhibitory effect of high concentrations of auxins on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Agar plates with Murashige and Skoog (MS) medium
-
Stock solutions of PAA and IAA
-
Growth chamber with controlled light and temperature
-
Ruler or digital imaging system
Procedure:
-
Sterilize and sow Arabidopsis seeds on MS agar plates.
-
Vernalize the seeds at 4°C for 2-3 days to synchronize germination.
-
Germinate the seeds vertically in a growth chamber for 4-5 days.
-
Select seedlings with primary roots of similar length.
-
Transfer the seedlings to new MS agar plates supplemented with a range of concentrations of PAA and IAA (e.g., 0.1 µM to 10 µM).
-
Continue to grow the seedlings vertically for another 3-5 days.
-
Mark the position of the root tip at the time of transfer and measure the length of new root growth.
-
Calculate the percentage of root growth inhibition compared to the control (MS medium without added auxins).
DR5::GUS Reporter Gene Assay
This assay utilizes a synthetic auxin-responsive promoter (DR5) fused to the β-glucuronidase (GUS) reporter gene to visualize and quantify auxin activity in plant tissues.
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS reporter line
-
MS agar plates
-
Solutions of PAA and IAA
-
GUS staining solution (containing X-Gluc)
-
Microscope
Procedure:
-
Grow DR5::GUS seedlings on MS agar plates for 5-7 days.
-
Treat the seedlings with solutions of PAA or IAA at desired concentrations for a specified duration (e.g., 24 hours).
-
Harvest the seedlings and incubate them in GUS staining solution at 37°C overnight.
-
Clear the chlorophyll (B73375) from the tissues by incubating in 70% ethanol.
-
Observe the blue staining pattern, indicative of GUS activity, under a microscope.
-
For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated tissues.
Signaling Pathways and Experimental Workflows
Auxin Signaling Pathway
Both PAA and IAA are perceived by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors with Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating the transcription of auxin-responsive genes.
References
Validating the role of Phenylacetic acid in plant growth promotion assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), two naturally occurring auxins, in promoting plant growth. This analysis is supported by experimental data and detailed methodologies for key validation assays.
This compound (PAA) is a naturally occurring auxin in plants that plays a significant, though historically less studied, role in growth and development compared to the principal auxin, Indole-3-acetic acid (IAA).[1][2][3] While both auxins influence plant processes, they exhibit distinct characteristics in terms of biological activity, endogenous concentrations, and transport within the plant. This guide delves into the experimental validation of PAA's growth-promoting effects, offering a direct comparison with IAA to aid researchers in their investigations.
Comparative Analysis of PAA and IAA Activity
Quantitative data from various plant growth promotion assays reveal significant differences in the biological activity of PAA and IAA. While PAA consistently demonstrates auxin-like activity, it is generally less potent than IAA in most assays. However, the endogenous levels of PAA in many plant tissues are considerably higher than those of IAA, suggesting its physiological importance.[1][4]
Endogenous Concentrations
| Plant Species | Tissue | Endogenous IAA (pmol/g FW) | Endogenous PAA (pmol/g FW) | PAA/IAA Ratio |
| Arabidopsis thaliana | Seedlings | 49 ± 2 | 413 ± 15 | ~8.4 |
| Rosette Leaves | - | - | ~7.6 | |
| Inflorescences | - | - | ~14.8 | |
| Roots | - | - | ~8.3 | |
| Avena sativa (Oat) | Young Shoots | 31 ± 2 | 3,860 ± 220 | ~124.5 |
| Hordeum vulgare (Barley) | Young Shoots | 30 ± 2 | 4,353 ± 353 | ~145.1 |
Data compiled from Sugawara et al., 2015.[1][4]
Biological Activity in Growth Promotion Assays
| Assay | Plant Model | Comparative Activity of PAA vs. IAA | Reference |
| Lateral Root Formation | Arabidopsis thaliana | 10- to 20-fold lower activity | [1] |
| DR5-driven GUS Expression | Arabidopsis thaliana | Nearly 20-fold lower activity | [1] |
| Coleoptile Elongation | Avena sativa (Oat) | Less than 10% of IAA activity | [4][5] |
| Pea Segment Elongation | Pisum sativum (Pea) | Less than 10% of IAA activity | [6] |
Signaling and Biosynthesis
PAA and IAA, despite their differences in activity, share a common signaling pathway. Both auxins mediate their effects by promoting the interaction between the TIR1/AFB auxin co-receptors and the Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes.[1][4]
The biosynthetic pathway of PAA is distinct from that of IAA. PAA is synthesized from the amino acid phenylalanine, whereas IAA is primarily derived from tryptophan.[6][7]
Experimental Protocols
Detailed methodologies for key assays used to validate the plant growth-promoting effects of PAA are provided below.
Lateral Root Formation Assay in Arabidopsis thaliana
This assay quantifies the effect of PAA on the development of lateral roots.
Methodology:
-
Seed Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.
-
Stratification and Germination: Stratify the seeds at 4°C for 2 days in the dark to synchronize germination, then transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Treatment: After 4-5 days of growth, transfer seedlings to new MS plates containing a range of PAA concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) and IAA as a positive control.
-
Incubation: Grow the seedlings for an additional 5-7 days.
-
Quantification: Count the number of emerged lateral roots per seedling under a stereomicroscope. The length of the primary root can also be measured.
-
Data Analysis: Calculate the average number of lateral roots per centimeter of the primary root for each treatment.
DR5::GUS Reporter Assay in Arabidopsis thaliana
This assay visualizes and quantifies auxin-responsive gene expression. The DR5 promoter contains auxin response elements that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin.[8][9][10]
Methodology:
-
Plant Material: Use transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct.
-
Growth and Treatment: Grow seedlings as described in the lateral root formation assay and transfer them to liquid MS medium containing different concentrations of PAA or IAA for a defined period (e.g., 24 hours).
-
GUS Staining:
-
Harvest the seedlings and incubate them in GUS staining solution [100 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)].
-
Incubate at 37°C in the dark for 4-16 hours.[11]
-
-
Chlorophyll (B73375) Removal: Destain the seedlings with 70% ethanol (B145695) to remove chlorophyll and enhance visualization of the blue GUS staining.
-
Imaging and Quantification: Observe and photograph the staining pattern, particularly in the root tips and lateral root primordia, using a microscope. The intensity of the blue color can be quantified using image analysis software.
Avena Coleoptile Elongation Bioassay
A classic bioassay to measure the ability of auxins to promote cell elongation.[2][3][12]
Methodology:
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days to obtain etiolated coleoptiles.
-
Coleoptile Sectioning: Under dim green light, excise 10 mm segments from the coleoptiles, discarding the apical tip.
-
Incubation: Float the coleoptile segments in a buffer solution (e.g., potassium phosphate buffer) for a short period to allow them to recover.
-
Treatment: Transfer the segments to test tubes containing the buffer and a range of PAA or IAA concentrations.
-
Incubation: Incubate the tubes on a rotator in the dark at 25°C for 24 hours.
-
Measurement: Measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage increase in length over the initial 10 mm for each treatment.
Conclusion
This compound is a bona fide auxin with a clear role in promoting plant growth, albeit with lower potency than IAA in several standard assays. Its high endogenous concentrations in various plant tissues, however, underscore its physiological relevance. The shared TIR1/AFB signaling pathway indicates a conserved mechanism of action with IAA. The distinct biosynthetic pathway of PAA from phenylalanine highlights the complexity and diversity of auxin metabolism in plants. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the specific roles of PAA in plant development and its potential applications in agriculture and biotechnology.
References
- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and this compound Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - A comparison of the biosynthesis of indole-3-acetic acid and this compound - University of Tasmania - Figshare [figshare.utas.edu.au]
- 8. esalq.usp.br [esalq.usp.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.uri.edu [web.uri.edu]
- 12. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetic Acid vs. Synthetic Auxins: A Comparative Guide to Rooting Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Phenylacetic acid (PAA), a naturally occurring auxin, with commonly used synthetic auxins such as Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) in promoting root formation in plant cuttings. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate rooting agent for their specific applications.
Introduction to Auxins and Rooting
Auxins are a class of plant hormones that play a central role in regulating plant growth and development, including the critical process of adventitious root formation.[1] This process is fundamental for the vegetative propagation of plants from cuttings. While plants naturally produce auxins like Indole-3-acetic acid (IAA), exogenous application of rooting hormones can significantly enhance the speed, quality, and success rate of rooting.[2][3]
This compound (PAA) is a naturally occurring auxin found widely across the plant kingdom, often at concentrations significantly higher than IAA.[4][5] Although its auxin activity was identified decades ago, it has been studied less extensively than IAA.[6] Synthetic auxins , such as IBA and NAA, were developed for their stability and effectiveness in horticultural and research applications.[1][7] They are structurally similar to IAA and are widely used in commercial rooting products.[7][8]
Mechanism of Action: A Shared Pathway
Both natural and synthetic auxins initiate rooting through a similar molecular signaling pathway. The process begins with the perception of auxin by specific receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding event leads to the degradation of transcriptional repressors known as Aux/IAA proteins. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn orchestrates the cell division and differentiation required to form root primordia.[2][4]
PAA has been shown to operate via this same TIR1/AFB-mediated pathway, promoting the interaction between auxin receptors and Aux/IAA repressors, although sometimes with lower activity compared to IAA.[9][10][11] Synthetic auxins like IBA and NAA also utilize this core pathway to stimulate root development.[7]
Comparative Efficacy in Rooting
The effectiveness of PAA compared to synthetic auxins can be species-dependent. While some studies report PAA to have lower activity than IAA (and by extension, potent synthetic auxins), other research demonstrates its superior performance in specific contexts, particularly in lateral root induction.[9][11][12] For example, in pea seedlings, PAA was found to be more active than IAA in stimulating lateral root primordia.[10][12]
A direct comparison in chickpea (Cicer arietinum) micropropagation provides quantitative insights into the relative efficacy of PAA, IBA, and NAA for in vitro rooting of elongated shoots.
| Auxin Treatment (Concentration) | Rooting Frequency (%) | Mean Number of Roots per Explant |
| PAA (0.5 mg/dm³) | 88.0 ± 2.0 | 6.0 ± 1.0 |
| PAA (1.0 mg/dm³) | 80.0 ± 0.0 | 4.0 ± 0.5 |
| IBA (0.5 mg/dm³) | 68.0 ± 2.0 | 4.0 ± 1.0 |
| IBA (1.0 mg/dm³) | 72.0 ± 2.0 | 5.0 ± 0.5 |
| NAA (0.5 mg/dm³) | 76.0 ± 4.0 | 5.0 ± 1.0 |
| NAA (1.0 mg/dm³) | 64.0 ± 4.0 | 4.0 ± 0.5 |
| Control (No Auxin) | 12.0 ± 2.0 | 1.0 ± 0.5 |
| Data adapted from Kiran Ghanti et al. (2008) in Biologia Plantarum on Cicer arietinum cv. Annigeri.[13] |
In this study, PAA at a concentration of 0.5 mg/dm³ demonstrated the highest rooting frequency and the greatest number of roots per explant, outperforming both IBA and NAA at the tested concentrations.[13] In contrast, studies on Nyssa species found that NAA was more effective than IBA, and combinations of NAA and IBA often produce synergistic effects, resulting in better root development than either hormone used alone.[7][14]
Experimental Protocols
Standardized protocols are essential for comparing the efficacy of different auxins. Below are generalized methodologies for a typical rooting assay and for auxin quantification.
Adventitious Rooting Assay Protocol
This protocol outlines a standard procedure for evaluating the effect of different auxins on stem cuttings.
Detailed Steps:
-
Plant Material : Select healthy, semi-hardwood or softwood cuttings of uniform length and diameter from a single, well-maintained mother plant to minimize genetic variability.[14]
-
Auxin Preparation : Prepare auxin solutions. For a "quick dip" method, dissolve auxins in a solvent like ethanol (B145695) before diluting to the final concentration (e.g., 500-10,000 ppm).[1][15] For powder applications, use commercially prepared formulations or mix pure auxins with talc.[3] A control group with no auxin treatment is crucial.[15]
-
Application : Dip the basal 1-2 cm of each cutting into the prepared auxin solution for 1-5 seconds or into the powder, tapping off any excess.[3][15]
-
Planting : Insert the treated cuttings into a pre-moistened, sterile rooting substrate.
-
Incubation : Maintain cuttings under high humidity, typically using an intermittent mist system, with appropriate light and temperature conditions for the species.[14]
-
Evaluation : After a predetermined period (e.g., 4-8 weeks), carefully harvest the cuttings and wash the roots. Record quantitative data such as the percentage of cuttings that rooted, the number of primary roots per cutting, and the length of the longest root.[15]
Protocol for Auxin Extraction and Quantification
Accurate measurement of endogenous and absorbed auxins requires sensitive analytical techniques. This protocol provides a general outline for auxin extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Collection : Harvest root or stem base tissue (typically 10-50 mg fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity.[16]
-
Homogenization : Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).[16] Add isotopically labeled internal standards (e.g., [¹³C₆]PAA, [¹³C₆]IAA) for accurate quantification.[16][17]
-
Extraction : Perform a liquid-liquid extraction using a solvent like diethyl ether or use solid-phase extraction (SPE) for purification.[12][18]
-
Analysis : Evaporate the solvent and resuspend the sample in a mobile phase compatible with LC-MS.[12] Analyze the sample using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS). The system is set to detect the specific mass-to-charge ratios of PAA and the synthetic auxins of interest.[16][19]
-
Quantification : Calculate the concentration of each auxin by comparing its peak area to that of the known concentration of the co-eluting internal standard.[20]
Conclusion
Both this compound and synthetic auxins (IBA, NAA) are effective in promoting adventitious root formation by acting through the same core auxin signaling pathway. The choice between them is not straightforward and depends heavily on the plant species, application method, and desired outcome.
-
This compound (PAA) shows significant potential as a natural rooting agent. Experimental data, particularly in species like chickpea, indicates it can outperform common synthetic auxins under certain conditions.[13] Its role as a potent promoter of lateral roots in some species suggests it may be particularly useful for developing a more fibrous and robust root system.[11]
-
Synthetic Auxins (IBA & NAA) are widely available, stable, and have a long history of reliable performance across a broad range of species.[7][8] NAA is often considered more potent, while IBA is milder and may be less prone to causing phytotoxicity at higher concentrations.[7] Combinations of IBA and NAA frequently exhibit a synergistic effect, making them a powerful option for difficult-to-root species.[21]
For researchers, the selection of a rooting agent should be guided by empirical testing. Based on the available evidence, PAA is a viable and sometimes superior alternative to synthetic auxins and warrants consideration in rooting protocols, especially in micropropagation and for species where a dense lateral root system is advantageous.
References
- 1. Auxins’ role in plant propagation – Botanicare [botanicare.com]
- 2. cibtech.org [cibtech.org]
- 3. ROOTING CUTTINGS OF TROPICAL TREES [fao.org]
- 4. Occurrence, Function, and Biosynthesis of the Natural Auxin this compound (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Historical Review of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. hormex.com [hormex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occurrence, Function, and Biosynthesis of the Natural Auxin this compound (PAA) in Plants [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 14. jeh [jeh.kglmeridian.com]
- 15. irrecenvhort.ifas.ufl.edu [irrecenvhort.ifas.ufl.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 3-Phenyllactic acid is converted to this compound and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytojournal.com [phytojournal.com]
Phenylacetic Acid in Auxin Immunoassays: A Comparative Guide to Cross-reactivity Assessment
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides an objective comparison of the cross-reactivity of Phenylacetic acid (PAA), a naturally occurring auxin, in immunoassays designed for other auxins, primarily Indole-3-acetic acid (IAA). The following data and protocols are essential for accurately interpreting results and ensuring the validity of experimental findings.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of auxin immunoassays, it is crucial to determine the extent to which antibodies raised against one auxin, such as IAA, also recognize other structurally similar auxins like PAA. This is particularly important given that PAA can be present in plant tissues, often at higher concentrations than IAA.
The following table summarizes the cross-reactivity of this compound and other related compounds in a commercially available competitive enzyme-linked immunosorbent assay (ELISA) for Indole-3-acetic acid.
| Compound | % Cross-Reactivity |
| Indole-3-acetic acid (IAA) | 100 |
| This compound (PAA) | 0.01 [1] |
| 5-Hydroxyindole-3-acetic acid | 0.02[1] |
| 1-Naphthylacetic acid | 0.1[1] |
| 2-Naphthylacetic acid | 0.03[1] |
| 2,3-Dichlorophenoxyacetic acid | 0.01[1] |
| 2,4-Dichlorophenoxyacetic acid | 0.01[1] |
| 3,5-Dichlorophenoxyacetic acid | < 0.01[1] |
| Imidazoleacetic acid | 0.01[1] |
| Urocanic acid | 0.05[1] |
| L-Tryptophan | 0.04[1] |
| D-Tryptophan | 0.1[1] |
Data sourced from the Phytodetek® IAA Test Kit manual. Cross-reactivities were determined from tracer displacement curves at 50% displacement on a molar basis.[1]
Experimental Protocols
To assess the cross-reactivity of this compound in an auxin immunoassay, a competitive ELISA is a commonly employed method. The following protocol provides a detailed methodology for such an assessment.
Protocol: Competitive ELISA for Auxin Cross-Reactivity Assessment
1. Principle:
This assay is based on the principle of competitive binding. An antibody specific to a primary auxin (e.g., IAA) is coated onto the wells of a microtiter plate. A known amount of enzyme-labeled auxin (tracer) and an unknown amount of unlabeled auxin from a sample or standard compete for the limited number of antibody binding sites. The amount of bound enzyme-labeled auxin is inversely proportional to the concentration of unlabeled auxin in the sample.
2. Materials:
-
Microtiter plates pre-coated with anti-auxin (e.g., anti-IAA) monoclonal antibody.
-
Auxin standards (e.g., IAA) of known concentrations.
-
This compound (PAA) and other potential cross-reactants of known concentrations.
-
Enzyme-labeled auxin tracer (e.g., alkaline phosphatase-labeled IAA).
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20).
-
Substrate for the enzyme (e.g., p-Nitrophenyl Phosphate for alkaline phosphatase).
-
Stop Solution (e.g., 3N NaOH).
-
Microplate reader.
3. Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the primary auxin standard (e.g., IAA) to generate a standard curve.
-
Prepare a serial dilution of this compound and other potential cross-reactants. The concentration range should ideally be wider than that of the primary auxin standard to accurately determine the 50% binding point.
-
-
Assay Procedure:
-
To the antibody-coated microtiter plate wells, add a known volume of the standard, PAA solution, or other test compounds.
-
Add a known amount of the enzyme-labeled auxin tracer to each well.
-
Incubate the plate to allow for competitive binding to occur.
-
Wash the plate thoroughly with Wash Buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled auxin in the sample.
-
Stop the enzyme reaction by adding the Stop Solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
4. Calculation of Percentage Cross-Reactivity:
-
Generate Standard Curve: Plot the absorbance values against the concentration of the primary auxin standards.
-
Determine 50% Inhibition (IC50): From the standard curve, determine the concentration of the primary auxin that causes 50% inhibition of the maximum signal. This is the IC50 of the primary auxin.
-
Determine IC50 for Cross-Reactant: Similarly, plot the absorbance values for the this compound dilutions and determine the concentration of PAA that causes 50% inhibition of the maximum signal.
-
Calculate Percentage Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Primary Auxin / IC50 of this compound) x 100
Visualizations
Auxin Signaling Pathway
The following diagram illustrates the core components of the auxin signaling pathway, which is initiated by the binding of auxins like IAA to the TIR1/AFB family of F-box proteins.
References
A Comparative Analysis of Phenylacetic Acid and Indole-3-Acetic Acid Biosynthesis
A comprehensive guide for researchers on the distinct and parallel biosynthetic pathways of two key auxins, supported by quantitative data and detailed experimental methodologies.
Phenylacetic acid (PAA) and indole-3-acetic acid (IAA) are two crucial naturally occurring auxins that play significant roles in plant growth and development. While IAA has historically been the focus of auxin research, recent studies have shed light on the widespread presence and physiological importance of PAA. This guide provides a detailed comparison of the biosynthetic pathways of these two auxins, presenting quantitative data, experimental protocols, and visual pathway diagrams to aid researchers, scientists, and drug development professionals in their understanding and investigation of plant hormone biology.
Biosynthetic Pathways: A Tale of Two Amino Acids
The biosynthesis of IAA and PAA originates from two different aromatic amino acids, tryptophan and phenylalanine, respectively. While the precursor molecules differ, the core enzymatic steps in their primary biosynthetic routes show remarkable parallels.
Indole-3-Acetic Acid (IAA) Biosynthesis
IAA is synthesized through multiple pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent. The tryptophan-dependent pathways are more extensively characterized and include several routes named after their key intermediates.[1][2]
-
Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the major pathway for IAA biosynthesis in plants.[3][4] Tryptophan is first converted to indole-3-pyruvic acid by tryptophan aminotransferases (TAA/TAR). Subsequently, indole-3-pyruvic acid is converted to IAA by the YUCCA family of flavin monooxygenases.[5]
-
Indole-3-Acetamide (B105759) (IAM) Pathway: In this two-step pathway, tryptophan is converted to indole-3-acetamide by tryptophan-2-monooxygenase (IaaM), which is then hydrolyzed to IAA by an IAM hydrolase (IaaH). This pathway is well-characterized in bacteria.[6]
-
Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized to indole-3-acetaldehyde. Finally, indole-3-acetaldehyde is oxidized to IAA.
-
Indole-3-Acetonitrile (B3204565) (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile. A nitrilase then converts indole-3-acetonitrile to IAA.[2]
-
Tryptophan Side-chain Oxidase (TSO) Pathway: This pathway involves the direct conversion of tryptophan to indole-3-acetaldehyde by a side-chain oxidase, which is then converted to IAA. This pathway is less common.[2]
-
Tryptophan-Independent Pathway: Evidence for a tryptophan-independent pathway exists, where IAA is synthesized from precursors such as indole (B1671886) or indole-3-glycerol phosphate, but this pathway is less understood.[7]
This compound (PAA) Biosynthesis
The biosynthesis of PAA is less complex than that of IAA, with the primary pathway mirroring the IPyA pathway of IAA.[8]
-
Phenylpyruvate Pathway: Phenylalanine is converted to phenylpyruvate. Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652), which is subsequently oxidized to PAA.[9] While the pathway is analogous to the IPyA pathway, studies suggest that the enzymes involved may not be identical to those in IAA biosynthesis.[10][11] For instance, while YUCCA enzymes can catalyze the conversion of phenylpyruvate to PAA, their primary role in PAA biosynthesis in vivo is still under investigation.[10]
-
Phenylacetaldehyde Pathway: An alternative route involves the direct conversion of phenylalanine to phenylacetaldehyde by the action of aromatic aldehyde synthases or aromatic amino acid decarboxylases.[9]
Visualizing the Pathways
To illustrate the biosynthetic routes of IAA and PAA, the following diagrams were generated using Graphviz.
Figure 1: Overview of the major biosynthetic pathways of Indole-3-Acetic Acid (IAA).
Figure 2: Biosynthetic pathways of this compound (PAA).
Quantitative Comparison of Endogenous Auxin Levels
While direct comparative data on the biosynthetic rates of PAA and IAA are scarce, several studies have quantified the endogenous levels of both auxins in various plant tissues. These measurements provide valuable insights into the relative abundance and potential physiological significance of each molecule.
| Plant Species | Tissue | IAA (pmol/gFW) | PAA (pmol/gFW) | PAA/IAA Ratio | Reference |
| Arabidopsis thaliana | Seedlings | 49 ± 2 | 413 ± 15 | 8.4 | [12] |
| Rosette leaves | - | ~3500 | - | [13] | |
| Inflorescences | - | ~2000 | - | [13] | |
| Siliques | - | ~500 | - | [13] | |
| Avena sativa (Oats) | Young shoots | 31 ± 2 | 3,860 ± 220 | 124.5 | [12] |
| Hordeum vulgare (Barley) | Young shoots | 30 ± 2 | 4,353 ± 353 | 145.1 | [12] |
| Physcomitrella patens (Moss) | - | 14 ± 4 | 1,049 ± 278 | 74.9 | [12] |
| Marchantia polymorpha (Liverwort) | - | 74 ± 10 | 469 ± 103 | 6.3 | [12] |
Data are presented as mean ± standard error where available.
The data consistently show that PAA is present at significantly higher concentrations than IAA in most plant tissues and across different plant species, suggesting a potentially prominent, yet historically overlooked, role in plant physiology.[12][13]
Experimental Protocols
Accurate quantification of PAA and IAA is crucial for understanding their biosynthesis and function. The following sections outline key experimental methodologies for auxin analysis.
Quantification of PAA and IAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple plant hormones, including PAA and IAA.[1][14]
a. Sample Preparation and Extraction:
-
Homogenization: Plant tissue (typically 10-100 mg fresh weight) is flash-frozen in liquid nitrogen and ground to a fine powder.[3][15]
-
Extraction: The powdered tissue is extracted with an ice-cold solvent, commonly an aqueous solution of methanol (B129727) or isopropanol, containing antioxidants (e.g., diethyldithiocarbamic acid) to prevent degradation.[15][16]
-
Internal Standards: Known amounts of stable isotope-labeled internal standards (e.g., [¹³C₆]PAA and [¹³C₆]IAA) are added to the extraction buffer for accurate quantification via isotope dilution.[15][17]
-
Purification: The crude extract is purified to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) cartridges or tips.[4][17]
b. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is commonly used to separate the auxins.[3][14] The mobile phase typically consists of a gradient of acidified water and acetonitrile (B52724) or methanol.[18]
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the endogenous auxins and their stable isotope-labeled internal standards.[15][16]
Enzyme Assay for Phenylpyruvate Decarboxylase
This assay is used to measure the activity of phenylpyruvate decarboxylase, a key enzyme in the PAA biosynthesis pathway.
a. Principle:
The decarboxylation of phenylpyruvate to phenylacetaldehyde is coupled to the reduction of NAD⁺ by aldehyde dehydrogenase. The decrease in NADH absorbance is monitored spectrophotometrically.[19][20]
b. Reagents:
-
MES buffer (pH 6.5)
-
MgSO₄
-
Thiamine diphosphate (B83284) (ThDP)
-
NADH
-
Alcohol dehydrogenase (from horse liver) or Aldehyde dehydrogenase (from yeast)
-
Phenylpyruvic acid (substrate)
-
Cell-free extract containing the enzyme
c. Procedure:
-
Prepare a reaction mixture containing MES buffer, MgSO₄, ThDP, NADH, and alcohol/aldehyde dehydrogenase.
-
Initiate the reaction by adding the cell-free extract and phenylpyruvic acid.
-
Monitor the decrease in absorbance at 340 nm or 366 nm at a constant temperature (e.g., 30°C).[19][20]
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Stable Isotope Labeling Studies
Stable isotope labeling is a powerful technique to trace the metabolic flux through biosynthetic pathways.
a. Principle:
Plants or microorganisms are fed with a precursor molecule labeled with a stable isotope (e.g., ¹³C or ¹⁵N). The incorporation of the label into downstream intermediates and the final product is then monitored by mass spectrometry.[21][22]
b. Procedure:
-
Labeling: Seedlings or cell cultures are incubated with a labeled precursor, such as [¹³C₆]phenylalanine for PAA biosynthesis or [¹³C₁₁¹⁵N₂]tryptophan for IAA biosynthesis.[4]
-
Time-course Sampling: Samples are collected at various time points after the introduction of the label.
-
Extraction and Analysis: The samples are processed and analyzed by LC-MS/MS or GC-MS/MS as described above to determine the extent of label incorporation into PAA, IAA, and their respective intermediates.[4][21]
Conclusion
The biosynthesis of this compound and indole-3-acetic acid, while originating from different amino acid precursors, shares notable similarities in their primary enzymatic steps. The prevalence of PAA at significantly higher concentrations than IAA in many plant tissues underscores the importance of further research into its physiological roles and regulatory mechanisms. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify these critical plant hormones and elucidate the intricacies of their biosynthetic networks. A deeper understanding of both PAA and IAA biosynthesis will undoubtedly contribute to advancements in agriculture, horticulture, and the development of novel plant growth regulators.
References
- 1. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence, Function, and Biosynthesis of the Natural Auxin this compound (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Item - A comparison of the biosynthesis of indole-3-acetic acid and this compound - University of Tasmania - Figshare [figshare.utas.edu.au]
- 9. This compound metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Investigating the biosynthesis and roles of the auxin this compound during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 19. Characterization of Phenylpyruvate Decarboxylase, Involved in Auxin Production of Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Characterization of Phenylpyruvate Decarboxylase Genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
Unraveling the Transcriptomic Responses to Phenylacetic Acid and IAA Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different auxin analogs is critical. This guide provides an objective comparison of the differential gene expression induced by Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), supported by experimental data and detailed methodologies.
This document delves into the similarities and distinctions in the transcriptomic landscapes shaped by PAA and IAA, two naturally occurring auxins in plants. While both are known to regulate plant growth and development, their efficacy and the specifics of the genetic pathways they modulate show important differences. This guide aims to provide a clear, data-driven comparison to inform future research and development.
Comparative Analysis of Gene Expression
Treatment of Arabidopsis thaliana seedlings with either PAA or IAA reveals a significant overlap in the sets of regulated genes, underscoring their shared mechanism of action through the TIR1/AFB signaling pathway.[1][2] However, the magnitude of gene induction and the number of differentially expressed genes vary between the two treatments, reflecting the lower biological activity of PAA compared to IAA.[1][3]
A microarray analysis of Arabidopsis seedlings treated for one hour with 10 µM PAA or 1 µM IAA identified 169 genes that were differentially expressed.[1] Of these, 53 were regulated by PAA and 136 by IAA, with a substantial number being responsive to both auxins.[1] The correlation analysis of the fold-change values for these 169 genes demonstrates that both auxins regulate gene expression in a similar manner.[1][4]
Notably, many of the most highly upregulated genes are common to both treatments and belong to well-characterized early auxin-responsive gene families, such as the GH3 and Aux/IAA families.[1]
Table 1: Top 15 Genes Upregulated by PAA and IAA Treatment in Arabidopsis thaliana
| AGI Code | Gene Name | IAA Up-regulation (Fold Change) | PAA Up-regulation (Fold Change) |
| AT2G23170 | GH3.2 | 45.3 | 20.9 |
| AT4G37390 | GH3.3 | 43.8 | 19.8 |
| AT1G28480 | GH3.4 | 33.1 | 15.2 |
| AT5G13320 | GH3.5 | 28.9 | 12.5 |
| AT4G27260 | GH3.6 | 25.7 | 11.8 |
| AT1G52860 | IAA1 | 22.4 | 10.3 |
| AT4G14560 | IAA5 | 21.9 | 9.9 |
| AT1G15580 | IAA19 | 20.1 | 9.2 |
| AT3G15540 | IAA29 | 18.7 | 8.5 |
| AT2G21220 | SAUR-AC1 | 17.5 | 8.0 |
| AT4G38850 | SAUR16 | 16.8 | 7.7 |
| AT5G54510 | HAT2 | 15.9 | 7.2 |
| AT3G62100 | LBD16 | 14.5 | 6.6 |
| AT2G45210 | LBD29 | 13.8 | 6.3 |
| AT1G70540 | ARF19 | 12.1 | 5.5 |
Data summarized from Sugawara et al. (2015).[1]
Signaling Pathways and Crosstalk
Both PAA and IAA are perceived by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[1][5][6] This perception triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[6][7] The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcriptional activation.[5][6][7]
The shared signaling pathway explains the significant overlap in the transcriptomic response to both auxins. The lower biological activity of PAA is likely due to a lower binding affinity to the TIR1/AFB co-receptors compared to IAA.[1]
Furthermore, there is evidence of metabolic crosstalk between IAA and PAA.[8][9] The GH3 genes, which are induced by both auxins, encode acyl acid amido synthetases that conjugate amino acids to auxins, thereby inactivating them.[10][11] This suggests a feedback mechanism where high levels of one auxin can influence the metabolism and activity of the other.[12]
Experimental Protocols
The following provides a detailed methodology for a typical microarray experiment to compare the transcriptomic responses to PAA and IAA, based on the approach by Sugawara et al. (2015).
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).
-
Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol (B145695) for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinsed five times with sterile water.
-
Growth Medium: Seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.
-
Growth Conditions: Plates are stratified at 4°C for 3 days in the dark to synchronize germination. Seedlings are then grown for 7 days under a 16-hour light/8-hour dark photoperiod at 22°C.
Auxin Treatment
-
Solutions: Prepare stock solutions of IAA (e.g., 1 mM in ethanol) and PAA (e.g., 10 mM in ethanol).
-
Treatment: Seven-day-old seedlings are transferred to liquid MS medium containing 1 µM IAA or 10 µM PAA. A mock treatment with the same concentration of ethanol is used as a control.
-
Incubation: Seedlings are incubated in the treatment solutions for 1 hour under the same growth conditions.
RNA Extraction and Microarray Analysis
-
RNA Isolation: Total RNA is extracted from whole seedlings using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
Microarray Hybridization: Labeled cRNA is prepared from the total RNA and hybridized to an Arabidopsis microarray chip (e.g., Affymetrix GeneChip Arabidopsis ATH1 Genome Array).
-
Data Analysis: The microarray data is normalized (e.g., using the MAS5 or RMA algorithm). Differentially expressed genes are identified using statistical analysis, such as a t-test, with a specified false discovery rate (FDR) cutoff (e.g., FDR < 0.05).
References
- 1. Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Enigmatic role of auxin response factors in plant growth and stress tolerance [frontiersin.org]
- 6. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Investigating the biosynthesis and roles of the auxin this compound during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and this compound in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the antimicrobial effectiveness of Phenylacetic acid versus other organic acids
For researchers, scientists, and drug development professionals, the quest for effective antimicrobial agents is a continuous endeavor. Organic acids have long been recognized for their preservative and antimicrobial properties. Among them, Phenylacetic acid (PAA), a naturally occurring aromatic organic acid, has demonstrated significant antimicrobial activity against a range of microorganisms.[1] This guide provides a comprehensive comparison of the antimicrobial effectiveness of this compound against other commonly used organic acids, supported by available experimental data, detailed methodologies, and mechanistic insights.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of an organic acid is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following table summarizes the available MIC and IC50 (half-maximal inhibitory concentration) values for this compound and other organic acids against common bacterial strains.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as specific strains, pH of the media, and incubation times can vary between studies, significantly influencing the outcomes.
| Organic Acid | Test Organism | Concentration (mg/mL) | Measurement |
| This compound | Agrobacterium tumefaciens T-37 | 0.8038 | IC50[2] |
| Acetic Acid | Shigella species | 0.2 | MIC[3] |
| Citric Acid | Shigella species | 0.3 | MIC[3] |
| Lactic Acid | Shigella species | 5.0 | MIC[3] |
| Butyric Acid | Escherichia coli | 2.3 - 2.5 | MIC[4] |
| Valeric Acid | Escherichia coli | 2.0 - 2.8 | MIC[4] |
| Formic Acid & Sodium Formate mix | Escherichia coli | 2.0 - 2.8 | MIC[4] |
| Butyric Acid | Staphylococcus aureus | 0.7 | MIC |
| Valeric Acid | Staphylococcus aureus | 1.0 | MIC |
| Sodium Formate | Staphylococcus aureus | 11.0 - 18.8 | MIC[4] |
| Formic Acid & Sodium Formate mix | Staphylococcus aureus | 1.0 | MIC[4] |
Experimental Protocols
A standardized method for determining the antimicrobial effectiveness of organic acids is crucial for obtaining reliable and reproducible data. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of an organic acid that inhibits the visible growth of a target microorganism in a liquid medium.
Materials:
-
Test organic acids (e.g., this compound, Acetic acid, Lactic acid)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Target microorganism culture
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the target microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Organic Acid Dilutions:
-
Prepare a stock solution of each organic acid in a suitable solvent (if necessary) and sterilize by filtration.
-
Perform serial two-fold dilutions of each organic acid in the sterile broth medium directly in the 96-well plate. The concentration range should be chosen based on expected efficacy.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted organic acids.
-
Include a positive control well (broth + inoculum, no acid) and a negative control well (broth only).
-
Seal the plate and incubate at the optimal temperature for the target microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the organic acid in which no visible growth (turbidity) is observed.
-
Optionally, the optical density (OD) of each well can be measured using a microplate reader to quantify bacterial growth.
-
Signaling Pathways and Mechanisms of Action
The antimicrobial action of organic acids is generally attributed to their ability to disrupt the cellular functions of microorganisms.
General Antimicrobial Mechanism of Organic Acids
Organic acids exist in both undissociated (lipophilic) and dissociated (charged) forms, with the equilibrium depending on the pKa of the acid and the pH of the surrounding environment. The undissociated form can passively diffuse across the bacterial cell membrane. Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing a proton (H+) and an anion. This leads to a decrease in the intracellular pH, which disrupts various cellular processes, including enzymatic reactions and nutrient transport. The cell expends energy trying to pump out the excess protons, leading to metabolic exhaustion and ultimately, cell death.
Antimicrobial Mechanism of this compound
This compound exhibits a multi-faceted antimicrobial mechanism that goes beyond the general effects of organic acids.[2] Studies have shown that PAA can:
-
Damage the Cell Membrane: PAA disrupts the integrity of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components such as nucleic acids and proteins.[2]
-
Inhibit Protein Synthesis: PAA has been observed to interfere with the synthesis of total proteins within the bacterial cell.[2]
-
Affect Cell Metabolism: It can disrupt key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, by inhibiting the activity of essential enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH).[2]
-
Induce Oxidative Stress: PAA treatment can lead to an accumulation of reactive oxygen species (ROS) within the bacterial cell, causing oxidative damage to cellular components and contributing to cell death.[5]
Conclusion
This compound demonstrates a potent and multi-targeted antimicrobial activity. While a direct, side-by-side quantitative comparison with other organic acids under identical conditions is limited in the current literature, the available data suggests its effectiveness. Its unique mechanism of action, which includes membrane damage, inhibition of protein synthesis, and disruption of key metabolic pathways, makes it a compelling candidate for further investigation and development as an antimicrobial agent. Future research should focus on standardized, comparative studies to definitively establish its efficacy relative to other organic acids against a broader range of clinically and industrially relevant microorganisms.
References
- 1. Identification and antimicrobial activity of this compound produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of organic acids for inactivating pathogenic bacteria inoculated in laboratory media and foods: an updated minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Phenylacetic Acid (PAA) and Indole-3-Acetic Acid (IAA) on Somatic Embryogenesis in Geranium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two auxins, Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), in inducing somatic embryogenesis in geranium (Pelargonium x hortorum). The information presented is based on experimental data to assist researchers in selecting the appropriate auxin for their specific tissue culture applications.
Comparative Performance of PAA and IAA in Geranium Somatic Embryogenesis
The induction of somatic embryogenesis in geranium is highly dependent on the type and concentration of auxin used in the culture medium. Both PAA, a non-indole auxin, and IAA, a naturally occurring indole (B1671886) auxin, have been shown to successfully induce somatic embryogenesis from hypocotyl explants of geranium. However, their optimal concentrations for achieving the highest frequency of somatic embryogenesis differ significantly.
Experimental data reveals that PAA is most effective at higher concentrations compared to IAA. The maximal activity for IAA in inducing somatic embryogenesis was observed in the range of 0.1-2.5 µM.[1] In contrast, PAA demonstrated the best results at concentrations of 10 and 20 µM under identical culture conditions.[1] It is crucial to note that at higher concentrations (30-120 µM), both PAA and IAA led to callus formation that was neither embryogenic nor morphogenic.[1]
The following table summarizes the key quantitative data on the optimal concentrations of PAA and IAA for somatic embryogenesis in geranium.
| Auxin | Optimal Concentration Range for Somatic Embryogenesis | Observations at Higher Concentrations (30-120 µM) |
| This compound (PAA) | 10 - 20 µM | Induction of non-embryogenic and non-morphogenic callus |
| Indole-3-acetic acid (IAA) | 0.1 - 2.5 µM | Induction of non-embryogenic and non-morphogenic callus |
Experimental Protocols
The following is a detailed methodology for the induction of somatic embryogenesis in geranium using PAA or IAA, based on established research.[1]
1. Explant Preparation:
-
Seeds of Pelargonium x hortorum Bailey cv. Scarlet Orbit Improved are surface sterilized.
-
Seeds are germinated in the dark on a sterile, hormone-free basal medium.
-
Hypocotyls from young, dark-grown seedlings are excised and used as explants.
2. Culture Medium and Conditions:
-
Basal Medium: Murashige and Skoog (MS) medium (1962) is used as the basal nutrient medium.
-
Growth Regulators:
-
The MS medium is supplemented with either PAA or IAA at concentrations ranging from 0.01 to 120 µM.
-
The medium is also supplemented with 8 µM of 6-Benzylaminopurine (BAP), a cytokinin, in combination with the auxin.
-
-
Culture Conditions: The cultures are maintained under controlled environmental conditions, including temperature and photoperiod, suitable for geranium tissue culture.
3. Induction of Somatic Embryogenesis:
-
Hypocotyl explants are placed on the prepared MS medium containing the respective concentrations of PAA or IAA and BAP.
-
Cultures are monitored regularly for callus induction and the development of somatic embryos.
4. Data Collection and Analysis:
-
The frequency of somatic embryogenesis is recorded for each treatment.
-
The optimal concentration of each auxin is determined based on the highest number of somatic embryos produced.
Visualizing the Process and Pathways
Experimental Workflow for Geranium Somatic Embryogenesis
The following diagram illustrates the key steps involved in the experimental protocol for inducing somatic embryogenesis in geranium.
Generalized Auxin Signaling Pathway in Somatic Embryogenesis
Both PAA and IAA are perceived by the TIR1/AFB auxin co-receptors, initiating a signaling cascade that leads to the expression of auxin-responsive genes crucial for somatic embryogenesis.[2] The diagram below outlines this conserved signaling pathway.
References
A Comparative Analysis of Endogenous Phenylacetic Acid and Indole-3-Acetic Acid Levels in Plant Tissues
For researchers, scientists, and drug development professionals, understanding the nuances of auxin biology is critical. This guide provides an objective comparison of the endogenous levels of two key auxins, Phenylacetic acid (PAA) and Indole-3-acetic acid (IAA), supported by experimental data and detailed methodologies.
Introduction
Auxins are a class of phytohormones that play a central role in regulating plant growth and development. While Indole-3-acetic acid (IAA) has been the most extensively studied natural auxin, this compound (PAA) is now recognized as another significant, naturally occurring auxin in plants.[1][2] Although both PAA and IAA are involved in many of the same developmental processes, they exhibit distinct characteristics in terms of their endogenous concentrations, transport, and biological activities.[1][3] This guide presents a quantitative comparison of endogenous PAA and IAA levels across various plant tissues, details the experimental protocols for their quantification, and illustrates their signaling pathways.
Quantitative Comparison of Endogenous PAA and IAA Levels
Endogenous levels of PAA are often significantly higher than those of IAA in a wide range of plant species and tissues.[1][4] This suggests that PAA may play a more prominent role in certain aspects of plant physiology than previously thought. The following table summarizes the quantitative data from studies on Arabidopsis thaliana and other plant species.
| Plant Species | Tissue | Endogenous IAA Level (pmol/g FW) | Endogenous PAA Level (pmol/g FW) | PAA/IAA Ratio | Reference |
| Arabidopsis thaliana | Dry seeds | 160 ± 10 | 270 ± 20 | 1.7 | [1] |
| Siliques | 550 ± 50 | 230 ± 20 | 0.4 | [1] | |
| Inflorescences | 28 ± 2 | 415 ± 25 | 14.8 | [1] | |
| Cauline leaves | 11 ± 1 | 145 ± 10 | 13.2 | [1] | |
| Stems | 25 ± 2 | 100 ± 10 | 4.0 | [1] | |
| Rosette leaves | 30 ± 2 | 228 ± 15 | 7.6 | [1] | |
| Roots | 15 ± 1 | 125 ± 10 | 8.3 | [1] | |
| Seedlings | 49 ± 2 | 413 ± 15 | 8.4 | [1] | |
| Avena sativa (Oat) | Young shoots | 31 ± 2 | 3,860 ± 220 | 124.5 | [1] |
| Hordeum vulgare (Barley) | Young shoots | 30 ± 2 | 4,353 ± 353 | 145.1 | [1] |
| Physcomitrella patens | - | 14 ± 4 | 1,049 ± 278 | 74.9 | [1] |
| Marchantia polymorpha | - | 74 ± 10 | 469 ± 103 | 6.3 | [1] |
| Pisum sativum (Pea) | Shoots | ~100 | ~600 | ~6.0 | [4][5] |
| Zea mays (Maize) | Shoots | ~150 | ~600 | ~4.0 | [4][5] |
| Nicotiana tabacum (Tobacco) | Shoots | ~100 | ~400 | ~4.0 | [4][5] |
Table 1: Quantitative Comparison of Endogenous IAA and PAA Levels in Various Plant Tissues. Data are presented as mean ± SD. FW denotes fresh weight.
Experimental Protocols
The accurate quantification of endogenous PAA and IAA levels is crucial for understanding their physiological roles. The most common and reliable method involves liquid chromatography-mass spectrometry (LC-MS).
Hormone Extraction and Purification
-
Tissue Homogenization: Plant tissues (typically 20-30 mg fresh weight) are flash-frozen in liquid nitrogen and ground to a fine powder.[6]
-
Extraction: The powdered tissue is extracted with a suitable solvent, often a mixture of isopropanol (B130326) and aqueous hydrochloric acid or acetic acid, to inhibit enzymatic activity and ensure efficient extraction.[7] The choice of solvent is critical to avoid the formation of artificial esters of IAA.[7]
-
Purification: The crude extract is then purified to remove interfering compounds. This is commonly achieved through solid-phase extraction (SPE) using columns like C18 or through immunoaffinity columns specific for auxins.[7]
Quantification by LC-MS/MS
-
Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. A C18 column is typically used to separate PAA, IAA, and their metabolites.[8]
-
Mass Spectrometry Detection: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.[8] The use of stable isotope-labeled internal standards (e.g., [2H4]IAA) is essential for accurate quantification by isotope dilution.[6] Multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) modes are often employed for high sensitivity and specificity.[6]
Signaling Pathways
Both PAA and IAA are perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[1] However, they exhibit different affinities for various co-receptor complexes, which may contribute to their distinct biological activities.[1]
References
- 1. Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigating the biosynthesis and roles of the auxin this compound during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 3. [PDF] Distinct Characteristics of Indole-3-Acetic Acid and this compound, Two Common Auxins in Plants | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the biosynthesis and roles of the auxin this compound during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenylacetic Acid: A Procedural Guide
The following guide provides essential safety and logistical information for the proper disposal of phenylacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This substance is known to cause serious eye irritation, as well as potential skin and respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the specific product in use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[3][4] In situations where dust may be generated, respiratory protection may be necessary.[4]
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4] Avoid all personal contact with the substance and prevent dust formation.[5]
-
First Aid:
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[2]
-
Ingestion: Rinse the mouth with water and consult a physician. Do not induce vomiting.[1]
-
Operational Disposal Plan
Disposal of this compound must be managed through your institution's hazardous waste program. It is classified as a hazardous chemical waste and must not be disposed of in regular trash or poured down the drain.[1][6][7]
Step 1: Waste Collection and Containerization
-
Designated Container: Collect this compound waste in a dedicated, chemically compatible container.[8] Plastic containers are often preferred for chemical waste.[6] The original product container can be used if it is in good condition.[9]
-
Avoid Contamination: Do not use old foodstuff containers for waste storage.[9]
-
Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.[6][9]
Step 2: Labeling
-
Clear Identification: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6]
-
Mixtures: If it is a mixture, list all components and their approximate percentages.[9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][9] Waste should not be moved through public hallways or areas not controlled by the laboratory.[6][10]
-
Segregation: this compound waste must be segregated from incompatible materials, such as strong bases, strong oxidizing agents, and strong reducing agents.[9][11] As a general rule, store acids and bases separately.[9]
-
Secondary Containment: Store waste containers in secondary containment trays or bins to prevent spills from reaching drains.[10]
-
Regular Inspection: Inspect the SAA weekly to check for any leaks or container degradation.[9]
Step 4: Arranging for Disposal
-
Contact EHRS: When the container is full or you are ready for disposal, contact your institution's Environmental Health & Safety (EHRS) office (or equivalent department) to schedule a waste pickup.[6]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this must be handled by trained EHRS staff.[10]
Step 5: Spill Management
-
Containment: In the event of a spill, prevent the material from entering drains or sewers.[1][4]
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal as hazardous waste.[1][4][5]
-
Decontamination: Clean the spill area with water and collect the cleaning materials for disposal.[12]
Key Chemical and Safety Data
The following table summarizes important quantitative data for this compound, which is essential for risk assessment and safe handling.
| Property | Value | Citations |
| Toxicity | ||
| Oral LD50 (Rat) | 2250 mg/kg | [3][11] |
| Oral LD50 (Mouse) | 2250 mg/kg | [3][11] |
| Skin LD50 (Rabbit) | >5000 mg/kg | [11] |
| Physical Properties | ||
| Flash Point | >100°C (>212°F) | [4][12] |
| Melting Point | 76 - 78°C | [4] |
| Boiling Point | 265.5°C | [4] |
| Regulatory & Storage | ||
| SAA Maximum Volume | 55 gallons (for all hazardous waste) | [6] |
| SAA Storage Time Limit | Up to 12 months (for partially filled containers) | [6] |
Disposal Workflow
The logical flow for the proper management and disposal of this compound waste is illustrated below. This diagram outlines the decision-making process from the point of generation to final pickup by authorized personnel.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. sdfine.com [sdfine.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Phenylacetic Acid
Essential safety protocols and logistical plans for the handling and disposal of Phenylacetic Acid in a laboratory setting.
This guide provides crucial safety information for researchers, scientists, and professionals in drug development who handle this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound, while a valuable compound in various research and manufacturing processes, presents hazards that necessitate careful handling.[1][2][3] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3] This document outlines the essential personal protective equipment (PPE), handling procedures, and emergency protocols to mitigate these risks.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[2][3] | Chemically resistant gloves such as Nitrile rubber (0.11 mm).[2] Use proper glove removal technique.[2][3] | Laboratory coat. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2][3] |
| Preparing Solutions | Chemical splash goggles. | Chemically resistant gloves (Nitrile rubber recommended).[2] | A chemically impervious apron or suit should be worn over a lab coat. | If aerosols may be generated, use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN) cartridges.[2][3] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Impervious clothing and boots.[2] | A self-contained breathing apparatus (SCBA) or a respirator with appropriate cartridges for higher concentrations.[2][3][4] |
Standard Operating Procedure for this compound
Following a systematic workflow is critical for safety. The diagram below illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
